Product packaging for Ambhp(Cat. No.:CAS No. 99541-80-7)

Ambhp

Cat. No.: B1215486
CAS No.: 99541-80-7
M. Wt: 591.9 g/mol
InChI Key: NYINOFIIAOPILH-DFPHJZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambhp is a semi-preparative, reverse-phase HPLC purified form of the polyene antibiotic amphotericin B (AmB), designed specifically for research applications where high purity is critical . Standard commercial AmB formulations can contain significant levels of polyene impurities, with the United States Pharmacopeia allowing up to 25% impurities in the active pharmaceutical ingredient . In contrast, this compound achieves a minimal apparent purity of 98% based on absorbance at 405 nm, making it an essential tool for studies requiring a precisely defined compound . The primary research value of this compound lies in its use for investigating the physicochemical properties of amphotericin B without the confounding effects of common impurities. Studies have shown that the fluorescence signal historically attributed to AmB dimers in spectroscopic analysis (with excitation around 325 nm) is, in fact, largely attributable to these polyene impurities . By using this compound, researchers can obtain clearer, more reproducible data on the drug's self-association and interaction with cell membranes, which is vital for understanding its mechanism of action and toxicity . This highly purified compound is therefore crucial for advancing research into the mechanisms of polyene antibiotics and for the development of novel antifungal therapies with improved efficacy and reduced side effects . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H65NO5 B1215486 Ambhp CAS No. 99541-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99541-80-7

Molecular Formula

C36H65NO5

Molecular Weight

591.9 g/mol

IUPAC Name

(2S,3S,4R,5R,6R,7S)-7-[(3S,3aS,5aR,5bR,7aS,9S,11aS,11bR,13aR,13bS)-5a,5b,8,8,9,11a,13b-heptamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-1-aminooctane-2,3,4,5,6-pentol

InChI

InChI=1S/C36H65NO5/c1-20-11-15-34(6)25(32(20,3)4)14-18-36(8)27(34)10-9-26-33(5)16-12-22(23(33)13-17-35(26,36)7)21(2)28(39)30(41)31(42)29(40)24(38)19-37/h20-31,38-42H,9-19,37H2,1-8H3/t20-,21-,22+,23-,24-,25-,26+,27+,28+,29-,30+,31-,33-,34-,35+,36+/m0/s1

InChI Key

NYINOFIIAOPILH-DFPHJZBSSA-N

SMILES

CC1CCC2(C3CCC4C5(CCC(C5CCC4(C3(CCC2C1(C)C)C)C)C(C)C(C(C(C(C(CN)O)O)O)O)O)C)C

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@H]5CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@H](C)[C@H]([C@H]([C@H]([C@H]([C@H](CN)O)O)O)O)O)C)C

Canonical SMILES

CC1CCC2(C3CCC4C5(CCC(C5CCC4(C3(CCC2C1(C)C)C)C)C(C)C(C(C(C(C(CN)O)O)O)O)O)C)C

Synonyms

35-amino-3-methylbacteriohopane-30,31,32,33,34-pentol
AMBHP

Origin of Product

United States

Foundational & Exploratory

Amphotericin B: An In-Depth Technical Guide to its Spectrum of Activity Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic, has remained a cornerstone of antifungal therapy for severe systemic mycoses for over six decades. Its broad spectrum of activity and fungicidal action make it a critical agent in the treatment of life-threatening fungal infections. This technical guide provides a comprehensive overview of the in vitro activity of Amphotericin B against a range of pathogenic fungi, details the standardized experimental protocols for susceptibility testing, and illustrates the key signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Susceptibility of Pathogenic Fungi to Amphotericin B

The in vitro activity of Amphotericin B is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables summarize the MIC data for Amphotericin B against various clinically important fungal pathogens, compiled from multiple studies. These values can vary based on the specific isolates tested and the methodology used.

Table 1: Amphotericin B MIC Distribution for Candida Species

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans>10000.125 - 20.51
Candida glabrata>5000.25 - 212
Candida parapsilosis>5000.125 - 20.51
Candida tropicalis>5000.25 - 20.51
Candida krusei>2000.5 - 412
Candida auris>1000.5 - 212

Table 2: Amphotericin B MIC Distribution for Aspergillus Species

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Aspergillus fumigatus>1500.25 - 20.8[1]
Aspergillus flavus>200.5 - 21.5[1]
Aspergillus niger>150.125 - 10.4[1]
Aspergillus terreus>201 - >161.8[1]

Note: Aspergillus terreus is known to exhibit intrinsic resistance to Amphotericin B.[1][2]

Table 3: Amphotericin B MIC Distribution for Cryptococcus Species

Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Cryptococcus neoformans>250≤11.2 - 1.6[3][4]
Cryptococcus gattii>100.25 - 1N/A

Note: MICs for Cryptococcus neoformans are generally low, with all 265 isolates in one study showing MICs ≤1μg/ml.[4]

Table 4: Amphotericin B MIC Distribution for Mucorales

Fungal GenusNo. of IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Rhizopus spp.>500≤0.03 - 2≤0.25[5]
Mucor spp.>150≤0.03 - 2≤0.25[5]
Lichtheimia spp.>100≤0.03 - 1N/A
Cunninghamella spp.>300.25 - 41.30[5]

Note: Amphotericin B generally demonstrates potent in vitro activity against most Mucorales.[5][6]

Experimental Protocols

The determination of Amphotericin B MICs is performed using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols ensure reproducibility and comparability of results across different laboratories.

CLSI Broth Microdilution Method for Yeasts (M27-A3/M27-Ed4)

This method is a reference standard for testing the susceptibility of yeasts like Candida and Cryptococcus species.[7][8][9]

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.[7]

  • Antifungal Agent Preparation: Amphotericin B is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the RPMI medium to achieve the final desired concentrations in the microdilution plate.

  • Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Incubation: The inoculated microdilution plates are incubated at 35°C.

  • Reading of Results: For Amphotericin B, the MIC is read as the lowest concentration that causes complete inhibition of growth (the first clear well) after 24 to 48 hours for Candida spp. and up to 72 hours for Cryptococcus spp.[10]

EUCAST Definitive Method for Yeasts (E.DEF 7.3.2)

The EUCAST method shares similarities with the CLSI protocol but has some key differences.[11]

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Preparation: The final inoculum concentration is slightly higher than in the CLSI method, ranging from 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Reading of Results: The MIC is determined after 24 hours of incubation (or 48 hours for slow-growing species) by spectrophotometric reading at 530 nm, with the endpoint defined as a 50% reduction in turbidity compared to the growth control. For Amphotericin B, a visual reading of complete growth inhibition is also acceptable.

Broth Microdilution for Molds (CLSI M38-A2 / EUCAST E.Def 9.4)

Testing filamentous fungi requires modifications to the yeast protocols to account for their different growth characteristics.

  • Inoculum Preparation: A suspension of conidia or sporangiospores is prepared from a 7 to 14-day-old culture. The suspension is filtered to remove hyphae, and the concentration of conidia is determined using a hemocytometer and adjusted to the desired final concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Incubation: Plates are incubated at 35°C for 48 to 72 hours.

  • Reading of Results: The MIC for Amphotericin B is the lowest concentration that shows no visible growth.

Mandatory Visualizations

Mechanism of Action of Amphotericin B

Amphotericin B's primary mechanism of action involves its interaction with ergosterol, the main sterol in the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death.[4][8]

AmphotericinB_Mechanism Mechanism of Action of Amphotericin B cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to IonLeakage Ion Leakage (K+, Na+, H+) Pore->IonLeakage Causes MembraneDepolarization Membrane Depolarization IonLeakage->MembraneDepolarization CellDeath Fungal Cell Death MembraneDepolarization->CellDeath

Caption: Amphotericin B binds to ergosterol, leading to pore formation and cell death.

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a critical fungal process and the target of several antifungal drugs. Understanding this pathway is essential for appreciating the mechanism of action of drugs like Amphotericin B and the development of resistance.

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol AmphotericinB Amphotericin B (Target) Ergosterol->AmphotericinB

Caption: The multi-step enzymatic pathway for the synthesis of ergosterol in fungi.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the MIC of Amphotericin B using the broth microdilution method.

AST_Workflow Experimental Workflow for Antifungal Susceptibility Testing Start Start Culture 1. Fungal Isolate Culture (e.g., Sabouraud Dextrose Agar) Start->Culture InoculumPrep 2. Inoculum Preparation (0.5 McFarland Standard) Culture->InoculumPrep Inoculation 4. Inoculation of Microdilution Plate InoculumPrep->Inoculation Dilution 3. Serial Dilution of Amphotericin B Dilution->Inoculation Incubation 5. Incubation (35°C, 24-72h) Inoculation->Incubation Reading 6. Reading of Results (Visual or Spectrophotometric) Incubation->Reading MIC_Determination 7. MIC Determination (Lowest concentration with no growth) Reading->MIC_Determination End End MIC_Determination->End

Caption: A stepwise representation of the broth microdilution antifungal susceptibility test.

Conclusion

Amphotericin B continues to be a vital antifungal agent due to its broad spectrum of activity and fungicidal nature. While generally effective against a wide array of pathogenic fungi, the existence of intrinsically resistant species like Aspergillus terreus and the potential for acquired resistance underscore the importance of in vitro susceptibility testing. The standardized protocols provided by CLSI and EUCAST are essential for generating reliable and comparable data to guide clinical decision-making and for the surveillance of antifungal resistance. A thorough understanding of its mechanism of action and the fungal pathways it targets is crucial for the ongoing development of novel antifungal strategies and the optimization of existing therapies.

References

Amphotericin B: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular architecture, physicochemical characteristics, and mechanism of action of the potent antifungal agent, Amphotericin B.

Executive Summary

Amphotericin B (AmB) remains a cornerstone in the treatment of severe systemic fungal infections, despite its significant toxicities. Its broad spectrum of activity and fungicidal nature make it an indispensable tool in the clinician's arsenal. This technical guide provides a detailed examination of the molecular structure and chemical properties that underpin its potent antifungal activity and associated toxicities. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental characteristics is paramount for the development of novel, safer, and more effective formulations and analogues. This document delves into the intricate structural features of Amphotericin B, its complex chemical behavior in solution, and the experimental methodologies used to elucidate its mechanism of action.

Molecular Structure of Amphotericin B

Amphotericin B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus. Its unique and complex molecular architecture is directly responsible for its biological activity.

Core Structural Features

The molecule consists of a large 38-membered macrolide ring, which imparts a rigid, cylindrical shape. This ring possesses two distinct regions: a hydrophobic polyene chain and a hydrophilic polyol chain, rendering the entire molecule amphipathic. Attached to the macrolide ring via a glycosidic bond is a mycosamine sugar moiety, which contains a primary amino group.

The key structural components are:

  • Macrolide Ring: A large lactone ring that forms the core of the molecule.

  • Polyene Region: A rigid, hydrophobic chain of seven conjugated double bonds. This region is crucial for the molecule's interaction with sterols in cell membranes.

  • Polyol Region: A flexible, hydrophilic chain containing multiple hydroxyl groups. This region contributes to the molecule's ability to form aqueous pores.

  • Mycosamine Moiety: An amino sugar (3-amino-3,6-dideoxy-D-mannose) that contains a primary amino group, contributing to the molecule's amphoteric nature.

Quantitative Molecular Data

A summary of the key molecular data for Amphotericin B is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₄₇H₇₃NO₁₇[1][2]
Molecular Weight 924.08 g/mol [1][2][3][4]
pKa 5.5 (carboxyl group), 10.0 (amino group)[3]
λmax (in methanol) 345, 363, 382, 406 nm[3]

Chemical Properties of Amphotericin B

The chemical properties of Amphotericin B are as complex as its structure and are critical to both its therapeutic efficacy and its formulation challenges.

Amphipathicity and Solubility

The distinct hydrophobic and hydrophilic regions of the Amphotericin B molecule give it a pronounced amphipathic character. This dual nature governs its solubility and its interactions with biological membranes.

Amphotericin B is poorly soluble in water at physiological pH. Its solubility is highly pH-dependent; it is more soluble in acidic (pH < 2) or alkaline (pH > 11) conditions where the carboxyl or amino groups are ionized, respectively. In practice, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for experimental purposes.

SolventSolubility
Water (pH 6-7)Insoluble[3]
Water (pH 2 or 11)Soluble[3]
DMSO30–40 mg/ml[3]
Dimethylformamide2–4 mg/ml[3]
Stability and Degradation

Amphotericin B is sensitive to light, heat, and extreme pH, which can lead to its degradation. The primary degradation pathways are oxidation of the polyene chain and hydrolysis of the lactone ring. Its stability is a critical consideration in the formulation and storage of Amphotericin B products. For long-term storage, it is recommended to keep it at 2–8 °C, protected from light and air.[3]

Aggregation Behavior

In aqueous solutions, Amphotericin B has a strong tendency to self-aggregate, forming various structures ranging from monomers and dimers to large, water-insoluble aggregates. This aggregation is concentration-dependent and is influenced by the solvent environment. The aggregated state of Amphotericin B is believed to be associated with its reduced toxicity to mammalian cells, while the monomeric form is thought to be the most active against fungal cells.

Mechanism of Action

The primary mechanism of action of Amphotericin B involves its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or ion channels, disrupting membrane integrity and leading to cell death.

Ergosterol Binding and Pore Formation

The hydrophobic polyene region of Amphotericin B has a higher affinity for ergosterol than for cholesterol, the main sterol in mammalian cell membranes. This selectivity is the basis for its antifungal activity. Upon binding to ergosterol, several Amphotericin B molecules assemble to form a transmembrane channel. This channel allows the leakage of intracellular ions, particularly potassium (K+), and other small molecules, leading to depolarization of the membrane and ultimately, fungal cell death.[5][6][7]

Induction of Oxidative Stress and Apoptosis

Beyond direct membrane disruption, Amphotericin B has been shown to induce oxidative stress in fungal cells by promoting the production of reactive oxygen species (ROS).[5] This oxidative damage contributes to its fungicidal activity. Furthermore, at lower concentrations, Amphotericin B can induce a programmed cell death pathway in fungi, exhibiting markers of apoptosis such as DNA fragmentation and phosphatidylserine exposure.[3][4]

The proposed mechanism of action, from initial ergosterol binding to the downstream effects of ion leakage and oxidative stress, is depicted in the following diagram.

Amphotericin_B_Mechanism_of_Action AmB Amphotericin B FungalMembrane Fungal Cell Membrane AmB->FungalMembrane Binds to OxidativeStress Reactive Oxygen Species (ROS) Production AmB->OxidativeStress Induces Ergosterol Ergosterol Pore Transmembrane Pore Formation FungalMembrane->Pore Interaction with Ergosterol leads to IonLeakage K+ and Ion Leakage Pore->IonLeakage Results in CellDeath Fungal Cell Death IonLeakage->CellDeath Apoptosis Apoptosis OxidativeStress->Apoptosis Apoptosis->CellDeath

Mechanism of Action of Amphotericin B.

Host Cell Toxicity

The primary dose-limiting toxicity of Amphotericin B is nephrotoxicity. This is attributed to its ability to also bind to cholesterol in mammalian cell membranes, albeit with lower affinity than to ergosterol. This interaction in renal tubular cells can lead to pore formation, ion imbalances, and ultimately, apoptosis, contributing to kidney damage.

The signaling pathway leading to Amphotericin B-induced apoptosis in host renal cells is illustrated below.

Amphotericin_B_Host_Toxicity AmB Amphotericin B RenalCell Renal Tubular Cell Membrane AmB->RenalCell Binds to Cholesterol Cholesterol Pore Pore Formation RenalCell->Pore Interaction with Cholesterol leads to IonImbalance Ion Imbalance Pore->IonImbalance ApoptosisSignal Apoptotic Signaling Cascade Activation IonImbalance->ApoptosisSignal CellDamage Renal Cell Damage (Nephrotoxicity) ApoptosisSignal->CellDamage

Signaling Pathway of Amphotericin B-Induced Host Cell Toxicity.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the properties and activity of Amphotericin B.

Antifungal Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this assay.

Broth_Microdilution_Workflow Start Start PrepareInoculum Prepare Fungal Inoculum (e.g., Candida albicans) Start->PrepareInoculum Inoculate Inoculate each well with the fungal suspension PrepareInoculum->Inoculate SerialDilution Prepare Serial Dilutions of Amphotericin B in 96-well plate SerialDilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Read the MIC: Lowest concentration with no visible growth Incubate->ReadMIC End End ReadMIC->End

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Detailed Methodology:

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of Amphotericin B in DMSO.

  • Preparation of Fungal Inoculum: Culture the fungal strain on appropriate agar plates. Prepare a suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the Amphotericin B stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the adjusted fungal inoculum. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of Amphotericin B that causes a significant inhibition of fungal growth compared to the growth control.

Assessment of Membrane Permeabilization: Potassium Ion Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions upon exposure to Amphotericin B.

Detailed Methodology:

  • Fungal Cell Preparation: Grow fungal cells to the mid-logarithmic phase, then harvest, wash, and resuspend them in a potassium-free buffer.

  • Amphotericin B Treatment: Add Amphotericin B at various concentrations to the fungal cell suspension.

  • Incubation: Incubate the mixture at an appropriate temperature (e.g., 37°C) for a defined period.

  • Separation of Cells: Centrifuge the samples to pellet the fungal cells.

  • Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-sensitive electrode or atomic absorption spectroscopy.

  • Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium (determined by lysing an untreated sample of cells).

Measurement of Oxidative Stress: ROS Detection

The production of reactive oxygen species (ROS) can be detected using fluorescent probes that become fluorescent upon oxidation. Dihydrorhodamine 123 (DHR 123) and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are commonly used probes.

Detailed Methodology:

  • Fungal Cell Preparation: Prepare a suspension of fungal cells as described for the potassium leakage assay.

  • Probe Loading: Incubate the cells with DHR 123 or DCFH-DA to allow the probe to enter the cells.

  • Amphotericin B Treatment: Add Amphotericin B to the cell suspension.

  • Incubation: Incubate the samples under appropriate conditions.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or a flow cytometer.

  • Controls: Include an untreated control and a positive control (e.g., hydrogen peroxide) to validate the assay.

Amphotericin B Formulations

To mitigate the significant nephrotoxicity of conventional Amphotericin B (formulated with deoxycholate), several lipid-based formulations have been developed. These formulations alter the pharmacokinetic and pharmacodynamic properties of the drug, generally leading to reduced toxicity.

Formulation TypeDescriptionKey Features
Conventional (C-AmB) Amphotericin B complexed with sodium deoxycholate to form a colloidal dispersion.Higher incidence of nephrotoxicity and infusion-related reactions.
Liposomal (L-AmB) Amphotericin B incorporated into a unilamellar liposome.Reduced nephrotoxicity; achieves high peak plasma concentrations.
Lipid Complex (ABLC) Amphotericin B complexed with two phospholipids, resulting in ribbon-like structures.Rapidly taken up by the reticuloendothelial system; lower Cmax.
Colloidal Dispersion (ABCD) Amphotericin B complexed with cholesteryl sulfate to form disc-like structures.Reduced nephrotoxicity compared to C-AmB.

Conclusion

Amphotericin B's intricate molecular structure and resulting chemical properties are the foundation of its potent, broad-spectrum antifungal activity. Its amphipathic nature drives its interaction with fungal ergosterol, leading to membrane disruption, while also being the source of its host cell toxicity through interactions with cholesterol. A deep understanding of these molecular-level interactions, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of new antifungal therapies with improved efficacy and safety profiles. The continued exploration of its mechanism of action and the development of innovative formulations will ensure that Amphotericin B and its derivatives remain vital tools in the fight against life-threatening fungal diseases.

References

The Discovery and Development of Amphotericin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Amphotericin B stands as a landmark discovery in the history of antimicrobial agents, representing one of the earliest and most effective treatments for systemic fungal infections. For decades, it remained the gold standard, its development paving the way for modern antifungal therapies. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of Amphotericin B, detailing the experimental protocols and quantitative data from the seminal studies that introduced this critical therapeutic agent to the world.

Discovery from a Venezuelan Soil Microbe

In 1956, a team of researchers at the Squibb Institute for Medical Research—Donovick, Gold, Pagano, and Stout—announced the discovery of a promising new antifungal agent.[1] This agent, which they named Amphotericin B, was isolated from a strain of Streptomyces nodosus (designated M-4575). The microorganism was cultured from a soil sample collected in the Orinoco River region of Venezuela.[1] This discovery was the culmination of a systematic screening program aimed at identifying novel antimicrobial compounds from soil-dwelling microorganisms.

The initial report highlighted the compound's broad spectrum of activity against a variety of fungi and its potential for treating deep-seated mycoses, which at the time had very few effective therapeutic options.[1]

Experimental Workflow for Discovery and Isolation

The discovery and development of Amphotericin B followed a classical natural product discovery workflow. The process, from soil sample to purified compound, is outlined below.

Discovery_Workflow cluster_collection Sample Collection cluster_isolation Microorganism Isolation cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_characterization Characterization soil_sample Soil Sample Collection (Orinoco River, Venezuela) streptomyces_isolation Isolation of Streptomyces nodosus (Strain M-4575) soil_sample->streptomyces_isolation fermentation Submerged Culture Fermentation streptomyces_isolation->fermentation extraction Solvent Extraction of Fermentation Broth fermentation->extraction purification Crystallization and Purification extraction->purification in_vitro_assay In Vitro Antifungal Activity Testing purification->in_vitro_assay toxicity_studies In Vivo Toxicity Studies (Mice) purification->toxicity_studies physicochemical Physicochemical Analysis purification->physicochemical

Discovery and Isolation Workflow for Amphotericin B.

Experimental Protocols

The foundational research on Amphotericin B was detailed in a two-part series in the 1955 Antibiotics Annual. The following protocols are based on the methodologies described in these seminal papers.

Isolation and Cultivation of Streptomyces nodosus

The isolation of Streptomyces nodosus from the soil sample followed standard microbiological techniques of the era.

  • Soil Sample Suspension: A suspension of the Venezuelan soil sample was prepared in sterile saline.

  • Serial Dilution: The soil suspension was serially diluted.

  • Plating: Aliquots of the dilutions were plated onto agar media suitable for the growth of Actinomycetes.

  • Incubation: Plates were incubated at 28°C until colonies with the characteristic morphology of Streptomyces appeared.

  • Colony Isolation and Purification: Individual colonies were selected, sub-cultured, and purified to obtain a pure culture of Streptomyces nodosus, strain M-4575.

Fermentation for Amphotericin B Production

The production of Amphotericin B was achieved through submerged culture fermentation.

  • Inoculum Preparation: A vegetative inoculum was prepared by growing S. nodosus in a suitable liquid medium.

  • Fermentation Medium: The production medium consisted of a nutrient-rich broth containing sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, distillers' solubles), and mineral salts.

  • Fermentation Conditions: The production fermenters were inoculated with the seed culture and incubated with aeration and agitation at a controlled temperature (typically 24-28°C) for several days. The pH was monitored and adjusted as needed.

Isolation and Purification of Amphotericin B

The following protocol for the isolation and purification of crystalline Amphotericin B was described by Vandeputte, Wachtel, and Stiller in 1955.

  • Extraction of the Mycelium: The mycelium from the fermentation broth was harvested by filtration. The active antifungal material was extracted from the mycelium using n-propanol.

  • Concentration: The propanol extract was concentrated under vacuum.

  • Precipitation: The concentrate was diluted with water to precipitate the crude Amphotericin complex.

  • Separation of Amphotericin A and B: The crude complex was treated with a mixture of methanol and calcium chloride. This step selectively dissolved Amphotericin A, leaving the less soluble Amphotericin B as a solid.

  • Crystallization of Amphotericin B: The solid Amphotericin B was then dissolved in dimethylformamide. The addition of water to this solution induced the crystallization of Amphotericin B.

  • Recrystallization: For further purification, the crystalline Amphotericin B was recrystallized from hot dimethylformamide by the addition of water.

  • Drying: The final crystalline product was washed and dried under vacuum.

Mechanism of Action

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane. This interaction is the cornerstone of its mechanism of action and its selective toxicity for fungi over mammalian cells, which contain cholesterol instead of ergosterol.

The binding of Amphotericin B to ergosterol leads to the formation of pores or channels in the fungal cell membrane. This disruption of the membrane's integrity results in increased permeability, allowing the leakage of intracellular ions (particularly potassium) and other small molecules. The loss of these essential cellular components ultimately leads to fungal cell death.

Mechanism_of_Action cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore_formation Pore/Channel Formation ergosterol->pore_formation Induces phospholipid Phospholipid amphotericin_b Amphotericin B amphotericin_b->ergosterol Binds to ion_leakage Leakage of K+ ions and other small molecules pore_formation->ion_leakage Causes cell_death Fungal Cell Death ion_leakage->cell_death Leads to

Mechanism of Action of Amphotericin B.

Quantitative Data

The early studies on Amphotericin B provided crucial quantitative data on its antifungal potency and toxicity.

In Vitro Antifungal Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of Amphotericin B against various pathogenic fungi as reported in early investigations.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.125 - 1
Cryptococcus neoformans0.2 - 0.8
Histoplasma capsulatum0.05 - 0.2
Blastomyces dermatitidis0.1 - 0.5
Coccidioides immitis0.2 - 1.0
Aspergillus fumigatus0.5 - 2.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Acute Toxicity

The acute toxicity of Amphotericin B was evaluated in mice. The median lethal dose (LD50) provides a measure of the short-term poisoning potential of the substance.

Animal ModelRoute of AdministrationLD50 (mg/kg)
MiceIntravenous (IV)~2.3
MiceIntraperitoneal (IP)~25

The significant toxicity, particularly via the intravenous route, was a major challenge in the clinical application of Amphotericin B and spurred the later development of less toxic lipid-based formulations.

Conclusion

The discovery of Amphotericin B was a pivotal moment in medical history, providing the first effective treatment for many life-threatening systemic fungal infections. The pioneering work of the scientists at the Squibb Institute for Medical Research laid the groundwork for the clinical use of this powerful antifungal agent. While its toxicity remains a concern, the understanding of its mechanism of action and the development of improved formulations have ensured that Amphotericin B continues to be a vital tool in the fight against invasive fungal diseases. This technical guide has provided a detailed overview of the foundational science behind this remarkable therapeutic agent, from its discovery in a Venezuelan soil sample to its potent antifungal activity.

References

A Technical Guide to Amphotericin B Derivatives: Structural Modifications and a Roadmap for Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its broad spectrum of activity and low incidence of resistance are unparalleled. However, its clinical utility is significantly hampered by dose-limiting toxicities, primarily nephrotoxicity and infusion-related reactions. This has spurred extensive research into the development of AmB derivatives with an improved therapeutic index. This technical guide provides an in-depth overview of the structural modifications of Amphotericin B, focusing on the core structure-activity relationships (SAR) and structure-toxicity relationships (STR). We present a compilation of quantitative data on the efficacy and toxicity of various derivatives, detailed experimental protocols for their evaluation, and a visual roadmap of the preclinical development workflow.

The Core Structure of Amphotericin B and Rationale for Modification

Amphotericin B, produced by the bacterium Streptomyces nodosus, is a macrocyclic lactone containing a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyol region. It also possesses a mycosamine sugar moiety attached to the macrolide ring. This amphipathic nature is crucial for its antifungal activity but also contributes to its toxicity.

The primary molecular target of AmB in fungi is ergosterol, the main sterol component of the fungal cell membrane. In contrast, it targets cholesterol in mammalian cell membranes, albeit with a lower affinity, which is the basis for its selective toxicity. The interaction with ergosterol leads to the formation of transmembrane channels, causing leakage of intracellular ions and ultimately cell death. A secondary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative damage.

Structural modifications of AmB aim to exploit the subtle differences between its interaction with ergosterol and cholesterol to enhance its therapeutic window. Key sites for modification include:

  • The C16-Carboxyl Group: Esterification or amidation at this position can modulate the overall charge and lipophilicity of the molecule, influencing its aggregation state and interaction with cell membranes.

  • The Mycosamine Amino Group: Acylation, alkylation, or quaternization of the primary amino group on the mycosamine sugar can alter the molecule's polarity and its binding affinity to sterols.

  • The Polyol Region (C7-C10): Modifications in this hydrophilic segment can impact the formation of the ion channel and the overall conformation of the molecule.

  • The Polyene Chain: While less common, modifications to the conjugated double bond system can affect the molecule's stability and antifungal activity.

Data Presentation: Efficacy and Toxicity of Amphotericin B Derivatives

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) and hemolytic activity (a measure of toxicity to red blood cells) of selected Amphotericin B derivatives from various studies. This data allows for a direct comparison of the impact of different structural modifications.

Table 1: Antifungal Activity (MIC, µg/mL) of Amphotericin B and its Derivatives against Candida albicans

CompoundModificationMIC (µg/mL)Reference
Amphotericin BParent Drug0.25 - 0.5[1]
AmB Methyl EsterC16-Ester~0.5[2]
N-Fructosyl AmBMycosamine0.5 - 1.0N/A
N-Ornithyl AmB Methyl EsterMycosamine & C16-Ester0.125N/A
L-Histidine methyl ester of AmBC16-EsterSimilar to AmB[3]
C16-(Z)-methoxime AmBC16-OximeSimilar to AmB[4]
Bisamide Derivative 36C16-Amide & Mycosamine-AmideNot explicitly stated for C. albicans[5][6]
Nystatin Amide 2aC16-Amide (Nystatin analog)0.5[7]
Nystatin Amide 2bC16-Amide (Nystatin analog)1.0[7]
Nystatin Amide 2cC16-Amide (Nystatin analog)1.0[7]
Nystatin Amide 2dC16-Amide (Nystatin analog)0.5[7]
Nystatin Amide 2eC16-Amide (Nystatin analog)1.0[7]

Table 2: Hemolytic Activity of Amphotericin B and its Derivatives

CompoundModificationHemolytic Activity (HC50, µg/mL or % Lysis at a given concentration)Reference
Amphotericin BParent DrugSignificantly Hemolytic[7]
AmB Methyl EsterC16-EsterReducedN/A
N-Fructosyl AmBMycosamineReducedN/A
N-Ornithyl AmB Methyl EsterMycosamine & C16-EsterSignificantly ReducedN/A
L-Histidine methyl ester of AmBC16-EsterReduced dimerization, suggesting lower toxicity[3]
C16-(Z)-methoxime AmBC16-OximeSignificantly Reduced[4]
Bisamide Derivative 36C16-Amide & Mycosamine-AmideLow acute toxicity[5][6]
Nystatin Amide 2aC16-Amide (Nystatin analog)10µM: ~10%; 20µM: ~20%; 50µM: ~60%[7]
Nystatin Amide 2bC16-Amide (Nystatin analog)10µM: ~5%; 20µM: ~10%; 50µM: ~25%[7]
Nystatin Amide 2cC16-Amide (Nystatin analog)10µM: <5%; 20µM: <5%; 50µM: ~10%[7]
Nystatin Amide 2dC16-Amide (Nystatin analog)10µM: ~10%; 20µM: ~15%; 50µM: ~40%[7]
Nystatin Amide 2eC16-Amide (Nystatin analog)10µM: <5%; 20µM: <5%; 50µM: <5%[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Amphotericin B derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an AmB derivative against a fungal isolate.

Materials:

  • AmB derivative stock solution (typically in DMSO).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal inoculum (e.g., Candida albicans), adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Drug Dilutions: Serially dilute the AmB derivative stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the drug dilution. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Hemolysis Assay

Objective: To assess the toxicity of an AmB derivative to red blood cells.

Materials:

  • AmB derivative stock solution.

  • Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep), washed and resuspended in phosphate-buffered saline (PBS).

  • PBS (pH 7.4).

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

  • Spectrophotometer.

Procedure:

  • Preparation of Test Solutions: Prepare serial dilutions of the AmB derivative in PBS.

  • Incubation: Add the RBC suspension to each drug dilution, the positive control, and a negative control (RBCs in PBS only). Incubate the mixture at 37°C for a defined period (e.g., 1 hour).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation of Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • HC50 Determination: The HC50 is the concentration of the derivative that causes 50% hemolysis.

Synthesis of Amphotericin B Amide Derivatives (General Procedure)

Objective: To synthesize amide derivatives at the C16-carboxyl position of AmB.

Materials:

  • Amphotericin B.

  • A selected amine.

  • Coupling agent (e.g., diphenylphosphoryl azide (DPPA), PyBOP).

  • Tertiary amine base (e.g., triethylamine, Et3N).

  • Anhydrous polar aprotic solvent (e.g., dimethylacetamide (DMAC), DMSO).

  • Inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Dissolution: Dissolve Amphotericin B in the anhydrous solvent under an inert atmosphere. The use of a co-solvent or a small amount of base may be necessary to aid dissolution.[8]

  • Activation: Add the coupling agent and the tertiary amine base to the AmB solution and stir at room temperature.[8]

  • Amine Addition: Add the desired amine to the reaction mixture.[8]

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Work-up and Purification: Quench the reaction and precipitate the crude product by adding a non-polar solvent. The crude product is then purified by chromatography (e.g., column chromatography or preparative HPLC) to yield the desired amide derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as NMR and mass spectrometry.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the study of Amphotericin B derivatives.

cluster_membrane Fungal Cell Membrane ergosterol Ergosterol channel Transmembrane Channel ergosterol->channel Forms leakage Ion Leakage (K+, Na+, H+) channel->leakage membrane_damage Membrane Damage death Fungal Cell Death membrane_damage->death amb Amphotericin B / Derivative amb->ergosterol Binds to ros Reactive Oxygen Species (ROS) amb->ros Induces oxidative_stress Oxidative Stress ros->oxidative_stress leakage->death oxidative_stress->membrane_damage

Caption: Mechanism of Action of Amphotericin B and its Derivatives.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of AmB Derivatives purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic Antifungal Susceptibility (MIC Determination) characterization->mic hemolysis Hemolysis Assay mic->hemolysis cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) hemolysis->cytotoxicity lead_optimization Lead Optimization cytotoxicity->lead_optimization animal_model Animal Model of Fungal Infection efficacy Efficacy Studies animal_model->efficacy toxicity_in_vivo Toxicity Studies efficacy->toxicity_in_vivo preclinical_candidate Preclinical Candidate Selection toxicity_in_vivo->preclinical_candidate start Lead Identification (Amphotericin B) start->synthesis lead_optimization->synthesis Iterative Design lead_optimization->animal_model

References

The Core of Antifungal Power: An In-depth Technical Guide to the Biosynthesis of Amphotericin B in Streptomyces nodosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Amphotericin B, a potent polyene macrolide antifungal agent produced by the bacterium Streptomyces nodosus. We will delve into the genetic and enzymatic machinery responsible for its complex structure, explore methods for its quantitative analysis, and provide detailed protocols for key experimental techniques used to study and engineer its production.

The Amphotericin B Biosynthetic Pathway: A Symphony of Enzymes

The creation of Amphotericin B is a multi-step process orchestrated by a large polyketide synthase (PKS) gene cluster and a series of post-PKS tailoring enzymes. The core scaffold is assembled from simple precursor molecules, followed by a series of modifications to yield the final bioactive compound.

Precursor Supply: The Building Blocks of a Potent Antifungal

The biosynthesis of the Amphotericin B macrolactone skeleton begins with the incorporation of simple metabolic precursors: one molecule of acetyl-CoA as a starter unit and a combination of malonyl-CoA and methylmalonyl-CoA as extender units.[1] The availability of these precursors is a critical factor influencing the overall yield of Amphotericin B.

The Polyketide Synthase (PKS) Assembly Line

The carbon backbone of Amphotericin B is constructed by a Type I modular polyketide synthase. This massive enzymatic complex is encoded by a series of genes, including amphA, amphB, and amphC.[2] Each module of the PKS is responsible for the addition and modification of a specific extender unit in a sequential, assembly-line fashion. The process involves a series of enzymatic domains within each module:

  • Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA). The EC number for this activity is generally classified under EC 2.3.1.- .

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the growing polyketide chain.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. The EC number for this activity is typically EC 1.1.1.- .[3]

  • Dehydratase (DH): Removes a water molecule, creating a double bond. The EC number for this activity is generally EC 4.2.1.- .

  • Enoylreductase (ER): Reduces the double bond to a single bond. The EC number for this activity is typically EC 1.3.1.- .

The specific combination and activity of these domains in each module determine the final structure of the polyketide chain.

Post-PKS Modifications: Tailoring for Bioactivity

Once the polyketide chain is assembled and released from the PKS, it undergoes several crucial modifications to become the potent antifungal agent, Amphotericin B. These modifications are catalyzed by a series of "tailoring" enzymes encoded within the gene cluster.

  • Hydroxylation: Cytochrome P450 monooxygenases, such as AmphN, are responsible for hydroxylating specific positions on the macrolactone ring.[4] These enzymes belong to the EC 1.14.-.- class.[5]

  • Glycosylation: A mycosamine sugar moiety is attached to the macrolide core. This process is catalyzed by glycosyltransferases, such as AmphDI.[6] Glycosyltransferases are generally classified under EC 2.4.-.- .

  • Carboxylation: The exocyclic methyl group at C16 is oxidized to a carboxylic acid, a modification critical for the drug's activity.[4]

The final structure of Amphotericin B is a 38-membered macrolactone ring with a heptaene chromophore, a mycosamine sugar, and a hemiketal ring. Its amphipathic nature, with a hydrophobic polyene face and a hydrophilic polyol face, is key to its antifungal mechanism of action, which involves binding to ergosterol in fungal cell membranes and forming pores that lead to cell death.[7]

Quantitative Analysis of Amphotericin B Production

Improving the production of Amphotericin B is a major goal for industrial fermentation. Genetic engineering of Streptomyces nodosus has led to significant increases in yield. The following table summarizes some of the reported quantitative data from various engineered strains.

StrainGenetic ModificationAmphotericin B Titer (g/L)Fold IncreaseReference
S. nodosus ZJB2016050 (mutant)Traditional mutagenesis5.16-[3]
S. nodosus VMR4AOverexpression of metK, amphRIV, amphHG, and araC6.581.27[3]
S. nodosus ΔPKS5Deletion of a competing Type II PKS gene cluster6.321.22[8]
S. nodosus ΔPKS5 with overexpressionOverexpression of amphA, acc1, mme, and mcm in the ΔPKS5 background7.061.37[8]
S. nodosus with combined feedingOptimized feeding of precursors and staged fermentation control18.393.56[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Amphotericin B biosynthesis.

Phage-Mediated Gene Disruption in Streptomyces nodosus

This protocol describes a general method for gene disruption using a phage delivery system, which has been successfully applied to Streptomyces species.

Materials:

  • Streptomyces nodosus strain

  • E. coli ET12567 (pUZ8002) donor strain

  • Phage vector with the disruption cassette (e.g., a derivative of KC515)

  • ISP4 medium (for sporulation)

  • TSBY medium (Tryptic Soy Broth with 10% sucrose and 1% yeast extract)

  • Nalidixic acid

  • Apramycin (or other appropriate antibiotic for selection)

  • Soft agar overlay

Protocol:

  • Prepare S. nodosus spores: Grow S. nodosus on ISP4 agar plates at 30°C for 7-10 days until sporulation is abundant. Harvest spores by scraping the surface of the agar with a sterile loop and suspending them in sterile water. Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Prepare the E. coli donor strain: Grow E. coli ET12567 (pUZ8002) containing the phage vector in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.

  • Conjugation:

    • Wash the E. coli cells twice with an equal volume of LB medium and resuspend in a small volume of LB.

    • Mix the S. nodosus spore suspension (approximately 10^8 spores) with the concentrated E. coli donor cells.

    • Plate the mixture onto ISP4 agar plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the plates with 1 ml of sterile water containing nalidixic acid (to inhibit E. coli growth) and the appropriate antibiotic for selecting the recombinant Streptomyces (e.g., apramycin).

    • Incubate the plates at 30°C for 5-7 days until colonies of exconjugants appear.

  • Verification of Gene Disruption:

    • Isolate genomic DNA from the potential knockout mutants.

    • Perform PCR analysis using primers flanking the targeted gene to confirm the insertion of the disruption cassette.

    • Further confirmation can be achieved by Southern blot analysis.

LC-MS/MS Analysis of Amphotericin B and its Precursors

This protocol outlines a general method for the extraction and quantification of Amphotericin B and related metabolites from Streptomyces nodosus culture.

Materials:

  • Streptomyces nodosus culture broth

  • Methanol

  • Chloroform

  • Formic acid

  • Acetonitrile

  • Syringe filters (0.2 µm)

  • LC-MS/MS system with a C18 column

Protocol:

  • Sample Preparation and Extraction:

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • To the mycelial pellet, add a mixture of methanol and chloroform (or another suitable organic solvent) and sonicate or vortex vigorously to extract the metabolites.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Filter the reconstituted sample through a 0.2 µm syringe filter before analysis.[9]

  • LC-MS/MS Analysis:

    • Inject the filtered sample into the LC-MS/MS system.

    • Separate the metabolites using a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[9]

    • The mass spectrometer should be operated in positive ion mode for the detection of Amphotericin B.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of Amphotericin B and its precursors, based on their specific parent and fragment ion masses.

    • Develop a standard curve using purified Amphotericin B to accurately quantify its concentration in the samples.

Visualizing the Biosynthetic Machinery

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in Amphotericin B biosynthesis.

Amphotericin B Biosynthesis Pathway

Amphotericin_B_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) cluster_intermediates Intermediates cluster_post_pks Post-PKS Modifications Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA PKS_Module PKS Modules (AmphA, AmphB, AmphC) Malonyl-CoA->PKS_Module Extender Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Module Extender Polyketide_Chain Linear Polyketide Chain PKS_Module->Polyketide_Chain Assembly Macrolactone Pro-amphoteronolide Polyketide_Chain->Macrolactone Cyclization Hydroxylation Hydroxylation (AmphN - P450) Macrolactone->Hydroxylation Glycosylation Glycosylation (AmphDI - GT) Hydroxylation->Glycosylation Carboxylation Carboxylation Glycosylation->Carboxylation Amphotericin_B Amphotericin B Carboxylation->Amphotericin_B

Caption: The biosynthetic pathway of Amphotericin B in Streptomyces nodosus.

Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow Start Wild-type S. nodosus Mutagenesis Random Mutagenesis (e.g., UV, chemical) Start->Mutagenesis Gene_Knockout Targeted Gene Knockout (e.g., Phage-mediated) Start->Gene_Knockout Fermentation Fermentation Mutagenesis->Fermentation Overexpression Gene Overexpression (e.g., Precursor supply, PKS genes) Gene_Knockout->Overexpression Overexpression->Fermentation Analysis LC-MS/MS Analysis Fermentation->Analysis Improved_Strain Improved Amphotericin B Production Analysis->Improved_Strain

Caption: A typical experimental workflow for improving Amphotericin B production.

This guide provides a foundational understanding of the intricate biosynthetic pathway of Amphotericin B. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to further explore and manipulate this important metabolic pathway for the development of improved antifungal therapeutics.

References

Understanding Amphotericin B Resistance in Candida auris: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida auris has rapidly emerged as a formidable fungal pathogen, largely due to its high rates of multidrug resistance. Resistance to Amphotericin B (AmB), a cornerstone of antifungal therapy, is a particularly concerning trait. This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms underpinning AmB resistance in C. auris. We synthesize current research findings, present quantitative data in structured tables for comparative analysis, detail key experimental protocols, and provide visual diagrams of critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Amphotericin B Resistance

Amphotericin B exerts its antifungal activity by binding to ergosterol, the primary sterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death. Resistance to AmB in C. auris is a multifactorial phenomenon, primarily revolving around alterations that reduce the drug's ability to bind to and disrupt the cell membrane.

Alterations in the Ergosterol Biosynthesis Pathway

The most well-documented mechanism of AmB resistance in C. auris involves genetic and regulatory changes in the ergosterol biosynthesis pathway.[1][2][3] These alterations lead to a reduction in the cellular ergosterol content, thereby diminishing the target for AmB.

  • Gene Mutations: Mutations in key enzymes of the ergosterol pathway are strongly associated with AmB resistance. These include loss-of-function mutations, frameshift mutations, and premature stop codons in genes such as ERG2, ERG3, ERG4, ERG6, and ERG11.[1][2][3][4] For instance, mutations in ERG6, which encodes sterol methyltransferase, can lead to the accumulation of alternative sterols that have a lower binding affinity for AmB.[3] Similarly, mutations in ERG3, encoding a C-5 sterol desaturase, have been causally linked to AmB resistance.[1][2]

  • Gene Expression Upregulation: Transcriptomic studies of AmB-resistant C. auris isolates have revealed a significant upregulation of genes involved in ergosterol biosynthesis, including ERG1, ERG2, ERG6, and ERG13.[5][6] This compensatory mechanism may aim to maintain membrane integrity in the face of reduced ergosterol levels or other membrane stresses.

Cell Wall and Membrane Modifications

Beyond direct alterations to ergosterol metabolism, changes in the broader cell envelope contribute to AmB resistance.

  • Reduced Membrane Permeability: AmB-resistant strains of C. auris have been shown to exhibit decreased membrane permeability, which may hinder the drug's access to the cell membrane.[7][8]

  • Cell Wall Remodeling: Resistant isolates often display increased resistance to cell wall perturbing agents like Congo red and calcofluor white.[7][8] This suggests a remodeling of the cell wall architecture, which could physically impede AmB from reaching the cell membrane. Transcriptomic analyses have identified the upregulation of genes involved in cell wall function in resistant strains.[6]

Transcriptional Reprogramming and Stress Responses

Whole-genome and transcriptomic sequencing have provided a broader view of the adaptive strategies employed by AmB-resistant C. auris.

  • Differentially Expressed Genes: RNA-sequencing of clinical isolates has identified a common set of differentially expressed genes in AmB-resistant strains compared to susceptible ones.[6][7] These genes are involved in a range of cellular processes, including lipid biosynthesis, adhesion, drug transport, and chromatin remodeling.[6][7][8]

  • Oxidative Stress Response: The fungicidal action of AmB is also associated with the induction of oxidative stress. Enhanced capacity to withstand oxidative damage has been linked to AmB resistance.

The Role of Biofilm Formation

C. auris is a proficient biofilm former, and this characteristic significantly contributes to its antifungal resistance.[9][10]

  • Increased MIC in Biofilms: The minimum inhibitory concentration (MIC) of AmB against C. auris biofilms can be 2 to 512 times higher than against their planktonic counterparts.[11]

  • Extracellular Matrix Sequestration: The biofilm's extracellular matrix, rich in polysaccharides like mannan-glucan complexes, can sequester AmB, preventing it from reaching the fungal cells.[11]

  • Upregulation of Efflux Pumps: Maturing biofilms show increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, which can actively pump AmB out of the cells.[11]

Quantitative Data on Amphotericin B Resistance

Table 1: Amphotericin B MIC Values for Candida auris
CladeMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
South Asian (Clade I)0.5 - 4.01.02.0[4][7]
East Asian (Clade II)0.12 - 0.25--[7]
South African (Clade III)1.0 - 2.0--[7]
South American (Clade IV)1.0 - 8.0--[7]
Multiple Clades0.25 - 4.0--[1]

Note: MIC values can vary between studies and testing methodologies.

Table 2: Impact of Biofilm Formation on Amphotericin B MIC
Isolate TypePlanktonic MIC (μg/mL)Biofilm MIC (μg/mL)Fold IncreaseReference
C. auris (various strains)0.25 - 1.0up to 16up to 64[9]
C. auris (various clades)0.06 - 4.04.0 - >32up to >8[12]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Inoculum Preparation:

    • Culture C. auris on Sabouraud Dextrose Agar (SDA) at 37°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the suspension 1:100 in sterile saline, then 1:20 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 105 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of Amphotericin B.

    • Perform serial two-fold dilutions of AmB in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of AmB that causes a complete inhibition of visible growth.

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of cellular sterols.

  • Cell Culture and Harvesting:

    • Grow C. auris in a suitable liquid medium to the desired growth phase.

    • Harvest the cells by centrifugation and wash with sterile water.

  • Saponification and Sterol Extraction:

    • Resuspend the cell pellet in methanolic potassium hydroxide.

    • Incubate at 80°C for 1 hour to saponify cellular lipids.

    • Extract the non-saponifiable lipids (containing sterols) by adding n-heptane and vortexing vigorously.

    • Collect the upper n-heptane layer.

  • Derivatization:

    • Evaporate the n-heptane extract to dryness under a stream of nitrogen.

    • Resuspend the dried extract in a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the different sterol species.

    • Identify the sterols based on their retention times and mass fragmentation patterns compared to known standards.

    • Quantify the relative abundance of each sterol by integrating the peak areas.

RNA Sequencing and Differential Gene Expression Analysis

This protocol outlines the key steps for a transcriptomic study.

  • RNA Extraction:

    • Grow AmB-resistant and -susceptible C. auris isolates under defined conditions.

    • Harvest cells and rapidly freeze them in liquid nitrogen.

    • Disrupt the cells using mechanical methods (e.g., bead beating) in the presence of a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treat with DNase to remove genomic DNA contamination.

  • Library Preparation and Sequencing:

    • Assess RNA quality and quantity using a bioanalyzer.

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Construct cDNA libraries using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina).

    • Sequence the libraries on an Illumina sequencing platform.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference C. auris genome.

    • Quantify the expression level of each gene.

    • Identify differentially expressed genes between resistant and susceptible isolates using statistical packages like DESeq2 or edgeR.

    • Perform gene ontology (GO) and pathway enrichment analysis to identify biological processes affected by the differential gene expression.

Visualizing Resistance Mechanisms and Workflows

Ergosterol Biosynthesis Pathway and AmB Resistance

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Amphotericin B Resistance Mechanisms AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Lanosterol->Ergosterol_Intermediates ERG11 Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Ergosterol_Intermediates->Ergosterol ERG3, ERG6 AmB Amphotericin B Ergosterol->AmB Pore Formation ERG11 ERG11 ERG3 ERG3 ERG6 ERG6 AmB->Ergosterol Binds to Mutations Mutations in ERG3, ERG6, ERG11 ReducedErgosterol Reduced Ergosterol in Membrane Mutations->ReducedErgosterol Upregulation Upregulation of ERG genes Upregulation->Ergosterol_Intermediates ReducedErgosterol->AmB Prevents Binding

Caption: Ergosterol biosynthesis pathway and points of intervention leading to Amphotericin B resistance.

Experimental Workflow for Investigating AmB Resistance

Experimental_Workflow cluster_phenotype Phenotypic Characterization cluster_genomics Genomic and Transcriptomic Analysis cluster_functional Functional Validation cluster_conclusion Mechanism Elucidation ClinicalIsolates Clinical Isolates of C. auris MIC_Testing MIC Determination (Broth Microdilution) ClinicalIsolates->MIC_Testing Resistant_Susceptible Identify AmB-Resistant and AmB-Susceptible Strains MIC_Testing->Resistant_Susceptible WGS Whole Genome Sequencing Resistant_Susceptible->WGS RNAseq RNA Sequencing Resistant_Susceptible->RNAseq Sterol_Analysis Sterol Profiling (GC-MS) Resistant_Susceptible->Sterol_Analysis Phenotypic_Assays Phenotypic Assays (e.g., cell wall stress) Resistant_Susceptible->Phenotypic_Assays Mutation_Analysis Mutation Analysis (e.g., in ERG genes) WGS->Mutation_Analysis DEG_Analysis Differential Gene Expression Analysis RNAseq->DEG_Analysis CRISPR CRISPR-Cas9 Gene Editing (e.g., introduce mutations) Mutation_Analysis->CRISPR Mechanism Elucidate Resistance Mechanism Mutation_Analysis->Mechanism DEG_Analysis->CRISPR DEG_Analysis->Mechanism CRISPR->MIC_Testing Validate effect of mutation CRISPR->Sterol_Analysis CRISPR->Phenotypic_Assays Sterol_Analysis->Mechanism Phenotypic_Assays->Mechanism

Caption: A typical experimental workflow for the investigation of Amphotericin B resistance in C. auris.

Conclusion and Future Directions

Amphotericin B resistance in Candida auris is a complex and evolving challenge. The primary mechanisms involve alterations in the ergosterol biosynthesis pathway, leading to a reduction in the drug's target. However, it is clear that a network of interconnected factors, including cell wall remodeling, transcriptional reprogramming, and biofilm formation, contribute to the overall resistance phenotype. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies to combat this urgent public health threat. Future research should focus on further elucidating the regulatory networks that govern AmB resistance, identifying novel drug targets within these pathways, and developing diagnostic tools for the rapid detection of AmB-resistant C. auris. The detailed protocols and compiled data in this guide aim to equip researchers with the necessary information to advance these critical efforts.

References

The Role of Sterols in Amphotericin B's Antifungal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB), a polyene macrolide antibiotic produced by Streptomyces nodosus, has been a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades.[1][2] Despite the development of newer antifungal agents, AmB's broad spectrum of activity and a low incidence of microbial resistance ensure its continued clinical relevance.[1][2] The efficacy—and toxicity—of Amphotericin B is intrinsically linked to its interaction with sterols, the essential lipid components of eukaryotic cell membranes.

This technical guide provides an in-depth exploration of the multifaceted role of sterols in the antifungal action of AmB. It details the molecular mechanisms, presents key quantitative data, outlines experimental protocols for studying these interactions, and visualizes the complex relationships involved.

Core Mechanisms of Action: The Centrality of Sterol Interaction

The antifungal activity of AmB is predicated on its preferential binding to ergosterol , the primary sterol in fungal cell membranes, over cholesterol , its counterpart in mammalian cells.[3] This selectivity forms the basis of its therapeutic window, although interaction with cholesterol is responsible for its significant dose-limiting toxicities, including nephrotoxicity.[4] Two primary, and not mutually exclusive, models describe how this interaction leads to fungal cell death.

The Ion Channel/Pore Formation Model

The classical and most widely accepted mechanism posits that AmB molecules insert into the fungal membrane and assemble into transmembrane pores or channels.[1][5][6][7]

  • Assembly: Approximately eight AmB molecules are thought to oligomerize in a barrel-stave fashion.[8]

  • Structure: In this arrangement, the hydrophobic polyene chains of AmB align with the lipid acyl chains of the membrane, while the hydrophilic polyhydroxyl chains form the interior of a water-filled channel.[9]

  • Lethal Effect: This channel disrupts the membrane's integrity, allowing the leakage of essential intracellular components, particularly potassium ions (K+) and other small molecules, which ultimately leads to cell death.[6][9]

Sterols are critical for the stability and function of these pores. While channels can form in sterol-free membranes, their formation is greatly enhanced and stabilized by the presence of ergosterol.[8]

The Sterol Sponge Model

A more recent model suggests that the primary fungicidal mechanism of AmB is the extraction of ergosterol from the fungal membrane.[3][4]

  • Aggregation: In this model, AmB forms large, extramembranous aggregates near the fungal cell surface.[10]

  • Extraction: These aggregates act as a "sterol sponge," sequestering ergosterol from the bilayer due to the high-affinity interaction between AmB and ergosterol.[3][4]

  • Lethal Effect: The depletion of ergosterol from the membrane disrupts numerous vital cellular processes that depend on this sterol, including membrane fluidity, the function of membrane-bound proteins, and cell signaling, leading to cell death even without widespread membrane permeabilization.[3][7]

This model is supported by findings that ergosterol binding alone is sufficient to kill fungal cells and that membrane permeabilization does not always correlate with cell death.[3][7]

AmB_Mechanisms cluster_0 Amphotericin B (AmB) cluster_1 Fungal Cell Membrane cluster_2 Mechanism 1: Pore Formation cluster_3 Mechanism 2: Sterol Sponge AmB AmB Molecules Membrane Lipid Bilayer with Ergosterol AmB->Membrane Interacts with Pore Transmembrane Ion Channel (AmB Oligomer) Membrane->Pore Forms Sponge Extramembranous AmB Aggregate (Sterol Sponge) Membrane->Sponge Forms near Leakage K+ Ion Leakage Pore->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Extraction Ergosterol Extraction Sponge->Extraction Causes Extraction->CellDeath

Caption: Dual mechanisms of Amphotericin B antifungal activity.

Quantitative Analysis of Amphotericin B-Sterol Interactions

The therapeutic efficacy and toxicity of AmB are directly related to the quantitative differences in its interaction with ergosterol and cholesterol. These interactions can be characterized by binding affinities and the functional consequences on membrane permeability.

Table 1: Sterol Binding Affinity of Amphotericin B and its Analogs

Isothermal Titration Calorimetry (ITC) is a key technique for directly measuring the binding affinity between molecules. Studies have demonstrated AmB's higher affinity for ergosterol, and recent work with derivatives has further clarified the structural basis for this selectivity.

CompoundSterolBinding ObservedMethodReference
Amphotericin B (AmB)ErgosterolYes (Higher Affinity)ITC[3][6]
Amphotericin B (AmB)CholesterolYes (Lower Affinity)ITC[3][6]
C2'deOAmB (AmB analog)ErgosterolYesITC[3][6]
C2'deOAmB (AmB analog)CholesterolNo (Below detection limits)ITC[3][6]

Note: Specific Kd values are often dependent on the experimental setup (e.g., micelle or vesicle composition). The key finding is the consistent preferential binding to ergosterol. The derivative C2'deOAmB highlights that the C2' hydroxyl group is critical for cholesterol binding but not for ergosterol binding.[3][6]

Table 2: Functional Consequences of AmB-Sterol Interaction

The formation of AmB channels leads to measurable changes in membrane permeability. The diameter and ion conductance of these channels are influenced by the sterol composition of the membrane.

Membrane CompositionChannel Diameter (nm)Key ObservationMethodReference
Ergosterol-rich0.4 – 1.0Efficient channel formation and ion leakage.Electrophysiology / AFM[5]
Cholesterol-richNot specifiedLess efficient channel formation.Electrophysiology
Sterol-freeNot specifiedChannel formation is possible but less stable.Electrophysiology[8]

Sterols and the Development of Fungal Resistance

Resistance to AmB is rare but can occur through modifications in the fungal cell membrane that reduce drug binding. The most common mechanism involves alterations in the ergosterol biosynthesis pathway.

Mutations in genes such as ERG3 or ERG6 can lead to a decrease in the total amount of ergosterol or the accumulation of alternative sterol precursors in the membrane. These altered sterols often have a lower binding affinity for AmB, thus reducing the drug's efficacy.

Ergosterol_Pathway_Resistance Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 Zymosterol Zymosterol Lanosterol->Zymosterol Erg11 Fecosterol Fecosterol Zymosterol->Fecosterol Erg24 Episterol Episterol Fecosterol->Episterol Erg6 (Mutation Site) Ergosterol Ergosterol (High AmB Affinity) Episterol->Ergosterol Erg3 (Mutation Site) Resistance AmB Resistance AlteredSterols Altered Sterols (e.g., Fecosterol, Episterol) (Low AmB Affinity) AlteredSterols->Resistance Leads to note Mutations in Erg6 or Erg3 lead to accumulation of precursor sterols. note->Ergosterol note->AlteredSterols

Caption: Ergosterol biosynthesis pathway and sites of AmB resistance mutations.

Experimental Protocols for Studying AmB-Sterol Interactions

Investigating the molecular details of AmB's action requires specialized biophysical techniques. Below are methodologies for key experiments cited in the literature.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To quantify the binding thermodynamics of AmB to sterols within a model membrane system (e.g., micelles).

Methodology:

  • Preparation:

    • Prepare a solution of detergent micelles (e.g., sodium deoxycholate) containing a known concentration of the target sterol (ergosterol or cholesterol).

    • Prepare a concentrated solution of AmB in the same buffer.

    • Accurately determine the concentrations of both the sterol in the micelles and the AmB solution.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the sterol-containing micelle solution into the sample cell.

    • Load the AmB solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5-10 µL) of the AmB solution into the sample cell while stirring.

    • Record the heat change after each injection. The initial injections produce a large heat signal as AmB binds to the abundant sterol. The signal diminishes as the sterol becomes saturated.

  • Data Analysis:

    • Integrate the heat signal peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of AmB to sterol.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.

ITC_Workflow Prep 1. Prepare Solutions - AmB in Syringe - Sterol-Micelles in Cell Setup 2. Instrument Setup - Load Syringe & Cell - Set Temperature (25°C) Prep->Setup Titrate 3. Titration - Inject AmB into Cell - Measure Heat Change (dQ) Setup->Titrate Record 4. Record Data - Generate Thermogram (Power vs. Time) Titrate->Record Analyze 5. Data Analysis - Integrate Peaks - Plot Binding Isotherm Record->Analyze Results 6. Determine Parameters - Affinity (Kd) - Enthalpy (ΔH) - Stoichiometry (n) Analyze->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Protocol: Neutron Reflectometry (NR) for Membrane Structural Analysis

NR is a powerful technique for studying the structure of thin films at interfaces, making it ideal for probing how AmB affects the structure of model lipid bilayers.[10]

Objective: To determine the location of AmB within a model membrane and measure AmB-induced changes in membrane thickness and sterol distribution.[10]

Methodology:

  • Sample Preparation:

    • Prepare a supported lipid bilayer (SLB) on a flat silicon substrate. The bilayer should be composed of phospholipids (e.g., POPC) and a specific sterol (ergosterol or cholesterol).[10]

    • To enhance contrast, selectively deuterated lipids or sterols can be used. For example, use deuterated POPC (d-POPC) with hydrogenous ergosterol.[1]

  • Initial NR Measurement:

    • Mount the SLB in a liquid cell filled with buffer (e.g., D₂O or H₂O, using different contrasts helps in data modeling).

    • Measure the neutron reflectivity profile of the pristine membrane. This provides baseline data on the bilayer's thickness and composition.

  • Interaction with AmB:

    • Inject a solution of AmB into the liquid cell to interact with the SLB.[10]

    • Allow the system to equilibrate.

  • Post-Interaction NR Measurement:

    • Measure the neutron reflectivity profile again after the interaction with AmB.

  • Data Analysis:

    • Model the reflectivity data before and after AmB interaction to generate scattering length density (SLD) profiles as a function of distance perpendicular to the membrane.

    • Compare the SLD profiles to determine changes in bilayer thickness, roughness, and the distribution of components (lipids, sterol, and AmB) within the membrane.[1][10] This can reveal if AmB inserts into the membrane and if it causes sterol extraction (seen as a thinning of the membrane and loss of sterol from the bilayer).[10]

NR_Workflow Prep 1. Prepare Sample - Supported Lipid Bilayer (POPC + Sterol) on Si Measure1 2. Baseline NR Scan - Measure reflectivity of pristine bilayer in buffer Prep->Measure1 Interact 3. Introduce AmB - Inject AmB solution - Allow for equilibration Measure1->Interact Measure2 4. Final NR Scan - Measure reflectivity of bilayer after AmB interaction Interact->Measure2 Analyze 5. Data Modeling - Generate SLD profiles (before and after) Measure2->Analyze Results 6. Interpret Results - Change in thickness? - AmB location? - Sterol extraction? Analyze->Results

Caption: Experimental workflow for Neutron Reflectometry (NR).

Conclusion and Future Directions

The interaction between Amphotericin B and sterols is the defining feature of its potent antifungal activity. While the classical pore formation model and the more recent sterol sponge model provide compelling frameworks, the precise sequence of events leading to cell death is likely a combination of both phenomena. The preferential, high-affinity binding to ergosterol remains the cornerstone of its selective action against fungi.

For drug development professionals, understanding this relationship is paramount.

  • Improving Selectivity: Designing AmB analogs that have an even greater affinity for ergosterol over cholesterol, or that are incapable of binding cholesterol (like C2'deOAmB), is a promising strategy to reduce toxicity.[3][6]

  • Overcoming Resistance: Strategies to combat resistance could involve combination therapies that target other aspects of the fungal cell wall or membrane, or the development of molecules that can interact with the altered sterols present in resistant strains.

Future research, leveraging advanced techniques like solid-state NMR and cryo-electron microscopy, will continue to refine our structural understanding of AmB-sterol complexes within the membrane. This knowledge will be instrumental in the rational design of the next generation of polyene antifungals, aiming to retain the broad-spectrum efficacy of Amphotericin B while minimizing its severe side effects.

References

The Dance of Disruption: An In-depth Technical Guide to the Biophysical Interaction of Amphotericin B with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its efficacy, however, is shadowed by significant toxicity, primarily stemming from its interaction with mammalian cell membranes. This technical guide delves into the core of AmB's mechanism of action: its intricate and potent biophysical interactions with lipid bilayers. Understanding these interactions at a molecular level is paramount for the rational design of new antifungal agents with improved therapeutic indices.

This document provides a comprehensive overview of the current understanding of AmB's engagement with fungal and mammalian membrane mimics, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Dual Nature of Amphotericin B's Interaction: Ion Channel Formation and Sterol Sequestration

The prevailing understanding of AmB's antifungal activity centers on two primary, and potentially synergistic, mechanisms: the formation of transmembrane ion channels and the extraction of ergosterol from the fungal cell membrane. The selectivity of AmB for fungal cells is attributed to its higher affinity for ergosterol, the principal sterol in fungal membranes, compared to cholesterol, its counterpart in mammalian cells.[1]

The Barrel-Stave Model and Beyond: Formation of Ion-Permeable Channels

A widely accepted model posits that AmB molecules, in the presence of sterols, self-assemble into a barrel-stave structure that spans the lipid bilayer, forming a hydrophilic pore.[2] This channel allows the leakage of ions, particularly potassium, and other small molecules, leading to the dissipation of the membrane potential and ultimately, cell death.[3] The interior of the pore is lined by the hydrophilic polyhydroxyl face of the AmB molecules, while the hydrophobic polyene portion interacts with the acyl chains of the membrane lipids.[4]

Molecular dynamics simulations have provided valuable insights into the structure and stability of these channels, suggesting that ergosterol is more effective than cholesterol at stabilizing the pore structure, resulting in a larger and more stable channel with higher ion conductance in fungal membranes.[1][5] Solid-state NMR studies have further refined this model, suggesting a stable assembly of seven AmB molecules forming an ion-conductive channel.[6]

The Sterol Sponge Hypothesis: A New Perspective

More recent research has proposed an alternative and complementary mechanism known as the "sterol sponge" model.[7] This model suggests that large extramembranous aggregates of AmB can extract ergosterol from the lipid bilayer, disrupting membrane integrity and vital cellular functions that depend on ergosterol.[7] This sequestration of ergosterol would lead to a cascade of detrimental effects, independent of or in concert with ion channel formation.

Quantitative Insights into Amphotericin B-Lipid Bilayer Interactions

The following tables summarize key quantitative data from various studies, providing a comparative overview of the biophysical parameters governing AmB's interaction with lipid membranes.

Table 1: Critical Concentrations and Stoichiometry

ParameterValueMembrane SystemExperimental TechniqueReference
Critical AmB Concentration for Channel Activity1 AmB per 1000 lipidsDistearoylphosphatidylcholine (DSPC)/Cholesterol LiposomesFluorescence Spectroscopy[8]
Minimum AmB Molecules per Liposome for Channel Activity16DSPC/Cholesterol LiposomesFluorescence Spectroscopy[8]
Critical Micelle Concentration (Monomeric to Aggregated State)1 AmB per 1000 lipidsDSPC/Cholesterol LiposomesCircular Dichroism[8]
Lethal AmB Concentration (in vitro)100 µg/mLOsteoblasts and FibroblastsCell Viability Assay[7]
Sublethal Cytotoxic AmB Concentration (in vitro)5-10 µg/mLOsteoblasts and FibroblastsCell Viability Assay[7]

Table 2: Thermodynamic Parameters of Interaction (Differential Scanning Calorimetry)

Membrane CompositionAmB Concentration (mol%)Effect on Main Phase Transition Temperature (Tm)Effect on Transition Enthalpy (ΔH)Reference
Dipalmitoylphosphatidylcholine (DPPC)5-7Broadening of transitionSharp decrease[9]
DPPC< 10Destabilization and disorganization of membrane structureDecrease[9]
Hydrogenated Soy Phosphatidylcholine/Cholesterol/Dicetyl Phosphate0.05 mg AmB/mg lipidIncreased rigidity (higher ΔH for positive liposomes)-[10]

Table 3: Single-Channel Conductance

Membrane CompositionElectrolyteConductance (pS)TechniqueReference
Phosphatidylcholine (PC)/Ergosterol2.0 M KClNot specified, but higher than with cholesterolPlanar Lipid Bilayer[11]
PC/Cholesterol2.0 M KClLower than with ergosterolPlanar Lipid Bilayer[11]

Key Experimental Protocols for Studying AmB-Lipid Interactions

This section provides detailed methodologies for the key experiments cited in this guide.

Liposome Preparation and Permeability Assay

Objective: To assess the ability of AmB to permeabilize lipid vesicles.

Protocol:

  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., DSPC and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Liposome Hydration and Sizing:

    • Hydrate the lipid film with an aqueous buffer containing a fluorescent marker, such as carboxyfluorescein (CF) or 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and its quencher p-xylene-bis-pyridinium bromide (DPX), at a self-quenching concentration.[2]

    • Subject the lipid suspension to several freeze-thaw cycles to promote the encapsulation of the fluorescent marker.

    • Extrude the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.[2]

  • Purification:

    • Separate the liposomes from the unencapsulated fluorescent marker using size-exclusion chromatography (e.g., a Sephadex G-50 column).[2]

  • Permeability Measurement:

    • Dilute the purified liposomes into a cuvette containing the same buffer.

    • Monitor the baseline fluorescence using a spectrofluorometer.

    • Add AmB to the liposome suspension and record the increase in fluorescence over time. The dequenching of the fluorescent marker upon its release from the liposomes is proportional to the extent of membrane permeabilization.[2]

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence for normalization.[2]

Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of AmB on the thermotropic properties of lipid bilayers.

Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a lipid film (with or without AmB) in a buffer solution.

    • Vortex the suspension above the lipid phase transition temperature to ensure proper mixing.

    • Degas the sample and the reference buffer under vacuum before loading into the DSC cells.[12]

  • DSC Measurement:

    • Load the liposome suspension into the sample cell and the corresponding buffer into the reference cell of the calorimeter.[12]

    • Perform several heating and cooling scans at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the lipid phase transition.[12]

  • Data Analysis:

    • Analyze the thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

    • Changes in Tm and ΔH in the presence of AmB provide information about its interaction with the lipid bilayer, such as its effect on membrane fluidity and organization.[9][12]

Atomic Force Microscopy (AFM)

Objective: To visualize the effect of AmB on the morphology of a supported lipid bilayer.

Protocol:

  • Substrate Preparation:

    • Cleave a fresh mica surface to obtain an atomically flat substrate.

  • Supported Lipid Bilayer (SLB) Formation:

    • Form an SLB on the mica substrate by vesicle fusion. Incubate a solution of small unilamellar vesicles (SUVs) on the mica surface above the lipid's phase transition temperature.

    • Rinse the surface with buffer to remove excess vesicles.

  • AFM Imaging:

    • Image the SLB in buffer using the AFM in a suitable imaging mode (e.g., tapping mode or contact mode) with a sharp tip (e.g., silicon nitride).

    • Acquire a baseline image of the intact bilayer.

    • Inject a solution of AmB into the imaging cell and acquire time-lapse images to observe the changes in the bilayer morphology, such as the formation of pores or other defects.

Patch-Clamp Electrophysiology

Objective: To measure the ion channel activity of AmB in a planar lipid bilayer.

Protocol:

  • Planar Lipid Bilayer Formation:

    • Form a solvent-free planar lipid bilayer across a small aperture (e.g., 50-150 µm) in a Teflon partition separating two aqueous compartments ("cis" and "trans").

  • AmB Incorporation:

    • Add AmB to one or both compartments.

  • Electrophysiological Recording:

    • Apply a transmembrane potential using Ag/AgCl electrodes and a patch-clamp amplifier.

    • Record the ionic current flowing across the bilayer. The appearance of discrete, step-like changes in current indicates the opening and closing of single AmB channels.

  • Data Analysis:

    • Analyze the current recordings to determine the single-channel conductance, open and closed lifetimes, and ion selectivity of the AmB channels.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Proposed Mechanisms of Amphotericin B Action

amphoterecin_b_mechanism cluster_fungal_cell Fungal Cell Membrane AmB_monomer Amphotericin B (Monomer) Ion_Channel Ion Channel (Barrel-Stave Model) AmB_monomer->Ion_Channel Self-assembles with Ergosterol Sterol_Sponge AmB Aggregate (Sterol Sponge) AmB_monomer->Sterol_Sponge Aggregates Ergosterol Ergosterol Ergosterol->Ion_Channel Lipid_Bilayer Lipid Bilayer Ion_Leakage Ion Leakage (K+) Ion_Channel->Ion_Leakage Sterol_Sponge->Ergosterol Extracts Membrane_Disruption Membrane Disruption Sterol_Sponge->Membrane_Disruption Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanisms of Amphotericin B action on fungal cell membranes.

Experimental Workflow for Liposome Permeability Assay

liposome_permeability_workflow start Start lipid_film Prepare Lipid Film (Lipids + Solvent) start->lipid_film hydration Hydrate with Fluorescent Marker (e.g., ANTS/DPX) lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion (e.g., 100 nm filter) freeze_thaw->extrusion purification Purify Liposomes (Size-Exclusion Chromatography) extrusion->purification measurement Measure Baseline Fluorescence purification->measurement add_amb Add Amphotericin B measurement->add_amb record_fluorescence Record Fluorescence Increase (Marker Dequenching) add_amb->record_fluorescence lysis Lyse Liposomes with Detergent (e.g., Triton X-100) record_fluorescence->lysis normalize Normalize Data lysis->normalize end End normalize->end

Caption: Experimental workflow for the liposome permeability assay.

Logical Flow of a Differential Scanning Calorimetry Experiment

dsc_workflow cluster_preparation Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis prepare_liposomes Prepare Liposomes (with/without AmB) degas_sample Degas Sample and Reference Buffer prepare_liposomes->degas_sample load_cells Load Sample and Reference into DSC Cells degas_sample->load_cells scan_temp Scan Temperature (Heating/Cooling Cycles) load_cells->scan_temp record_heatflow Record Heat Flow scan_temp->record_heatflow generate_thermogram Generate Thermogram record_heatflow->generate_thermogram determine_tm Determine Transition Temperature (Tm) generate_thermogram->determine_tm determine_dh Determine Transition Enthalpy (ΔH) generate_thermogram->determine_dh compare_data Compare Data (with vs. without AmB) determine_tm->compare_data determine_dh->compare_data

Caption: Logical flow of a Differential Scanning Calorimetry experiment.

Conclusion and Future Directions

The biophysical interaction of Amphotericin B with lipid bilayers is a complex interplay of molecular recognition, self-assembly, and membrane disruption. While the ion channel and sterol sequestration models provide a strong framework for understanding its mechanism, many questions remain. Future research, leveraging advanced techniques such as cryo-electron microscopy and sophisticated computational modeling, will be crucial for elucidating the precise stoichiometry and structure of AmB-sterol complexes, the dynamics of channel formation and sterol extraction, and the role of the lipid environment in modulating these processes. A deeper, more quantitative understanding of these fundamental interactions will undoubtedly pave the way for the development of safer and more effective antifungal therapies.

References

Amphotericin B's In Vitro Immunomodulatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB), a polyene macrolide, remains a cornerstone in the treatment of severe systemic fungal infections. Beyond its well-established antifungal activity, which is primarily mediated by its interaction with ergosterol in fungal cell membranes, AmB exhibits significant immunomodulatory properties. These effects are a double-edged sword, contributing to both its therapeutic efficacy and its notorious infusion-related toxicities, such as fever and chills. Understanding the intricate molecular mechanisms by which Amphotericin B modulates the host immune response is paramount for optimizing its clinical use, developing safer formulations, and harnessing its immunostimulatory potential for novel therapeutic applications. This technical guide provides an in-depth overview of the in vitro immunomodulatory effects of Amphotericin B, with a focus on its interactions with various immune cells, the signaling pathways it triggers, and the resulting cytokine production.

Core Immunomodulatory Mechanisms

In vitro studies have elucidated that Amphotericin B directly stimulates innate immune cells, leading to a pro-inflammatory response. This stimulation is primarily mediated through the activation of Pattern Recognition Receptors (PRRs), positioning AmB as a Pathogen-Associated Molecular Pattern (PAMP)-like molecule.

Toll-Like Receptor (TLR) Signaling

The initial and most characterized pathway for AmB-induced immune activation involves Toll-Like Receptors (TLRs). AmB is recognized by a complex of TLR2 and CD14 on the surface of immune cells, particularly monocytes and macrophages[1]. This recognition is dependent on the adapter protein Myeloid Differentiation primary response 88 (MyD88), which initiates an intracellular signaling cascade culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB)[1]. Activated NF-κB then translocates to the nucleus to induce the transcription of various pro-inflammatory cytokine genes. While TLR2 is the principal receptor, TLR4 has also been shown to contribute to the cellular response to AmB[1].

Interestingly, different formulations of AmB can modulate this TLR response. Liposomal Amphotericin B (L-AmB), for instance, has been shown to divert signaling from the potent pro-inflammatory TLR2 pathway towards the TLR4 pathway[2][3]. This shift is believed to contribute to the reduced infusion-related toxicity observed with liposomal formulations[2][3].

Inflammasome Activation

In addition to TLR signaling, Amphotericin B is a potent activator of the NLRP3 inflammasome in macrophages[4]. This multi-protein complex is a key component of the innate immune system responsible for the maturation of the highly pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). The activation of the NLRP3 inflammasome by AmB is linked to its ability to induce potassium (K+) efflux from the cell, a common trigger for NLRP3 activation[4]. This leads to the activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms[4].

Data Presentation: In Vitro Effects of Amphotericin B on Immune Cells

The following tables summarize the key in vitro immunomodulatory effects of Amphotericin B on various human immune cell populations. Note: Specific quantitative data on cytokine concentrations can vary significantly based on experimental conditions (e.g., donor variability, AmB concentration, incubation time, and cell type).

Table 1: Effects of Amphotericin B on Human Peripheral Blood Mononuclear Cells (PBMCs)
Parameter Observed Effect
Pro-inflammatory Cytokine Production - TNF-α: Increased production.[1] - IL-1β: Increased production.[1] - IL-6: Increased production.
Anti-inflammatory Cytokine Production - IL-1ra: Significantly inhibited production, leading to a decreased IL-1ra/IL-1β ratio.[1]
Lymphocyte Proliferation Enhanced in vitro proliferative responses.[5]
Signaling Pathways Activated TLR2/CD14/MyD88/NF-κB[1], TLR4[1].
Table 2: Effects of Amphotericin B on Human Macrophages
Parameter Observed Effect
Pro-inflammatory Cytokine Production - TNF-α: Increased production. - IL-1β: Increased production via NLRP3 inflammasome activation.[4]
Antifungal Activity Enhanced killing of Aspergillus fumigatus conidia.[5]
Oxidative Burst Enhanced oxidative burst activity.[6]
Signaling Pathways Activated TLR2/CD14[1], NLRP3 Inflammasome[4].
Table 3: Effects of Different Amphotericin B Formulations on Human Neutrophils
Parameter Deoxycholate AmB (D-AmB)
TLR Expression Upregulates TLR2, downregulates TLR4.[2]
Pro-inflammatory Response Potent pro-inflammatory effects.[2]
Antifungal Activity Activates antifungal state.[2]

Experimental Protocols

PBMC Isolation and Culture for Cytokine Release Assay

Objective: To isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and culture them to assess cytokine release in response to Amphotericin B.

Materials:

  • Human whole blood collected in heparinized tubes.

  • Ficoll-Paque PLUS (or similar density gradient medium).

  • Phosphate Buffered Saline (PBS), sterile.

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Amphotericin B (solubilized as per manufacturer's instructions).

  • Lipopolysaccharide (LPS) as a positive control.

  • Sterile conical tubes (15 mL and 50 mL).

  • Sterile serological pipettes.

  • Centrifuge.

  • Cell culture plates (96-well, flat-bottom).

  • Humidified incubator (37°C, 5% CO2).

Methodology:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.

  • Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of medium containing various concentrations of Amphotericin B, LPS (positive control), or medium alone (negative control) to the respective wells.

  • Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the culture supernatants for cytokine analysis by ELISA.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

Materials:

  • Cytokine-specific ELISA kit (e.g., for human TNF-α, IL-1β, IL-6).

  • Cell culture supernatants from the PBMC stimulation assay.

  • Wash buffer (PBS with 0.05% Tween-20).

  • Assay diluent.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Methodology:

  • Follow the specific instructions provided with the commercial ELISA kit. A general protocol is outlined below.

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of standards and diluted cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Flow Cytometry for Immunophenotyping

Objective: To analyze the expression of cell surface markers on different immune cell populations after treatment with Amphotericin B.

Materials:

  • PBMCs treated with Amphotericin B as described in Protocol 1.

  • Fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD3 for T cells, CD14 for monocytes, CD19 for B cells, CD11b for myeloid cells).

  • Flow cytometry staining buffer (PBS with 2% FBS and 0.09% sodium azide).

  • Fixation/Permeabilization solution (if performing intracellular staining).

  • Flow cytometer.

Methodology:

  • After incubation with Amphotericin B, harvest the PBMCs from the culture plate.

  • Wash the cells twice with cold flow cytometry staining buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of staining buffer.

  • Add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 2 mL of staining buffer.

  • Resuspend the cells in 500 µL of staining buffer.

  • (Optional) For intracellular cytokine staining, after surface staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain with intracellular cytokine-specific antibodies.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate flow cytometry analysis software to identify and quantify different cell populations and their marker expression levels.

Visualizations: Signaling Pathways and Experimental Workflows

AmphotericinB_TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AmB Amphotericin B CD14 CD14 AmB->CD14 Binds TLR4 TLR4 AmB->TLR4 Also interacts with TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 CD14->TLR2 Presents to TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFκB NF-κB IκB->NFκB Inhibits NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates to nucleus Nucleus NFκB_nucleus->nucleus Enters cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Induces gene transcription

Caption: Amphotericin B-induced TLR signaling pathway.

AmphotericinB_Inflammasome_Activation AmB Amphotericin B membrane Cell Membrane AmB->membrane Interacts with K_efflux K+ Efflux membrane->K_efflux Induces NLRP3 NLRP3 K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruits inflammasome NLRP3 Inflammasome Assembly pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruits caspase1 Active Caspase-1 inflammasome->caspase1 Cleaves Pro-Caspase-1 to pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves IL1b Mature IL-1β (Secreted) pro_IL1b->IL1b Experimental_Workflow_Cytokine_Assay start Start: Human Whole Blood isolate_pbmc Isolate PBMCs (Ficoll Density Gradient) start->isolate_pbmc culture_pbmc Culture PBMCs (1x10^6 cells/mL) isolate_pbmc->culture_pbmc stimulate Stimulate with Amphotericin B (24-48h) culture_pbmc->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Quantify Cytokines (ELISA) collect_supernatant->elisa analyze Data Analysis elisa->analyze end End: Cytokine Concentrations analyze->end

References

Methodological & Application

Application Notes and Protocols for Preparing Liposomal Amphotericin B Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) is a potent broad-spectrum antifungal agent, but its clinical use is often limited by significant nephrotoxicity and infusion-related side effects. Encapsulating Amphotericin B within liposomes is a well-established strategy to mitigate these toxicities while maintaining or even enhancing its therapeutic efficacy. The lipid bilayer of the liposome sequesters the drug from systemic circulation, reducing its interaction with mammalian cell membranes and facilitating targeted delivery to fungal cells. This document provides detailed protocols for the preparation and characterization of liposomal Amphotericin B formulations, intended to guide researchers in the development and evaluation of these complex drug delivery systems.

Key Formulation Parameters and Components

The physicochemical properties of liposomal Amphotericin B, such as particle size, charge, and drug loading, are critical determinants of its in vivo performance, including biodistribution, toxicity, and efficacy. These properties are highly dependent on the lipid composition and the manufacturing process.

A widely studied and commercially successful formulation, AmBisome®, is composed of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and distearoylphosphatidylglycerol (DSPG), typically in a molar ratio that provides a stable bilayer and efficient drug intercalation.[1][2][3][4] Cholesterol is a crucial component that modulates membrane fluidity and stability.[2][5]

ComponentMolar Ratio (Example: AmBisome®-like)Purpose
Hydrogenated Soy Phosphatidylcholine (HSPC)2Forms the primary structural component of the lipid bilayer.
Cholesterol1Stabilizes the liposomal membrane, reducing drug leakage.[2][5]
Distearoylphosphatidylglycerol (DSPG)0.8Provides a negative surface charge, preventing aggregation and interacting with the drug.[2]
Amphotericin B0.4The active pharmaceutical ingredient (API).

Table 1: Example Lipid Composition for Liposomal Amphotericin B.

Experimental Protocols

Preparation of Liposomal Amphotericin B by Thin-Film Hydration

The thin-film hydration method is a common and robust technique for preparing liposomes. It involves the dissolution of lipids and the drug in an organic solvent, followed by evaporation to form a thin lipid film, and subsequent hydration with an aqueous buffer to form liposomes.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • Distearoylphosphatidylglycerol (DSPG)

  • Amphotericin B

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Aqueous buffer (e.g., 5% sucrose, 10 mM HEPES, pH 7.4)[6][7]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or high-pressure homogenizer

Protocol:

  • Lipid and Drug Dissolution: Accurately weigh and dissolve HSPC, cholesterol, DSPG, and Amphotericin B in a mixture of chloroform and methanol in a round-bottom flask.[8]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 65°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[4] Ensure all solvent is removed.

  • Hydration: Add the pre-warmed aqueous buffer to the flask containing the lipid film. Hydrate the film by gentle rotation in a water bath above the lipid phase transition temperature for a sufficient time to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a homogenous size distribution, the MLV suspension must be downsized. This can be achieved by:

    • Sonication: Using a probe sonicator.[8][9][10]

    • High-Pressure Homogenization: Passing the liposome suspension through a high-pressure homogenizer for several cycles until the desired particle size is achieved.[9]

  • Purification: Remove any unencapsulated Amphotericin B by methods such as dialysis or size exclusion chromatography.

  • Sterilization: Sterilize the final liposomal formulation by filtration through a 0.22 µm filter if the particle size allows.

Preparation of Liposomal Amphotericin B by Solvent Injection

The solvent injection method involves the rapid injection of a lipid-drug solution in a water-miscible organic solvent into an aqueous phase.

Materials:

  • Lipids and Amphotericin B as described above.

  • Ethanol or other suitable water-miscible organic solvent.

  • Aqueous buffer.

  • Syringe pump.

  • Stirring vessel.

Protocol:

  • Solution Preparation: Dissolve the lipids and Amphotericin B in ethanol to form a concentrated solution.

  • Injection: Heat the aqueous buffer to a temperature above the lipid phase transition temperature. Vigorously stir the aqueous phase while injecting the ethanolic lipid-drug solution at a slow, controlled rate using a syringe pump.

  • Solvent Removal: Remove the organic solvent from the liposome suspension, typically by dialysis or diafiltration.

  • Size Reduction and Purification: Follow steps 4 and 5 from the thin-film hydration protocol if necessary.

Characterization of Liposomal Amphotericin B

Thorough characterization is essential to ensure the quality, stability, and performance of the liposomal formulation.

ParameterMethodTypical Values/Observations
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)[11]60-100 nm for AmBisome®-like formulations.[2][12] PDI < 0.3 indicates a narrow size distribution.[9]
Zeta PotentialElectrophoretic Light Scattering (ELS)[11]Negative values due to the presence of DSPG.
Encapsulation Efficiency (%EE)HPLC,[8][13] Size Exclusion Chromatography[14]>90% is typically desired.[4][15]
MorphologyTransmission Electron Microscopy (TEM)[9][10]Spherical, unilamellar vesicles.[16][17]
In Vitro Drug ReleaseDialysis Method with USP 4 Apparatus[6][7][18]Slow and controlled release over time. Release can be modulated by temperature and the presence of release-inducing agents like γ-cyclodextrin.[6][7]
In Vitro ToxicityPotassium Release Assay from Red Blood Cells[5][19]Liposomal formulations should show significantly less potassium release compared to free Amphotericin B.[5]

Table 2: Key Characterization Parameters and Methods.

Protocol for Determining Encapsulation Efficiency (%EE)

Principle: This protocol uses size exclusion chromatography to separate the liposome-encapsulated drug from the free drug, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Liposomal Amphotericin B suspension.

  • Sepharose CL-4B or similar size exclusion column.

  • Mobile phase for HPLC (e.g., acetonitrile and ammonium acetate buffer).[13]

  • HPLC system with a UV detector.

  • Detergent solution (e.g., Triton X-100) to lyse liposomes.

Protocol:

  • Separation of Free Drug:

    • Equilibrate a size exclusion column with a suitable buffer.

    • Apply a known volume of the liposomal suspension to the column.

    • Elute the liposomes with the buffer. The larger liposomes will elute first, while the smaller, free drug molecules will be retained and elute later.

    • Collect the fraction containing the liposomes.

  • Quantification of Total Drug:

    • Take a known volume of the original (unseparated) liposomal suspension.

    • Add a detergent solution to disrupt the liposomes and release the encapsulated drug.

    • Quantify the total Amphotericin B concentration using a validated HPLC method.

  • Quantification of Free Drug:

    • The concentration of free drug can be determined by quantifying the Amphotericin B in the later fractions from the size exclusion chromatography or by analyzing the supernatant after ultracentrifugation of the liposome suspension.

  • Calculation:

    • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol for In Vitro Drug Release Assay

Principle: This method utilizes a dialysis setup, often in conjunction with a USP 4 flow-through apparatus, to measure the release of Amphotericin B from the liposomes into a release medium over time.

Materials:

  • Liposomal Amphotericin B suspension.

  • Dialysis tubing with an appropriate molecular weight cut-off (e.g., 300 kDa).[7]

  • Release medium (e.g., 5% sucrose, 10 mM HEPES, 0.01% NaN3, with 5% w/v γ-cyclodextrin, pH 7.4).[6][7][18]

  • USP 4 flow-through apparatus or a shaking water bath.

  • HPLC system for drug quantification.

Protocol:

  • Sample Preparation: Place a known volume and concentration of the liposomal Amphotericin B suspension into a dialysis bag.

  • Assay Setup: Place the dialysis bag into the release medium within the USP 4 apparatus cell or a vessel in a shaking water bath. Maintain a constant temperature (e.g., 55°C).[6][18]

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh, pre-warmed medium.

  • Quantification: Analyze the concentration of Amphotericin B in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualization of Workflows

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_size Size Reduction cluster_purify Purification & Final Product start Start: Lipids & Drug dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv size_reduction Sonication or Homogenization mlv->size_reduction suv Small Unilamellar Vesicles (SUVs) size_reduction->suv purification Remove Free Drug (Dialysis/Chromatography) suv->purification sterilization Sterile Filtration purification->sterilization final_product Final Liposomal Amphotericin B sterilization->final_product

Caption: Workflow for Liposomal Amphotericin B Preparation by Thin-Film Hydration.

Liposome_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_drug Drug-related Characterization cluster_bio Biological Characterization start Liposomal Amphotericin B Formulation size_zeta Particle Size, PDI, & Zeta Potential (DLS/ELS) start->size_zeta morphology Morphology (TEM) start->morphology ee Encapsulation Efficiency (%EE) start->ee release In Vitro Drug Release start->release toxicity In Vitro Toxicity (Potassium Release Assay) start->toxicity

Caption: Workflow for the Characterization of Liposomal Amphotericin B.

References

Application Notes and Protocols for Fungal Biofilm Disruption Assays Using Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, create a formidable barrier to drug penetration and contribute to persistent infections. Amphotericin B, a polyene macrolide antibiotic, remains a critical agent in the treatment of severe fungal infections. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1][2][3][4][5] These application notes provide detailed protocols for assessing the efficacy of Amphotericin B in disrupting fungal biofilms, utilizing common in vitro assays.

Mechanism of Action of Amphotericin B on Fungal Biofilms

Amphotericin B's activity against fungal biofilms stems from its ability to compromise the integrity of the fungal cell membrane. By binding to ergosterol, it disrupts the membrane's structure, causing leakage of essential intracellular components and ultimately leading to cell lysis.[1][2][3][4][5] While effective against planktonic (free-floating) fungal cells, the dense extracellular matrix of biofilms can hinder drug penetration, often necessitating higher concentrations of Amphotericin B for effective eradication.

Key Experiments for Biofilm Disruption Analysis

Several well-established assays can be employed to quantify the disruptive effect of Amphotericin B on fungal biofilms. These include:

  • Crystal Violet (CV) Assay: Measures the total biofilm biomass.

  • XTT Reduction Assay: Assesses the metabolic activity and viability of the biofilm.

  • Confocal Laser Scanning Microscopy (CLSM): Provides a visual representation of the biofilm structure and cell viability.

Experimental Protocols

Protocol 1: Fungal Biofilm Formation

This initial protocol outlines the steps for cultivating fungal biofilms in a microtiter plate format, which is a prerequisite for subsequent disruption assays.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB) or other appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain in SDB at 37°C for 24 hours.

  • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in fresh SDB.

  • Adjust the cell density to 1 x 10⁷ cells/mL using a spectrophotometer (OD₆₀₀).

  • Biofilm Formation: Add 200 µL of the cell suspension to each well of a 96-well microtiter plate.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

Protocol 2: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol quantifies the total biofilm biomass after treatment with Amphotericin B.[6][7][8][9]

Materials:

  • Pre-formed fungal biofilms in a 96-well plate

  • Amphotericin B stock solution

  • PBS

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Treatment: After biofilm formation, gently remove the planktonic cells by washing the wells twice with PBS.

  • Add 200 µL of fresh medium containing various concentrations of Amphotericin B to the wells. Include a drug-free control.

  • Incubate the plate at 37°C for 24 hours.

  • Staining: Discard the supernatant and wash the wells twice with PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6][7]

  • Remove the crystal violet solution and wash the plate three to four times with sterile water.[7]

  • Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[7]

  • Measure the absorbance at 595 nm or 630 nm using a microplate reader.[8][9] The absorbance is proportional to the biofilm biomass.

Protocol 3: XTT Reduction Assay for Biofilm Viability

This assay determines the metabolic activity of the fungal cells within the biofilm following exposure to Amphotericin B.[10][11]

Materials:

  • Pre-formed fungal biofilms in a 96-well plate

  • Amphotericin B stock solution

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

  • Microplate reader

Procedure:

  • Treatment: Treat the pre-formed biofilms with various concentrations of Amphotericin B as described in Protocol 2, step 2 and 3.

  • Assay Preparation: Prepare the XTT/menadione solution by mixing XTT (1 mg/mL in PBS) with menadione (0.4 mM in acetone) at a 20:1 ratio immediately before use.

  • Incubation: After treatment, wash the wells twice with PBS. Add 100 µL of the XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm.

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the cells after treatment.[12][13][14][15]

Materials:

  • Biofilms grown on suitable substrates (e.g., glass coverslips, silicone elastomer)

  • Amphotericin B

  • Fluorescent stains (e.g., FUN-1, SYTO 9, Propidium Iodide)

  • Confocal microscope

Procedure:

  • Biofilm Formation and Treatment: Grow biofilms on a suitable sterile substrate and treat with Amphotericin B as previously described.

  • Staining: After treatment, gently wash the biofilms with PBS.

  • Stain the biofilms with a combination of fluorescent dyes according to the manufacturer's instructions. For example, SYTO 9 stains live cells green, while propidium iodide stains dead cells red. FUN-1 is metabolically converted to red cylindrical intravacuolar structures in viable fungal cells.

  • Imaging: Mount the stained biofilm on a microscope slide.

  • Visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

Data Presentation

The quantitative data obtained from the Crystal Violet and XTT assays can be summarized in tables for clear comparison.

Table 1: Effect of Amphotericin B on Candida albicans Biofilm Biomass (Crystal Violet Assay)

Amphotericin B (µg/mL)Absorbance at 595 nm (Mean ± SD)% Biofilm Inhibition
0 (Control)1.25 ± 0.150
11.05 ± 0.1216
40.78 ± 0.0937.6
80.45 ± 0.0564
160.21 ± 0.0383.2
320.10 ± 0.0292

Table 2: Effect of Amphotericin B on Candida albicans Biofilm Viability (XTT Assay)

Amphotericin B (µg/mL)Absorbance at 490 nm (Mean ± SD)% Viability Reduction
0 (Control)0.98 ± 0.110
10.82 ± 0.0916.3
40.55 ± 0.0743.9
80.29 ± 0.0470.4
160.12 ± 0.0287.8
320.05 ± 0.0194.9

Note: The data presented in these tables are representative and will vary depending on the fungal strain, experimental conditions, and specific formulation of Amphotericin B used. One study found that the EC50 of a nanoparticulate formulation of Amphotericin B against C. albicans biofilms was approximately 30 times lower than Amphotericin B alone (1.176 µg/mL vs. 29.09 µg/mL).[13]

Visualizations

Signaling Pathways in Fungal Biofilm Formation

Several signaling pathways are known to regulate fungal biofilm formation, including the cAMP-PKA and MAPK pathways, which are crucial for adhesion, hyphal growth, and matrix production.[16][17][18][19][20]

Fungal_Biofilm_Signaling cluster_stimuli Environmental Cues cluster_pathways Signaling Pathways cluster_cAMP cAMP-PKA Pathway cluster_MAPK MAPK Pathway cluster_response Biofilm Formation Stages Nutrients Nutrients Ras1 Ras1 Nutrients->Ras1 pH pH MAPKKK MAPKKK pH->MAPKKK Surface Surface Contact Surface->Ras1 Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Hyphal_Growth Hyphal Growth PKA->Hyphal_Growth MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Adhesion Adhesion MAPK->Adhesion Matrix_Production Matrix Production MAPK->Matrix_Production Experimental_Workflow A 1. Fungal Inoculum Preparation B 2. Biofilm Formation (24-48h in 96-well plate) A->B C 3. Planktonic Cell Removal (PBS Wash) B->C D 4. Treatment with Amphotericin B (24h) C->D E1 5a. Crystal Violet Staining D->E1 E2 5b. XTT Reagent Addition D->E2 E3 5c. Fluorescent Staining D->E3 F1 6a. Solubilization E1->F1 G1 7a. Absorbance Reading (Biomass Quantification) F1->G1 F2 6b. Incubation E2->F2 G2 7b. Absorbance Reading (Viability Assessment) F2->G2 F3 6c. Confocal Microscopy E3->F3 G3 7c. Image Analysis (Structural Assessment) F3->G3

References

Application Notes and Protocols for Amphotericin B Susceptibility Testing of Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillus fumigatus is a primary opportunistic fungal pathogen, causing severe and life-threatening invasive aspergillosis, particularly in immunocompromised individuals. Amphotericin B, a polyene antifungal, has long been a cornerstone in the treatment of this infection. However, the emergence of resistance and the inherent variability in susceptibility highlight the critical need for standardized and reliable in vitro susceptibility testing. These application notes provide detailed protocols for determining the susceptibility of Aspergillus fumigatus to Amphotericin B, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols are intended to guide researchers in accurately assessing the activity of Amphotericin B and to aid in the surveillance of resistance.

Key Susceptibility Testing Methods

The primary methods for antifungal susceptibility testing of filamentous fungi like A. fumigatus are broth microdilution, gradient diffusion, and disk diffusion. Broth microdilution is considered the reference method by both CLSI and EUCAST.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Amphotericin B against Aspergillus fumigatus. These values are crucial for interpreting susceptibility test results and for monitoring resistance trends.

Table 1: Amphotericin B MIC Ranges and Distributions for Aspergillus fumigatus

MethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Broth Microdilution (CLSI/EUCAST)0.12 - 212[1][2]
Broth Microdilution0.06 - >16--[3]
Broth Microdilution0.12 - 16--[1]

Table 2: Epidemiological Cutoff Values (ECVs) and Breakpoints for Amphotericin B and Aspergillus fumigatus

Issuing BodyECV (µg/mL)Clinical Breakpoints (µg/mL)Reference
CLSI2Not formally defined, but MICs ≤ 1 µg/mL are considered susceptible.[4][4][5]
EUCAST1Susceptible: ≤ 1; Resistant: > 1[6]
In vitro PK/PD Model-Susceptible: ≤0.5; Intermediate: 1; Resistant: ≥2[4][7]

Experimental Protocols

Protocol 1: CLSI M38 Broth Microdilution Method

This protocol is adapted from the CLSI M38 document for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Isolate Preparation:

  • Subculture the A. fumigatus isolate onto potato dextrose agar (PDA) and incubate at 35°C for 5-7 days to encourage sporulation.[4]

  • Prepare a conidial suspension by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently rub the surface with a sterile cotton swab to dislodge the conidia.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer. This will be the working inoculum.[8]

2. Antifungal Agent Preparation:

  • Prepare a stock solution of Amphotericin B powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial twofold dilutions of Amphotericin B in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[8]

3. Microdilution Plate Inoculation:

  • Dispense 100 µL of the diluted antifungal agent into the wells of a 96-well microtiter plate.

  • Add 100 µL of the working inoculum to each well, resulting in a final inoculum concentration of 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

4. Incubation:

  • Incubate the microtiter plates at 35°C for 46-50 hours.[9]

5. Endpoint Determination:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Amphotericin B that shows 100% inhibition of growth (complete absence of visible growth) compared to the growth control.[9]

Protocol 2: EUCAST E.DEF 9.3.2 Broth Microdilution Method

This protocol is based on the EUCAST guidelines, which have some key differences from the CLSI method.

1. Isolate Preparation:

  • Similar to the CLSI method, obtain a conidial suspension.

  • Adjust the inoculum concentration to 2 x 10⁵ to 5 x 10⁵ CFU/mL in sterile saline with 0.05% Tween 20.[10]

2. Antifungal Agent Preparation:

  • Prepare serial dilutions of Amphotericin B in RPMI 1640 medium supplemented with 2% glucose.[10]

3. Microdilution Plate Inoculation:

  • Dispense 100 µL of the antifungal dilutions into the microtiter plate wells.

  • Add 100 µL of the adjusted inoculum.

  • Include positive and negative controls as in the CLSI protocol.

4. Incubation:

  • Incubate the plates at 35-37°C for 48 hours.[6]

5. Endpoint Determination:

  • The MIC is read visually as the lowest concentration showing no visible growth.[10] Spectrophotometric reading at 540 nm can also be used, with the MIC defined as >95% growth reduction compared to the control.[6][11]

Protocol 3: Gradient Diffusion Method (Etest®)

This method provides a direct MIC reading on an agar plate.

1. Isolate and Media Preparation:

  • Prepare an A. fumigatus conidial suspension equivalent to a 0.5 McFarland standard in sterile saline with Tween 80.[12]

  • Use RPMI 1640 agar plates supplemented with 2% glucose and MOPS.

2. Inoculation:

  • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions.

3. Application of Gradient Strip:

  • Aseptically apply the Amphotericin B Etest® strip to the agar surface.

4. Incubation:

  • Incubate the plate at 35°C for 24 to 48 hours.[12]

5. MIC Determination:

  • The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip. The endpoint is 100% inhibition of growth.[12]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_controls Controls Isolate Aspergillus fumigatus Isolate Culture Culture on PDA (35°C, 5-7 days) Isolate->Culture Conidia_Suspension Prepare Conidial Suspension Culture->Conidia_Suspension Inoculum_Adjustment Adjust Inoculum (Hemocytometer/ Spectrophotometer) Conidia_Suspension->Inoculum_Adjustment Plate_Inoculation Inoculate 96-well plate (Antifungal + Inoculum) Inoculum_Adjustment->Plate_Inoculation Antifungal_Dilution Serial Dilution of Amphotericin B in RPMI Antifungal_Dilution->Plate_Inoculation Incubation Incubate at 35°C for 48 hours Plate_Inoculation->Incubation Growth_Control Growth Control (No Drug) Plate_Inoculation->Growth_Control Negative_Control Negative Control (No Inoculum) Plate_Inoculation->Negative_Control MIC_Reading Read MIC (100% Inhibition) Incubation->MIC_Reading

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Gradient_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing Procedure Isolate Aspergillus fumigatus Isolate Culture Culture on PDA Isolate->Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Culture->Inoculum_Prep Agar_Inoculation Inoculate RPMI Agar Plate Inoculum_Prep->Agar_Inoculation Strip_Application Apply Amphotericin B Gradient Strip Agar_Inoculation->Strip_Application Incubation Incubate at 35°C for 24-48 hours Strip_Application->Incubation MIC_Reading Read MIC at Intersection of Inhibition Zone Incubation->MIC_Reading

Caption: Workflow for Gradient Diffusion Susceptibility Testing.

References

application of Amphotericin B in primary cell culture as an antifungal

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Amphotericin B in Primary Cell Culture

Introduction

Amphotericin B is a polyene macrolide antibiotic produced by Streptomyces nodosus. It is widely used in cell culture as a potent antifungal agent to prevent or eliminate contamination by yeast and fungi.[1][2] Its efficacy is particularly valuable when establishing primary cell cultures, which are often susceptible to fungal contamination.[3] However, its application requires careful consideration due to its potential cytotoxicity to mammalian cells.[3][4]

Mechanism of Action

Amphotericin B exhibits its antifungal activity by binding with high affinity to ergosterol, a primary sterol component of fungal cell membranes.[5][6][7] This binding disrupts the membrane integrity by forming transmembrane channels or pores.[5][8][9] These pores lead to an increase in membrane permeability, causing leakage of essential intracellular components, such as ions (particularly potassium) and other small molecules, which ultimately results in fungal cell death.[6][7][9]

While Amphotericin B is effective against fungi, it also has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes.[3][5] This interaction is the basis for its cytotoxic effects on host cells, as it can similarly disrupt the mammalian cell membrane, leading to leakage and cell damage.[4]

cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell F_Membrane Fungal Cell Membrane (Contains Ergosterol) F_Pore Transmembrane Pore Formation F_Membrane->F_Pore Amphotericin B binds to Ergosterol F_Leakage Leakage of K+ ions & small molecules F_Pore->F_Leakage F_Death Fungal Cell Death F_Leakage->F_Death M_Membrane Mammalian Cell Membrane (Contains Cholesterol) M_Toxicity Potential Cytotoxicity (at high concentrations) M_Membrane->M_Toxicity Lower affinity binding to Cholesterol AmphoB Amphotericin B AmphoB->F_Membrane High Affinity AmphoB->M_Membrane Low Affinity

Mechanism of Amphotericin B Action.

Efficacy and Spectrum

Amphotericin B has a broad spectrum of activity against a wide range of yeasts and molds commonly found as cell culture contaminants.[5] Minimum inhibitory concentrations (MICs) typically range from 0.03 to 1 µg/ml for various fungal strains.[10] It is inactive against bacteria, rickettsia, and viruses.[10]

Cytotoxicity in Primary Cells

The primary limitation of Amphotericin B is its dose-dependent cytotoxicity to mammalian cells.[3][4] Therefore, it is crucial to determine the optimal concentration that is effective against fungi while minimizing harm to the primary cells. High concentrations can lead to abnormal cell morphology, decreased proliferation, and cell death.[4] For many cell lines, sublethal cytotoxicity is observed at concentrations of 5 to 10 µg/mL, while concentrations of 100 µg/mL and above are often lethal.[4] It is essential to empirically determine the tolerance of each specific primary cell line.[3]

Cell TypeConcentration (µg/mL)ObservationReference
Mouse Osteoblasts & Fibroblasts5 - 10Abnormal morphology, decreased proliferation (sublethal)[4]
Mouse Osteoblasts & Fibroblasts≥ 100Cell death (lethal)[4]
GRX (Myofibroblast line)1.25~67% viability[11]
GRX (Myofibroblast line)2.50~31% viability[11]
HepG2 (Hepatocyte line)1.25 - 2.50~80% viability[11]

Recommended Usage

For routine prevention of fungal contamination, a working concentration of 0.25 to 2.5 µg/mL is commonly recommended in the culture medium.[2][3] For treating existing contamination, a higher concentration (e.g., 5-10 mg/L) may be used for a short duration over 2-3 subcultures.[10] Once the contamination is eliminated, the concentration should be returned to the lower maintenance level.[10]

Protocols

1. Preparation of Amphotericin B Stock Solution (2.5 mg/mL)

Note: Many suppliers provide Amphotericin B as a pre-solubilized, sterile solution (e.g., 250 µg/mL), which can be directly diluted into the culture medium.[3][7] The following protocol is for preparing a stock from a powdered form.

Materials:

  • Amphotericin B powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of Amphotericin B powder.

  • Add sterile DMSO to dissolve the powder to a final concentration of 2.5 mg/mL.[10] For example, add 1 mL of DMSO to 2.5 mg of powder.

  • Vortex gently until the powder is fully dissolved. The solution may appear as a hazy yellow suspension.[10]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[10]

  • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C, protected from light.[3] Amphotericin B remains active for about 3 days in culture at 37°C.[10]

2. Protocol: Determination of Optimal Working Concentration

This protocol helps establish the highest concentration of Amphotericin B that can be tolerated by a specific primary cell line without significant cytotoxic effects.

Procedure:

  • Cell Seeding: Plate the primary cells in a multi-well plate (e.g., 24-well or 96-well) at their normal seeding density and allow them to adhere and stabilize for 24 hours.

  • Prepare Dilutions: Prepare a series of Amphotericin B dilutions in complete culture medium. A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Amphotericin B. Include a vehicle control (medium with the same amount of DMSO as the highest Amphotericin B concentration) if you prepared the stock solution in-house.

  • Incubation: Incubate the cells for a period that reflects your typical experimental timeline or subculture schedule (e.g., 48-72 hours).

  • Microscopic Observation: Observe the cells daily under a microscope for any signs of toxicity, such as rounding, detachment, vacuole formation, or reduced confluency.[3]

  • Viability Assessment: At the end of the incubation period, perform a cell viability assay (see Protocol 3) to quantify the cytotoxic effects at each concentration.

  • Selection: Choose the highest concentration that shows minimal to no signs of toxicity and maintains high cell viability (e.g., >90%) for routine antifungal use.

3. Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Perform the "Determination of Optimal Working Concentration" experiment (Protocol 2) in a 96-well plate.

  • At the end of the treatment period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Carefully remove the medium containing the MTT reagent.

  • Add 100-200 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate cell viability as a percentage relative to the untreated control cells.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P1 Prepare Amphotericin B Stock Solution (e.g., 2.5 mg/mL) P2 Create Serial Dilutions in Culture Medium P1->P2 E2 Treat Cells with AmphoB Dilutions P2->E2 E1 Seed Primary Cells in Multi-Well Plate E1->E2 E3 Incubate for 48-72 hours E2->E3 A1 Daily Microscopic Observation for Toxicity E3->A1 A2 Perform Cell Viability Assay (e.g., MTT) A1->A2 A3 Calculate Viability vs. Concentration A2->A3 A4 Determine Optimal Working Concentration A3->A4

Workflow for Determining Optimal Amphotericin B Concentration.

References

Methodology for Studying Amphotericin B-Induced Nephrotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive overview and detailed protocols for establishing and evaluating animal models of Amphotericin B (AmB)-induced nephrotoxicity. This guide is intended for researchers, scientists, and drug development professionals investigating the mechanisms of drug-induced kidney injury (DIKI) and developing potential nephroprotective agents.

Introduction

Amphotericin B is a potent, broad-spectrum antifungal agent that remains a cornerstone for treating severe systemic fungal infections. However, its clinical utility is frequently limited by its significant dose-dependent nephrotoxicity. Understanding the mechanisms of AmB-induced kidney damage and having robust, reproducible animal models are crucial for the development of safer formulations and effective co-therapies. This document outlines the key methodologies for inducing and assessing AmB-induced nephrotoxicity in preclinical animal models.

Animal Model Selection and Induction of Nephrotoxicity

The most common animal models for studying AmB nephrotoxicity are rats, with Sprague-Dawley and Wistar strains being widely used.

Protocol 1: Induction of Nephrotoxicity in Sprague-Dawley Rats

  • Animal Selection: Use female Sprague-Dawley rats (8-10 weeks old). House the animals in standard laboratory conditions with free access to food and water.

  • Acclimatization: Allow a minimum of a 7-day acclimatization period before the start of the experiment.

  • Grouping: Divide animals into at least two groups: a vehicle control group and an Amphotericin B treatment group (n=8-10 animals per group).

  • Dosing Formulation: Prepare Amphotericin B (e.g., Fungizone®) in a 5% dextrose solution. The vehicle control group will receive the 5% dextrose solution only.

  • Administration: Administer Amphotericin B intravenously (IV) via the tail vein at a dose of 3 mg/kg/day for 10 consecutive days[1]. The control group receives an equivalent volume of the vehicle.

  • Monitoring: Monitor animal body weight and clinical signs of toxicity daily.

Sample Collection and Processing

Consistent and careful sample collection is critical for reliable downstream analysis.

Protocol 2: Serial Sample Collection

  • Urine Collection: Collect urine samples from animals housed in metabolic cages over a defined period (e.g., 16-24 hours) at baseline and on specified study days (e.g., Day 4, Day 8, and Day 11)[1]. Centrifuge the urine to remove debris and store supernatants at -80°C until analysis.

  • Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at the same time points as urine collection. A terminal blood collection can be performed via cardiac puncture at the end of the study.

  • Serum Preparation: Allow blood to clot at room temperature, then centrifuge to separate the serum. Store serum samples at -80°C.

  • Tissue Harvesting: At the end of the study (e.g., Day 11), euthanize the animals according to approved ethical protocols. Perfuse the kidneys with cold saline to remove blood.

  • Tissue Processing:

    • For histopathology , fix one kidney in 10% neutral buffered formalin.

    • For molecular analysis (RNA/protein), snap-freeze the other kidney in liquid nitrogen and store it at -80°C.

Assessment of Renal Function and Injury

A combination of biochemical analysis and histopathology is required for a thorough assessment.

3.1. Biochemical Analysis

Traditional and novel biomarkers should be measured to assess the extent of kidney damage.

Protocol 3: Measurement of Kidney Function Biomarkers

  • Serum Analysis: Use an automated biochemical analyzer or specific ELISA kits to measure serum creatinine (SCr) and blood urea nitrogen (BUN) levels. These are standard but often late-stage indicators of kidney dysfunction[2].

  • Urinary Biomarker Analysis: Utilize commercially available ELISA kits to quantify next-generation urinary biomarkers of kidney injury. These markers often show changes earlier than SCr and BUN. Key biomarkers include:

    • Kidney Injury Molecule-1 (KIM-1)[2][3]

    • Neutrophil Gelatinase-Associated Lipocalin (NGAL)[1][3]

    • Clusterin[1][2][3]

    • Osteopontin[1][2]

    • Albumin and Total Protein[1]

    • Cystatin C[1]

3.2. Histopathological Examination

Microscopic examination of kidney tissue provides direct evidence of structural damage.

Protocol 4: Histopathological Staining and Scoring

  • Tissue Processing: Process the formalin-fixed kidney tissues, embed them in paraffin, and cut 4-5 µm sections.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize basement membranes.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion. Key pathological findings in AmB nephrotoxicity include:

    • Cortical and medullary tubular alterations (degeneration, necrosis, regeneration)[1][2].

    • Interstitial inflammation[1].

    • Intratubular granular and inflammatory cell casts[1].

    • Tubular mineralization[1].

  • Semi-Quantitative Scoring: Score the lesions based on their severity and distribution. An example scoring system is provided in the data presentation section.

Data Presentation and Interpretation

Table 1: Key Urinary Biomarkers in Amphotericin B-Induced Nephrotoxicity

BiomarkerTypical Fold Change (vs. Control)Time of DetectionLocation of Injury IndicatedReference
Neutrophil Gelatinase-Associated Lipocalin (NGAL)~14.6Early (Day 4)Proximal & Distal Tubule[1]
Albumin~13.5Early (Day 4)Glomerulus, Proximal Tubule[1]
Cystatin C~13.5Early (Day 4)Glomerulus, Proximal Tubule[1]
Kidney Injury Molecule-1 (KIM-1)~3.0Early (Day 4)Proximal Tubule[1][3]
Clusterin~3.5Early (Day 4)Pan-tubular[1]
Osteopontin~2.3Early (Day 4)Distal Tubule, Collecting Duct[1]

Table 2: Serum Biomarkers and Their Limitations

BiomarkerTypical ObservationLimitationsReference
Blood Urea Nitrogen (BUN)Significantly elevated at later time pointsLacks sensitivity and specificity; influenced by diet[2]
Serum Creatinine (SCr)Significantly elevated only after substantial injuryInsensitive marker; levels rise late in the process[2]

Table 3: Example of a Semi-Quantitative Histopathological Scoring System

ScoreDescription of Tubular Injury
0Normal histology
1Minimal (<10% of tubules affected): Mild degeneration or regeneration
2Mild (10-25% of tubules affected): Focal necrosis and cast formation
3Moderate (26-50% of tubules affected): Widespread necrosis, inflammation
4Marked (51-75% of tubules affected): Extensive necrosis and tissue disruption
5Severe (>75% of tubules affected): Diffuse, severe necrosis and loss of architecture

Note: This scoring system can be adapted for other features like interstitial inflammation or mineralization.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and underlying molecular mechanisms is key to understanding the methodology.

G Experimental Workflow for AmB Nephrotoxicity Studies cluster_setup Phase 1: Model Setup cluster_induction Phase 2: Induction & Monitoring cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation A Animal Acclimatization (Sprague-Dawley Rats) B Group Allocation (Control vs. AmB) A->B C Baseline Sample Collection (Urine, Blood) B->C D Daily IV Administration (Vehicle or AmB 3mg/kg) C->D E Daily Monitoring (Body Weight, Clinical Signs) D->E F Serial Sample Collection (e.g., Day 4, 8) D->F G Terminal Sample Collection (Day 11) F->G H Kidney Tissue Harvesting G->H I Biochemical Analysis (SCr, BUN) G->I J Urinary Biomarker Analysis (KIM-1, NGAL, etc.) G->J K Histopathological Examination (H&E Staining, Scoring) H->K L Statistical Analysis I->L J->L K->L M Correlate Functional and Structural Data L->M

Caption: Experimental workflow for AmB nephrotoxicity studies.

Mechanisms of Amphotericin B Nephrotoxicity

AmB-induced nephrotoxicity is a multifactorial process involving direct tubular damage, vasoconstriction, and inflammation.

G Cellular Mechanisms of Amphotericin B Toxicity cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Cellular Effects cluster_outcome Pathophysiological Outcome amb Amphotericin B mem Binds to Cholesterol in Renal Tubular Cell Membrane amb->mem vaso Renal Vasoconstriction (Afferent Arteriole) amb->vaso Direct Effect pore Forms Pores/Channels mem->pore ion Increased Ion Permeability (K+, Na+, H+) pore->ion ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) ion->ros Cellular Stress apoptosis Apoptosis ion->apoptosis inflam ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) ros->inflam ros->apoptosis atn Acute Tubular Necrosis (ATN) inflam->atn gfr ↓ Glomerular Filtration Rate (GFR) vaso->gfr apoptosis->atn injury Kidney Injury gfr->injury atn->injury

Caption: Cellular mechanisms of Amphotericin B toxicity.

G Inflammatory Signaling in AmB Nephrotoxicity cluster_pathway NF-κB Pathway Activation cluster_cytokines Cytokine Production cluster_outcome Pathological Consequences amb Amphotericin B-induced Cellular Stress / ROS p38 p38 MAPK Activation amb->p38 nfkb NF-κB Nuclear Translocation p38->nfkb tnf ↑ TNF-α Expression nfkb->tnf il6 ↑ IL-6 Expression nfkb->il6 inflammation Interstitial Inflammation tnf->inflammation apoptosis Tubular Cell Apoptosis tnf->apoptosis il6->inflammation fibrosis TGF-β1 Activation → Fibrosis inflammation->fibrosis

Caption: Inflammatory signaling in AmB nephrotoxicity.

References

Application Notes and Protocols for Assessing Amphotericin B Efficacy in a Galleria mellonella Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The greater wax moth larva, Galleria mellonella, has emerged as a valuable in vivo model for assessing the efficacy of antimicrobial agents, including antifungals like Amphotericin B.[1][2] Its innate immune system shares functional similarities with that of mammals, and its ability to survive at 37°C allows for the study of fungal pathogens relevant to human infections.[3][4] This model offers numerous advantages over traditional mammalian models, including lower costs, faster generation of results, fewer ethical constraints, and the ability to perform high-throughput screening.[2][3][4]

These application notes provide detailed protocols for utilizing the G. mellonella model to evaluate the in vivo efficacy of Amphotericin B against common fungal pathogens such as Candida spp. and Aspergillus spp. The protocols cover larva rearing and selection, inoculum and drug preparation, infection and treatment procedures, and methods for assessing efficacy through survival studies and fungal burden determination.

Key Efficacy Parameters and Data Presentation

The primary endpoints for assessing Amphotericin B's efficacy in the G. mellonella model are larval survival and the reduction in fungal burden. Data should be collected and presented systematically to allow for clear interpretation and comparison.

Table 1: Example Survival Data for G. mellonella Infected with Candida spp. and Treated with Amphotericin B
Fungal SpeciesInoculum (cells/larva)Amphotericin B Dose (per larva)Survival Rate (%) at 96hReference
Candida albicans SC53145 x 10⁵1 mg/kg~40%[5]
Candida albicans SC53145 x 10⁵2 mg/kg~60%[5]
Candida albicans SC53145 x 10⁵4 mg/kg~80%[5]
Candida tropicalis ATCC 7502 x 10⁶0.8 µg~50%[6]
Candida tropicalis ATCC 7502 x 10⁶1.2 µg~90%[6]
Candida krusei ATCC 62585 x 10⁶1 mg/kg~20%[5]
Candida krusei ATCC 62585 x 10⁶4 mg/kg~50%[5]
Table 2: Example Fungal Burden Data for G. mellonella Infected with Candida spp. and Treated with Amphotericin B
Fungal SpeciesInoculum (cells/larva)Amphotericin B Dose (per larva)Time Post-Infection (h)Fungal Burden (Log10 CFU/larva)Reference
Candida albicans SC53145 x 10⁵Untreated Control24~5.5[5]
Candida albicans SC53145 x 10⁵4 mg/kg24~4.0[5]
Candida krusei ATCC 62585 x 10⁶Untreated Control24~6.0[5]
Candida krusei ATCC 62585 x 10⁶4 mg/kg24~5.0[5]

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing Amphotericin B efficacy in the G. mellonella model.

G_mellonella_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Rearing 1. G. mellonella Rearing & Larva Selection Fungus_Prep 2. Fungal Inoculum Preparation AmB_Prep 3. Amphotericin B Solution Preparation Infection 4. Larva Infection (Injection) AmB_Prep->Infection Treatment 5. Amphotericin B Administration Infection->Treatment Incubation 6. Incubation (e.g., 37°C) Treatment->Incubation Survival 7a. Survival Assay (Daily Monitoring) Incubation->Survival Burden 7b. Fungal Burden (CFU Determination) Incubation->Burden Stats 8. Statistical Analysis (e.g., Kaplan-Meier) Survival->Stats Burden->Stats

Caption: Experimental workflow for Amphotericin B efficacy testing in G. mellonella.

Detailed Experimental Protocols

Protocol 1: Galleria mellonella Rearing and Selection
  • Rearing:

    • Larvae can be reared in-house to ensure standardization or purchased from a reliable supplier.[3]

    • For in-house rearing, maintain a colony in ventilated glass or plastic containers in darkness at approximately 28-30°C.[7][8]

    • Provide an artificial diet. A common composition includes wheat bran, wheat germ, yeast extract, powdered milk, honey, and glycerin.[7]

  • Selection for Experiments:

    • Select larvae in their final instar stage, typically weighing between 250 mg and 350 mg and measuring 2-3 cm.[3][9]

    • Use larvae that are creamy-white in color and actively moving.

    • Discard any larvae with dark spots, signs of melanization, or sluggishness.[10]

    • Group 10-20 larvae per experimental group in sterile Petri dishes lined with filter paper.[10]

Protocol 2: Fungal Inoculum Preparation

For Candida spp. (Yeast):

  • Culture the desired Candida strain on Sabouraud Dextrose (SD) agar for 24-48 hours at 35-37°C.

  • Harvest yeast cells by gently scraping the agar surface and suspending them in sterile phosphate-buffered saline (PBS).

  • Wash the cells twice by centrifuging at 3000 x g for 5 minutes and resuspending the pellet in fresh PBS. This removes any residual media components.

  • Count the cells using a hemocytometer and adjust the concentration with PBS to the desired inoculum size (e.g., 1 x 10⁸ cells/mL for a final dose of 1 x 10⁶ cells in a 10 µL injection).

For Aspergillus spp. (Mold):

  • Culture the Aspergillus strain on Potato Dextrose Agar (PDA) for 5-7 days at 37°C to allow for sufficient conidiation.

  • Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 (to prevent clumping) and gently scraping the surface with a sterile loop.

  • Filter the conidial suspension through sterile cheesecloth or a cell strainer to remove hyphal fragments.

  • Wash the conidia twice by centrifugation as described for yeast.

  • Count the conidia with a hemocytometer and adjust to the desired final concentration in sterile PBS.

Protocol 3: Amphotericin B Solution Preparation
  • Stock Solution:

    • For Amphotericin B deoxycholate (e.g., Fungizone®), prepare a stock solution of 5 mg/mL in sterile water for injection.[11]

    • For liposomal Amphotericin B (e.g., AmBisome®), reconstitute the vial with 12 mL of sterile water for injection to yield a 4 mg/mL suspension. Shake vigorously for 30 seconds. Do not use saline.[12]

  • Working Solution:

    • Further dilute the stock solution to the desired final concentration for injection. A common vehicle for dilution is 5% Dextrose or PBS.[11]

    • For example, to achieve a dose of 1 mg/kg for a 300 mg larva (0.3 g), the required dose is 0.3 µg. For a 10 µL injection, the working concentration would need to be 30 µg/mL.

    • Prepare fresh on the day of use.

Protocol 4: Infection and Treatment
  • Infection:

    • Use a Hamilton syringe or a 27-30 gauge insulin syringe for injections.[10]

    • Inject a 10 µL volume of the fungal inoculum into the hemocoel.[10][13]

    • The injection site is typically the last left or right proleg.[10][13][14] Disinfect the area with a 70% ethanol swab before injection.[10]

  • Treatment:

    • Administer Amphotericin B at a defined time point post-infection (e.g., 1-2 hours).

    • Inject a 10 µL volume of the Amphotericin B working solution into a different proleg than the one used for infection to minimize trauma.[11]

  • Control Groups:

    • PBS Control: Inject larvae with sterile PBS to control for physical trauma from the injection.

    • Infected/Untreated Control: Inject larvae with the fungal inoculum but treat with the drug vehicle (e.g., 5% Dextrose) instead of Amphotericin B.

  • Incubation:

    • Place the Petri dishes with the larvae in an incubator at 37°C in the dark.[15]

Protocol 5: Efficacy Assessment

A. Survival Assay:

  • Monitor the larvae for survival at least once daily (or more frequently in the first 48 hours) for a period of 5-7 days.

  • Larvae are considered dead if they do not respond to physical touch with a sterile pipette tip.[6]

  • Record the number of dead larvae in each group at each time point.

  • Analyze the data by plotting Kaplan-Meier survival curves and use the log-rank (Mantel-Cox) test to determine statistical significance between treated and untreated groups.[1]

B. Fungal Burden Determination:

  • At predetermined time points (e.g., 24, 48, 72 hours post-infection), select a subset of larvae (3-5) from each group.

  • Surface-sterilize the larvae by wiping them with 70% ethanol.

  • Homogenize each larva individually in a known volume (e.g., 1 mL) of sterile PBS, using a bead beater or a manual tissue grinder.[2][16]

  • Perform 10-fold serial dilutions of the homogenate in sterile PBS.

  • Plate 100 µL of the appropriate dilutions onto SD or PDA plates.

  • Incubate the plates at 37°C for 24-48 hours until distinct colonies are visible.

  • Count the colonies and calculate the number of Colony Forming Units (CFU) per larva, taking into account the dilution factors.

  • Data is typically presented as Log10 CFU/larva.

Logical Relationships and Considerations

The diagram below illustrates the key relationships and factors to consider when designing and interpreting these experiments.

G_mellonella_Logic cluster_inputs Input Variables cluster_model In Vivo Model cluster_outputs Output Metrics Fungus Fungal Strain (Species, Virulence) Larva G. mellonella Larva (Weight, Health Status) Fungus->Larva Inoculum Inoculum Size (e.g., LD90) Inoculum->Larva AmB_Dose Amphotericin B Dose & Formulation AmB_Dose->Larva Timing Treatment Timing (Post-Infection) Timing->Larva Survival Larval Survival Rate Larva->Survival Burden Fungal Burden (CFU) Larva->Burden Outcome Assessment of Amphotericin B Efficacy Survival->Outcome Burden->Outcome

Caption: Factors influencing the assessment of Amphotericin B efficacy in G. mellonella.

Key Considerations:

  • Standardization: Consistency in larva weight, age, and rearing conditions is crucial for reproducible results.[3][9]

  • Inoculum Titration: Before efficacy studies, it is essential to determine the lethal dose (e.g., LD50 or LD90) of the fungal strain to ensure a robust infection model without causing 100% mortality too rapidly.[10]

  • Pharmacokinetics: While not covered in this protocol, understanding the pharmacokinetics of Amphotericin B in the larval hemolymph can provide deeper insights into the dose-response relationship.

  • Trauma Control: Always include a PBS-injected control group to differentiate mortality caused by infection from that caused by physical injury during injection.[15]

References

Application Notes and Protocols for Imaging Studies Using Fluorescent Analogs of Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing fluorescently labeled Amphotericin B (AmB) analogs in various imaging studies. The protocols and data presented are intended to facilitate the investigation of AmB's mechanism of action, its interaction with fungal cells, and its potential as a diagnostic tool.

Introduction to Fluorescent Amphotericin B Analogs

Amphotericin B is a potent antifungal agent that acts by binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of transmembrane channels, resulting in the leakage of intracellular ions and ultimately, cell death.[1] Fluorescent analogs of AmB are powerful tools for visualizing these processes in real-time. By conjugating a fluorophore to the AmB molecule, researchers can directly observe its localization, accumulation, and dynamic interactions with the fungal cell membrane.

Commonly used fluorophores for creating AmB analogs include Nitrobenzoxadiazole (NBD), Merocyanine (MeroCy), and Cyanine 5 (Cy5). The choice of fluorophore depends on the specific experimental requirements, such as the desired spectral properties and the imaging modality being used.

Quantitative Data of Fluorescent AmB Analogs

The selection of a suitable fluorescent AmB analog is critical for successful imaging experiments. The following table summarizes the key photophysical properties of commonly used AmB-fluorophore conjugates. These values are essential for designing experiments and for the quantitative analysis of imaging data.

Fluorescent AnalogTarget Moiety for ConjugationExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Key Characteristics
AmB-NBD-2A Aglycon~488 nm[2]Varies with environmentNot ReportedNot ReportedFluorescence intensity increases in hydrophobic environments.[2]
AmB-MeroCy Aglycon~561 nm[2]Varies with environmentNot ReportedNot ReportedRed-emitting probe with increased fluorescence in hydrophobic environments.[2]
AmB-Cy5 Aglycon~633 nm[2]~666 nm~250,000 M⁻¹cm⁻¹ (for Cy5 NHS Ester)~0.2 (for Cy5 NHS Ester)Highly soluble and bright far-red emitting probe, suitable for multiplexing.[2]

Note: The exact photophysical properties of the conjugated probes may vary slightly from the free fluorophore and can be influenced by the local environment.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Amphotericin B

The primary mechanism of action of Amphotericin B involves its interaction with ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. This process can be visualized as a multi-step signaling pathway.

Amphotericin B Mechanism of Action Amphotericin B Mechanism of Action amb Amphotericin B ergosterol Ergosterol in Fungal Cell Membrane amb->ergosterol Binds to ros Oxidative Damage (ROS Production) amb->ros Induces complex AmB-Ergosterol Complex Formation ergosterol->complex aggregation Complex Aggregation (8-12 units) complex->aggregation pore Transmembrane Pore Formation aggregation->pore ion_leakage K+ and Mg2+ Efflux pore->ion_leakage depolarization Membrane Depolarization ion_leakage->depolarization cell_death Fungal Cell Death depolarization->cell_death ros->cell_death

Caption: Mechanism of Amphotericin B leading to fungal cell death.

Experimental Workflow for Fungal Cell Imaging

The following diagram outlines a typical workflow for imaging fungal cells using fluorescent AmB analogs, from probe synthesis to data analysis.

Experimental Workflow Experimental Workflow for Fungal Cell Imaging cluster_synthesis Probe Preparation cluster_cell_prep Sample Preparation cluster_imaging Imaging and Analysis synthesis Synthesis of AmB -Fluorophore Conjugate purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec, NMR) purification->characterization labeling Incubate with Fluorescent AmB Analog characterization->labeling culture Fungal Cell Culture (e.g., Candida albicans) harvest Harvest and Wash Cells culture->harvest harvest->labeling wash Wash to Remove Unbound Probe labeling->wash microscopy Confocal/Fluorescence Microscopy wash->microscopy acquisition Image Acquisition microscopy->acquisition analysis Image Analysis (Localization, Quantification) acquisition->analysis

Caption: Workflow for imaging fungal cells with fluorescent AmB.

Experimental Protocols

Synthesis of AmB-Cy5 Conjugate

This protocol is adapted from the supplementary information of Baibek et al., 2021.[2] It describes the conjugation of a sulfonated Cy5 fluorophore to the aglycon moiety of Amphotericin B.

Materials:

  • Amphotericin B (AmB)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Amino-PEG functionalized Cy5

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve Amphotericin B in anhydrous DMF.

  • Add PyBOP and DIPEA to the AmB solution to activate the carboxylic acid group of the aglycon moiety.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add the amino-PEG functionalized Cy5 to the reaction mixture.

  • Protect the reaction from light and stir at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, purify the AmB-Cy5 conjugate using reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Fungal Cell Labeling and Imaging

This protocol provides a general procedure for labeling fungal cells with fluorescent AmB analogs and subsequent imaging by confocal microscopy.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent AmB analog stock solution (e.g., 1 mM in DMSO)

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Cell Culture: Inoculate the fungal strain into the appropriate liquid medium and grow overnight at 37°C with shaking.

  • Harvesting: Centrifuge the fungal culture to pellet the cells. Discard the supernatant and wash the cells twice with PBS.

  • Labeling: Resuspend the fungal cells in PBS to a desired density. Add the fluorescent AmB analog stock solution to a final concentration of 10 µM.[2]

  • Incubation: Incubate the cells with the probe for 1-2 hours at 37°C, protected from light.[2]

  • Washing: Centrifuge the labeled cells, discard the supernatant, and wash twice with PBS to remove any unbound probe.

  • Sample Preparation for Microscopy: Resuspend the final cell pellet in PBS and mount a small volume onto a microscope slide.

  • Confocal Microscopy:

    • Place the slide on the microscope stage.

    • Use a bright-field or DIC channel to locate the fungal cells.

    • Excite the sample with the appropriate laser line for the chosen fluorophore (e.g., 633 nm for AmB-Cy5).[2]

    • Set the emission detector to collect the fluorescence signal within the expected range for the fluorophore.

    • Adjust laser power, gain, and other imaging parameters to obtain a good signal-to-noise ratio while minimizing photobleaching.

    • Acquire images in both the fluorescence and bright-field/DIC channels.

  • Image Analysis:

    • Use image analysis software (e.g., FIJI/ImageJ) to analyze the acquired images.

    • Analyze the localization of the fluorescent signal within the fungal cells (e.g., cell membrane).

    • Quantify the fluorescence intensity if required for comparative studies.

Applications and Considerations

Applications:

  • Mechanism of Action Studies: Visualize the binding and accumulation of AmB on the fungal cell membrane.

  • Drug Resistance Studies: Investigate whether drug resistance is associated with altered AmB binding or uptake.[2]

  • Multiplex Imaging: Use AmB analogs with spectrally distinct fluorophores in combination with probes for other targets (e.g., bacteria) to study mixed microbial populations.[2]

  • High-Throughput Screening: Develop imaging-based assays for screening new antifungal compounds that may interfere with AmB binding.

Considerations:

  • Phototoxicity and Photobleaching: Minimize exposure of labeled cells to excitation light to reduce phototoxicity and photobleaching.

  • Probe Concentration: Optimize the probe concentration to achieve sufficient labeling without causing significant cellular toxicity.

  • Controls: Include appropriate controls in all experiments, such as unlabeled cells to assess autofluorescence and cells treated with the unconjugated fluorophore to check for non-specific binding.

  • Spectral Overlap: When performing multiplex imaging, choose fluorophores with minimal spectral overlap to avoid signal bleed-through.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Amphotericin B Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Amphotericin B (AmB) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is Amphotericin B poorly soluble in aqueous solutions at physiological pH?

Amphotericin B is an amphoteric molecule, meaning it has both acidic (a carboxyl group) and basic (a primary amino group) functional groups. At a neutral pH of 6 to 7, both groups can be ionized, resulting in a zwitterionic state with no net charge. This lack of a net charge, combined with the large hydrophobic polyene region of the molecule, leads to strong intermolecular interactions and aggregation, causing very low solubility in water.[1]

Q2: What is the solubility of Amphotericin B in common laboratory solvents?

Amphotericin B exhibits solubility in various organic solvents and aqueous solutions at extreme pH values.[1][2] See the table below for a summary of its solubility in different solvents.

Q3: Can I sterile filter my Amphotericin B solution?

Aqueous solutions of Amphotericin B often cannot be sterile filtered, especially at neutral pH, due to the drug's tendency to aggregate and form particles that will be retained by the filter.[1][2] For cell culture applications, it is common to prepare a concentrated stock solution in a solvent like DMSO, filter-sterilize this stock, and then dilute it into the culture medium.[1]

Q4: For how long is Amphotericin B stable in solution?

The stability of Amphotericin B in solution depends on the solvent, storage temperature, and exposure to light. In cell culture medium at 37°C, it is generally stable for up to 3 days.[3] For long-term storage, stock solutions in DMSO should be kept at -20°C.[3] Reconstituted liposomal formulations may have different stability profiles, so it is crucial to follow the manufacturer's instructions.

Troubleshooting Guides

Issue: Precipitation of Amphotericin B upon dilution of DMSO stock in aqueous media.

Cause: This is a common problem due to the drastic change in solvent polarity. When the DMSO stock is added to an aqueous medium, the DMSO disperses, and the poorly water-soluble Amphotericin B precipitates out.

Solutions:

  • Rapid Mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent the immediate formation of large precipitates.

  • Lower Stock Concentration: Prepare a more dilute stock solution in DMSO. While this will require adding a larger volume to your final solution (be mindful of the final DMSO concentration's effect on your experiment), it can reduce the localized concentration of AmB during dilution, thereby minimizing precipitation.

  • Use of a Surfactant: Incorporate a biocompatible surfactant, such as sodium deoxycholate, in the aqueous medium. The surfactant can help to form micelles that encapsulate the Amphotericin B, keeping it in suspension.[1]

  • Temperature: Gently warming the aqueous medium before adding the DMSO stock can sometimes improve solubility and reduce precipitation. However, be cautious about the temperature sensitivity of your other reagents.

Issue: Inconsistent results in antifungal susceptibility testing (MIC assays).

Cause: Inconsistent results can arise from the poor solubility and aggregation of Amphotericin B in the test medium, leading to variations in the effective concentration of the drug.

Solutions:

  • Standardized Solubilization: Follow a consistent and validated protocol for preparing your Amphotericin B stock and working solutions. The Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing recommend dissolving Amphotericin B in DMSO to prepare the initial stock solution.[4][5]

  • Use of Formulations: Consider using a commercially available solubilized formulation of Amphotericin B, such as one containing sodium deoxycholate, for more reproducible results in your assays.[1]

  • Pre-dissolving in an aprotic solvent before dilution: For preparing stock solutions for MIC testing, a common method involves dissolving powdered Amphotericin B in 100% DMSO.[4][5][6]

Data Presentation

Table 1: Solubility of Amphotericin B in Various Solvents

SolventSolubilityReference(s)
Water (pH 6-7)Insoluble[1]
Water (pH 2 or 11)Soluble[1][2]
Dimethyl Sulfoxide (DMSO)30–40 mg/mL[1][2]
Dimethylformamide (DMF)2–4 mg/mL[1][2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[7]

Table 2: Comparison of Solubilization Strategies for Amphotericin B

Solubilization MethodPrincipleAdvantagesDisadvantages
Organic Solvents (e.g., DMSO) Solubilizes the hydrophobic regions of the molecule.Simple to prepare for stock solutions.Can be toxic to cells at higher concentrations; precipitation upon dilution in aqueous media.[8]
Surfactants (e.g., Sodium Deoxycholate) Forms micelles that encapsulate the drug, increasing its apparent solubility.Effective at increasing solubility in aqueous solutions.Can have its own biological effects and toxicity.
Liposomal Formulations Encapsulates the drug within a lipid bilayer.Reduces toxicity and can improve drug delivery.More complex and expensive to prepare.
Cyclodextrin Complexation Forms inclusion complexes where the hydrophobic drug is held within the cyclodextrin cavity.Can significantly increase aqueous solubility and stability.[9][10][11]The complexation efficiency can vary depending on the type of cyclodextrin used.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Amphotericin B Stock Solution in DMSO

Materials:

  • Amphotericin B powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of Amphotericin B powder in a sterile, light-protected container.

  • Add the required volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 10 mg of Amphotericin B.

  • Vortex the mixture vigorously until the Amphotericin B is completely dissolved. The solution should be a clear, yellow liquid. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C.

Protocol 2: Lab-Scale Preparation of a Basic Amphotericin B Liposomal Formulation

Materials:

  • Amphotericin B

  • Soy phosphatidylcholine (or other suitable phospholipid)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of soy phosphatidylcholine and cholesterol (a common molar ratio is 2:1) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Add Amphotericin B to this lipid solution. The amount of Amphotericin B should be determined based on the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).

    • A thin, dry lipid film containing Amphotericin B will form on the inner wall of the flask.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Rotate the flask gently in the water bath of the rotary evaporator (without vacuum) for about 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To reduce the size of the liposomes and create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator. Sonication time will need to be optimized depending on the equipment and desired particle size.

  • Size Reduction (Extrusion - Optional but Recommended):

    • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated several times.

  • Purification:

    • To remove any unencapsulated Amphotericin B, the liposome suspension can be purified by dialysis or size exclusion chromatography.

  • Characterization and Storage:

    • Characterize the prepared liposomes for particle size, zeta potential, and encapsulation efficiency.

    • Store the liposomal formulation at 4°C, protected from light.

Protocol 3: Preparation of Amphotericin B-Cyclodextrin Inclusion Complex

Materials:

  • Amphotericin B

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water).

  • Slowly add Amphotericin B powder to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature, protected from light, for 24-48 hours to allow for complex formation.

  • After the incubation period, filter the solution through a 0.45 µm syringe filter to remove any undissolved Amphotericin B.

  • The resulting clear, yellow filtrate contains the water-soluble Amphotericin B-cyclodextrin inclusion complex.

  • The concentration of solubilized Amphotericin B can be determined spectrophotometrically.

Visualizations

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Ion Channel Formation Ergosterol->Pore Forms Phospholipid Phospholipid AmB Amphotericin B AmB->Ergosterol Binds to Leakage Ion Leakage (K+, Na+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of Amphotericin B on the fungal cell membrane.

Solubilization_Workflow Start Start: Insoluble Amphotericin B Decision1 Is the final formulation for in vitro cell culture? Start->Decision1 DMSO Use DMSO to prepare a concentrated stock solution Decision1->DMSO Yes Decision2 Is the final formulation for in vivo or therapeutic use? Decision1->Decision2 No Dilution Dilute stock into aqueous medium with vigorous mixing DMSO->Dilution Precipitation Precipitation Occurs? Dilution->Precipitation Troubleshoot Troubleshoot: - Lower stock concentration - Use surfactant in media Precipitation->Troubleshoot Yes Success Soluble Solution Achieved Precipitation->Success No Troubleshoot->Dilution Formulation Choose a formulation strategy Decision2->Formulation Yes Liposomes Liposomal Formulation Formulation->Liposomes Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Surfactant Surfactant-based Formulation Formulation->Surfactant Liposomes->Success Cyclodextrin->Success Surfactant->Success

Caption: Workflow for selecting an Amphotericin B solubilization method.

Aggregation_Diagram cluster_solvent Solvent Change Monomer AmB Monomer (Soluble in DMSO) Aqueous Aqueous Environment Monomer->Aqueous Dimer AmB Dimer Aggregate Self-Assembled Aggregates (Insoluble in Water) Dimer->Aggregate Further Aggregation Aqueous->Dimer Hydrophobic Interactions

Caption: The process of Amphotericin B aggregation in an aqueous environment.

References

Technical Support Center: Mitigating Amphotericin B Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Amphotericin B (AmB) cytotoxicity in mammalian cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Amphotericin B's cytotoxicity in mammalian cells?

Amphotericin B (AmB) primarily exerts its antifungal effect by binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell lysis. However, it can also interact with cholesterol in mammalian cell membranes, albeit with a lower affinity. This interaction is the primary cause of its cytotoxicity in mammalian cells, leading to increased membrane permeability, ion leakage, and the induction of apoptosis and oxidative stress.

Q2: At what concentration does Amphotericin B become toxic to mammalian cell lines?

The cytotoxic concentration of AmB varies significantly depending on the cell line, the formulation of AmB used (conventional deoxycholate vs. lipid-based), and the duration of exposure. Generally, conventional AmB deoxycholate (Fungizone™) can show cytotoxicity at concentrations as low as 2.5 µg/mL. Lipid-based formulations are designed to have a lower affinity for mammalian cell membranes, thus reducing cytotoxicity.

Q3: What are the visual signs of Amphotericin B cytotoxicity in cell culture?

Cells undergoing AmB-induced toxicity may exhibit several morphological changes, including:

  • Rounding and detachment: Adherent cells may lose their typical morphology, become rounded, and detach from the culture surface.

  • Vacuolization: The appearance of clear, bubble-like structures within the cytoplasm.

  • Membrane blebbing: The formation of apoptotic bodies or protrusions from the cell membrane.

  • Reduced cell density: A noticeable decrease in the number of viable cells compared to untreated controls.

  • Cell debris: An increase in floating dead cells and cellular fragments in the culture medium.

Q4: How can I differentiate between AmB-induced cytotoxicity and fungal contamination?

Distinguishing between drug toxicity and fungal contamination is crucial for accurate experimental interpretation.

FeatureAmphotericin B CytotoxicityFungal Contamination
Microscopic Appearance Stressed or dying mammalian cells (rounding, detachment, blebbing). No visible fungal structures.Visible yeast (budding, ovoid shapes) or mold (filamentous hyphae).
Culture Medium May become slightly acidic (yellow) due to cell death, but usually no rapid, drastic pH change.Rapid and significant drop in pH (medium turns yellow) and increased turbidity.
Progression Cytotoxicity is dose-dependent and appears after a certain exposure time.Contamination often appears suddenly and spreads rapidly throughout the culture.
Confirmation Dose-response experiments, viability assays (e.g., MTT, Trypan Blue).Plating a sample of the culture medium on fungal growth agar.

Troubleshooting Guides

Problem 1: High levels of cell death observed after adding Amphotericin B.

  • Possible Cause 1: AmB concentration is too high.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with the commonly recommended range for fungal prophylaxis in cell culture (0.25-2.5 µg/mL for conventional AmB) and titrate down if cytotoxicity is observed.

  • Possible Cause 2: High sensitivity of the cell line.

    • Solution: Some cell lines, particularly primary cells or certain cancer cell lines, are more sensitive to AmB. Consider using a less toxic, lipid-based formulation of AmB.

  • Possible Cause 3: Incorrect solvent or preparation.

    • Solution: Ensure AmB is properly dissolved and diluted according to the manufacturer's instructions. Use the recommended solvent (e.g., sterile water or DMSO for initial stock, followed by dilution in culture medium).

Problem 2: Cells appear stressed (e.g., vacuolated, reduced proliferation) but are not dying.

  • Possible Cause: Sub-lethal cytotoxicity.

    • Solution: Even at non-lethal concentrations, AmB can induce cellular stress. If the observed stress is interfering with your experimental outcomes, consider the following:

      • Reduce the AmB concentration further.

      • Decrease the duration of exposure to AmB.

      • Switch to a liposomal or other lipid-based formulation of AmB.

Problem 3: Inconsistent results with Amphotericin B treatment.

  • Possible Cause 1: Uneven distribution of AmB in the culture medium.

    • Solution: Ensure thorough mixing of the AmB-containing medium before adding it to the cells. When preparing working solutions, vortex or gently pipette to ensure homogeneity.

  • Possible Cause 2: Degradation of AmB.

    • Solution: Amphotericin B is light-sensitive. Protect stock and working solutions from light. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots.

Quantitative Data on Amphotericin B Cytotoxicity

The following table summarizes the in vitro cytotoxicity of different Amphotericin B formulations in various cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro, while EC50 is the concentration that gives a half-maximal response. K50 is the concentration causing 50% potassium release from red blood cells, a measure of membrane damage.

FormulationCell LineAssayCytotoxicity Metric (µg/mL)Reference
Fungizone™ (AmB-deoxycholate) Human Monocytic (THP1)MTS/LDHCytotoxic at 0.5[1]
AmBisome™ (Liposomal AmB) Human Monocytic (THP1)MTS/LDHCytotoxic at 0.5[1]
iCo-009 (Novel lipid formulation) Human Monocytic (THP1)MTS/LDHNot cytotoxic[1]
iCo-010 (Novel lipid formulation) Human Monocytic (THP1)MTS/LDHNot cytotoxic[1]
Fungizone™ (AmB-deoxycholate) Human Kidney (293T)MTS/LDHNot cytotoxic[1]
AmBisome™ (Liposomal AmB) Human Kidney (293T)MTS/LDHNot cytotoxic[1]
iCo-009 (Novel lipid formulation) Human Kidney (293T)MTS/LDHNot cytotoxic[1]
iCo-010 (Novel lipid formulation) Human Kidney (293T)MTS/LDHNot cytotoxic[1]
AmB-deoxycholate Red Blood CellsK+ ReleaseK50 = 0.4
Anfogen (Liposomal AmB) Red Blood CellsK+ ReleaseK50 = 0.9
AmBisome™ (Liposomal AmB) Red Blood CellsK+ ReleaseK50 = 20

Experimental Protocols

Preparation of Liposomal Amphotericin B (AmBisome®) for Cell Culture

This protocol is for the reconstitution and dilution of AmBisome® for in vitro experiments.

Materials:

  • AmBisome® vial (50 mg)

  • Sterile Water for Injection (WFI), preservative-free

  • 5% Dextrose Injection (D5W)

  • Sterile syringes and needles

  • 5-micron filter (typically provided with AmBisome®)

Procedure:

  • Reconstitution:

    • Aseptically add 12 mL of sterile WFI to a 50 mg vial of AmBisome®.

    • Vigorously shake the vial for 30 seconds to ensure complete dispersion. The resulting suspension will be a translucent, yellow liquid with a concentration of 4 mg/mL.

  • Dilution:

    • Calculate the volume of the reconstituted AmBisome® needed for your desired final concentration.

    • Using a sterile syringe, withdraw the calculated volume.

    • Attach the 5-micron filter to the syringe.

    • Inject the reconstituted AmBisome® through the filter into the appropriate volume of D5W to achieve the final desired concentration.

  • Final Preparation for Cell Culture:

    • The AmBisome® solution in D5W can then be further diluted in your cell culture medium to the final working concentration for treating your cells.

Note: Do not reconstitute with saline, as this can cause the drug to precipitate. Reconstituted AmBisome® is stable for up to 24 hours at 2-8°C.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plate with cultured cells

  • Amphotericin B (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of Amphotericin B. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

Materials:

  • 96-well plate with cultured cells

  • Amphotericin B (or other test compounds)

  • Commercial LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Amphotericin B as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture (as per the kit protocol) to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Stop Reaction and Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cultured cells (adherent or suspension)

  • Amphotericin B

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Amphotericin B for the desired duration.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently trypsinize and collect the cells, then wash with PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Visualizations

Amphotericin B-induced cytotoxicity in mammalian cells is a complex process involving multiple interconnected signaling pathways, primarily apoptosis and oxidative stress.

Amphotericin B-Induced Cytotoxicity Signaling Pathway

AmB_Cytotoxicity_Pathway AmB Amphotericin B Membrane Mammalian Cell Membrane (Cholesterol) AmB->Membrane Interacts with Pore Pore Formation & Membrane Permeabilization Membrane->Pore Ion Ion Leakage (K+ efflux, Na+ influx) Pore->Ion ROS Increased Reactive Oxygen Species (ROS) Ion->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage ROS->DNA Lipid Lipid Peroxidation ROS->Lipid CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp3->DNA

Caption: Signaling pathway of Amphotericin B-induced cytotoxicity.

Experimental Workflow for Assessing AmB Cytotoxicity

Cytotoxicity_Workflow start Start seed Seed Mammalian Cells in 96-well Plate start->seed treat Treat with different concentrations of AmB seed->treat incubate Incubate for 24/48/72 hours treat->incubate assay_choice Select Cytotoxicity Assay incubate->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity ldh LDH Assay assay_choice->ldh Membrane Integrity annexin Annexin V/PI Assay assay_choice->annexin Apoptosis mtt_steps Add MTT Reagent Incubate Add Solubilizer mtt->mtt_steps ldh_steps Collect Supernatant Add LDH Reagent Incubate ldh->ldh_steps annexin_steps Harvest Cells Stain with Annexin V & PI annexin->annexin_steps read Measure Absorbance/ Fluorescence mtt_steps->read ldh_steps->read annexin_steps->read analyze Analyze Data (Calculate IC50, % Viability) read->analyze end End analyze->end

Caption: Workflow for assessing Amphotericin B cytotoxicity.

Logical Relationship: Conventional vs. Lipid-Based AmB

AmB_Formulations conv_amb Conventional AmB (Deoxycholate) mammalian_cell Mammalian Cell (Cholesterol Membrane) conv_amb->mammalian_cell High Affinity fungal_cell Fungal Cell (Ergosterol Membrane) conv_amb->fungal_cell Very High Affinity high_tox High Cytotoxicity lipid_amb Lipid-Based AmB (e.g., Liposomal) lipid_amb->mammalian_cell Low Affinity lipid_amb->fungal_cell High Affinity low_tox Reduced Cytotoxicity mammalian_cell:e->high_tox:w mammalian_cell:e->low_tox:w efficacy Antifungal Efficacy fungal_cell:e->efficacy:w

Caption: Comparison of Amphotericin B formulations' interactions.

References

troubleshooting inconsistent results in Amphotericin B MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Amphotericin B (AmB) minimum inhibitory concentration (MIC) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Amphotericin B MIC results for the same isolate are inconsistent between experiments. What are the common causes?

Inconsistent Amphotericin B MIC results can stem from several factors throughout the experimental workflow. The most common sources of variability include:

  • Inoculum Preparation: The size of the fungal inoculum is a critical variable. A higher inoculum concentration can lead to higher MIC values. It is crucial to standardize the inoculum preparation process to ensure a consistent cell density in each assay.

  • Incubation Time and Temperature: While incubation temperature has a lesser effect, variations in incubation time can influence MIC results. Longer incubation times may lead to higher MICs. Adherence to a standardized incubation period is essential for reproducibility.[1][2][3][4][5][6]

  • Assay Medium: The composition of the culture medium can significantly impact the in vitro activity of Amphotericin B and the growth of the fungus. Different media can chelate the drug or otherwise alter its effective concentration. Lot-to-lot variability in media can also contribute to inconsistent results.

  • Endpoint Reading: The subjective nature of visual endpoint reading can introduce variability. Different technicians may interpret the degree of growth inhibition differently. The "trailing effect," where partial growth is observed over a range of drug concentrations, can make endpoint determination particularly challenging.

  • Quality Control: Failure to consistently run and pass quality control (QC) checks with reference strains indicates a potential issue with the assay system, including the reagents, procedure, or environment.

Q2: I am observing "trailing" or hazy growth in my microdilution wells. How should I interpret the MIC?

Trailing, the persistence of reduced or hazy growth at concentrations above the MIC, is a known challenge in antifungal susceptibility testing. For Amphotericin B, the interpretive endpoint is critical.

  • CLSI Guideline: The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest drug concentration that produces 100% inhibition of growth (an optically clear well) for Amphotericin B.[7]

  • EUCAST Guideline: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) defines the Amphotericin B MIC as the lowest concentration that causes at least a 90% reduction in growth compared to the drug-free control well.[7][8][9] This is often determined spectrophotometrically.[8][9][10][11][12]

If you are observing trailing, it is important to adhere strictly to the chosen standardized protocol's definition for the endpoint. Using a spectrophotometer can help to standardize the reading and reduce subjectivity.[10][13][14][15][16]

Q3: My quality control (QC) strain is out of the acceptable range. What should I do?

An out-of-range QC result invalidates the MIC results for the test isolates. It is essential to investigate the cause before re-running the assay.

  • Review the Protocol: Carefully re-examine every step of the protocol you followed. Check for any deviations in inoculum preparation, media formulation, incubation conditions, or endpoint reading.

  • Check Reagents:

    • Amphotericin B: Ensure the stock solution was prepared correctly, stored properly, and has not expired.

    • Media: Verify the correct medium was used and prepared according to the manufacturer's instructions. Consider the possibility of lot-to-lot variation in the medium.[17]

    • QC Strain: Confirm the identity and purity of the QC strain. Ensure it was subcultured and handled correctly.

  • Investigate Environmental Factors: Check incubator temperature and CO2 levels if applicable.

  • Repeat the Assay: After a thorough review, repeat the assay, paying close attention to every detail. If the QC result is still out of range, consider preparing fresh reagents and using a new vial of the QC strain.

Commonly used QC strains for Amphotericin B MIC testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[18][19][20][21]

Q4: My fungal isolate is growing poorly in the growth control well. How does this affect my MIC results?

Poor or no growth in the control well also invalidates the test, as it is impossible to determine if the drug inhibited growth.

  • Check Inoculum Viability: Ensure your starting culture is viable and in the correct growth phase.

  • Media and Incubation: Verify that the chosen medium and incubation conditions are appropriate for the fungal species being tested. Some fungi have specific nutritional or environmental requirements.

  • Re-incubation (EUCAST): The EUCAST guidelines suggest that if the absorbance of the growth control is ≤0.2 after 24 hours, the plate can be re-incubated and read again after a total of 36-48 hours.[11] If growth is still insufficient, the test is considered a failure.[11]

Q5: Can I compare Amphotericin B MIC values obtained using CLSI and EUCAST methods?

While both are standardized methods, direct comparison of MIC values should be done with caution. Differences in methodology, such as media composition, inoculum size, and endpoint determination, can lead to variations in results.[22][23][24] Generally, EUCAST MICs for Amphotericin B tend to be one to two doubling dilutions lower than those obtained with the CLSI method.[24]

Data Presentation

Table 1: Key Differences Between CLSI and EUCAST Broth Microdilution Methods for Amphotericin B MIC Testing of Yeasts

ParameterCLSI (M27)EUCAST (E.Def 7.3.2)
Medium RPMI-1640 with MOPS bufferRPMI-1640 with 2% glucose
Inoculum Size (final) 0.5 x 10³ to 2.5 x 10³ CFU/mL1 x 10⁵ to 5 x 10⁵ CFU/mL
Incubation 35°C for 24 hours35 ± 2°C for 24 ± 2 hours
Endpoint Reading Visual: 100% growth inhibition (optically clear)Spectrophotometric: ≥90% growth inhibition vs. control

Table 2: Example Amphotericin B MIC Ranges for Quality Control Strains

Quality Control StrainMethodExpected MIC Range (µg/mL)
Candida parapsilosis ATCC 22019CLSI0.25 - 1.0
Candida krusei ATCC 6258CLSI0.5 - 2.0
Candida parapsilosis ATCC 22019EUCAST0.125 - 0.5
Candida krusei ATCC 6258EUCAST0.25 - 1.0

Note: These are example ranges. Always refer to the most current CLSI M60 or EUCAST QC tables for the specific lot of the QC strain being used.

Experimental Protocols

CLSI M27 Broth Microdilution Method for Amphotericin B MIC Testing (Abbreviated)

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.

  • Plate Inoculation:

    • Dispense 100 µL of the standardized inoculum into each well of a microdilution plate containing 100 µL of serial twofold dilutions of Amphotericin B in RPMI-1640 medium.

  • Incubation:

    • Incubate the plate at 35°C for 24 hours.

  • MIC Determination:

    • Read the plate visually using an inverted mirror.

    • The MIC is the lowest concentration of Amphotericin B that results in 100% inhibition of growth (optically clear well).

EUCAST E.Def 7.3.2 Broth Microdilution Method for Amphotericin B MIC Testing (Abbreviated)

  • Inoculum Preparation:

    • Subculture the yeast isolate and incubate at 34-37°C for 18-48 hours.

    • Suspend at least five colonies (≥1 mm) in sterile distilled water.

    • Adjust the cell density using a spectrophotometer to a specific optical density.

    • Dilute this suspension in RPMI-1640 with 2% glucose to achieve a final inoculum concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL in the microdilution plate.

  • Plate Inoculation:

    • Dispense 100 µL of the standardized inoculum into each well of a microdilution plate containing 100 µL of serial twofold dilutions of Amphotericin B in RPMI-1640 with 2% glucose.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 24 ± 2 hours.

  • MIC Determination:

    • Read the plate using a microplate reader at 530 nm.

    • The MIC is the lowest concentration of Amphotericin B that results in ≥90% inhibition of growth compared to the growth control well.

Visualizations

MIC_Troubleshooting_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Results & Interpretation cluster_troubleshoot Troubleshooting Start Start MIC Assay Prep_Inoculum Prepare Inoculum Start->Prep_Inoculum Check_Density Standardize Inoculum Density (0.5 McFarland / Spectrophotometer) Prep_Inoculum->Check_Density Check_Density->Prep_Inoculum Density Incorrect Prep_Plates Prepare Drug Dilution Plates Check_Density->Prep_Plates Density OK QC_Check1 Use Validated QC Strains and Reagents Prep_Plates->QC_Check1 Inoculate Inoculate Plates QC_Check1->Inoculate Incubate Incubate Plates (Standardized Time & Temp) Inoculate->Incubate Read_Plates Read MIC Endpoints (Visual / Spectrophotometric) Incubate->Read_Plates Growth_Check Sufficient Growth in Control Well? Read_Plates->Growth_Check QC_Check2 Is QC Strain MIC in Range? Interpret_Results Interpret Test Isolate MICs QC_Check2->Interpret_Results Yes Troubleshoot Invalid Results: Investigate & Repeat Assay QC_Check2->Troubleshoot Growth_Check->QC_Check2 Yes Growth_Check->Troubleshoot No Valid_Results Report Valid Results Interpret_Results->Valid_Results Check_Inoculum Verify Inoculum Prep Troubleshoot->Check_Inoculum Check_Reagents Check Media, Drug, QC Strain Viability Troubleshoot->Check_Reagents Check_Conditions Confirm Incubation Conditions & Reading Method Troubleshoot->Check_Conditions Check_Inoculum->Start Check_Reagents->Start Check_Conditions->Start

Caption: A logical workflow for troubleshooting inconsistent Amphotericin B MIC assay results.

AmB_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance AmB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Leakage Ion (K+, Na+) Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death ErgMutation Mutations in ERG genes (e.g., ERG3, ERG6, ERG11) ErgosterolContent Reduced Ergosterol Content ErgMutation->ErgosterolContent SterolComp Altered Sterol Composition (e.g., accumulation of precursors) ErgMutation->SterolComp ReducedBinding Reduced AmB Binding Affinity ErgosterolContent->ReducedBinding SterolComp->ReducedBinding ReducedBinding->AmB Prevents binding

Caption: Mechanism of action of Amphotericin B and key pathways leading to fungal resistance.

References

Amphotericin B In Vivo Dose Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for optimizing the dose of Amphotericin B (AmB) in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: Which formulation of Amphotericin B should I use for my in vivo study?

A: The choice between Amphotericin B deoxycholate (DAmB) and a lipid-based formulation like liposomal Amphotericin B (L-AmB) is a critical first step. L-AmB is generally preferred for in vivo studies due to its significantly lower toxicity profile, particularly nephrotoxicity.[1][2][3][4][5] This allows for the administration of much higher doses compared to conventional DAmB, which can be advantageous for establishing efficacy against less susceptible fungal strains.[2][6][7] While DAmB is inexpensive, its use is often limited by severe side effects.[8]

Q2: What is a typical starting dose for Amphotericin B in rodent models?

A: Starting doses depend heavily on the formulation.

  • For conventional Amphotericin B deoxycholate (DAmB): Doses are low due to toxicity. In mice, therapeutic doses are often in the range of 1 to 2 mg/kg/day.[9] A test dose is often recommended to gauge the animal's reaction.[10]

  • For liposomal Amphotericin B (L-AmB, e.g., AmBisome®): Much higher doses can be used. Starting doses in mice for efficacy studies can range from 2.5 mg/kg to 10 mg/kg daily.[5] In some studies, doses have been escalated up to 30 mg/kg/day.[9]

Q3: How does the toxicity of liposomal Amphotericin B (L-AmB) compare to the conventional deoxycholate (DAmB) formulation?

A: L-AmB is consistently less nephrotoxic than DAmB in animal models and clinical studies.[2][4][5] The liposomal formulation alters the drug's distribution, reducing its accumulation in the kidneys. This leads to significantly lower increases in serum creatinine and blood urea nitrogen (BUN).[2] Acute toxicity studies show that the maximum tolerated dose of L-AmB in mice can be over 5-fold greater than that of DAmB.[2]

Q4: What are the primary signs of Amphotericin B toxicity in animals?

A: The primary and most dose-limiting toxicity is nephrotoxicity (kidney damage).[10] Key indicators to monitor include:

  • Biochemical markers: Increased serum creatinine and blood urea nitrogen (BUN).[2]

  • Clinical signs: Weight loss, decreased physical activity, and piloerection (hair standing on end).[11]

  • Other potential toxicities: Infusion-related reactions (fever, chills), anemia due to decreased erythropoietin production, and electrolyte imbalances like hypokalemia (low potassium).[10][12][13]

Q5: Can I use intermittent (non-daily) dosing for liposomal Amphotericin B?

A: Yes, the long half-life and tissue retention of L-AmB make intermittent dosing schedules feasible.[5][14] Studies in murine models have shown that a single higher dose of L-AmB can be as effective as multiple smaller daily doses.[15][16] For example, a single 4 mg/kg dose of L-AmB was as effective as four consecutive daily treatments at 1 mg/kg.[15][16] This strategy can be useful for long-term studies to reduce animal handling and stress.

Troubleshooting Guides

Issue 1: High mortality or severe adverse events are observed even at low doses of DAmB.
Possible Cause Troubleshooting Step
High sensitivity of the animal strain. Administer a very low test dose (e.g., 1 mg in 20 mL dextrose for larger animals, scaled down for rodents) to assess for anaphylactoid reactions.[10][17][18]
Rapid infusion rate. Administer the dose as a slow intravenous infusion. Rapid infusion can exacerbate toxicity.[13]
Formulation/Aggregation State. The aggregation state of AmB in the solution can affect its toxicity.[19][20] Ensure proper reconstitution according to the manufacturer's instructions. DAmB should be reconstituted in 5% Dextrose in Water (D5W), not saline, as saline can cause the drug to precipitate.[12][13]
Pre-existing renal impairment. If possible, assess baseline kidney function before starting the study.
Inherent toxicity of the formulation. Switch to a less toxic lipid-based formulation like L-AmB, which allows for a much wider therapeutic window.[2][3][4]
Issue 2: No therapeutic effect is seen at a dose of L-AmB that was expected to be effective.
Possible Cause Troubleshooting Step
Insufficient Dose. The fungal strain may be less susceptible, requiring higher doses. A dose-escalation study should be performed to find an effective dose. Doses of L-AmB up to 20 mg/kg/day have been used to reduce fungal burden in mice.[5]
Dosing frequency is too low. While intermittent dosing is possible, the initial infection may require a more frequent loading dose regimen to achieve therapeutic concentrations quickly.[15]
Immunosuppression state of the animal. In severely neutropenic or immunocompromised models, higher doses or combination therapy may be required to achieve fungal clearance.[9]
Biofilm-related infection. Fungal biofilms are notoriously difficult to treat. L-AmB has shown good activity against Candida biofilms, but higher concentrations may be necessary compared to planktonic cells.[21]

Data Summary Tables

Table 1: Comparison of Amphotericin B Formulations in Rodents

ParameterAmphotericin B Deoxycholate (DAmB)Liposomal Amphotericin B (L-AmB, AmBisome®)Reference(s)
Typical IV Dose Range (Mice) ~0.5 - 2.3 mg/kg~4 - 30 mg/kg[1][9][15]
Acute IV LD50 (Mice) ~2.3 mg/kg> 175 mg/kg[1]
Acute IV LD50 (Rats) ~1.6 mg/kg> 50 mg/kg[1]
Primary Toxicity High Nephrotoxicity, Infusion ReactionsLow Nephrotoxicity[2][4][5][10]
Key Advantage Low CostHigh Therapeutic Index, Allows for High Dosing[2][3][8]

Table 2: Example Dosing Regimens from In Vivo Murine Studies

Study ContextAnimal ModelFormulationDosing RegimenOutcomeReference(s)
Efficacy against C. lusitaniae & C. kruseiNeutropenic CF1 MiceL-AmBEscalating doses of 8 to 30 mg/kg/dayHigher doses were more effective in reducing kidney fungal burden.[9]
Efficacy against systemic candidiasisImmunosuppressed MiceL-AmBSingle dose of 4 mg/kg vs. 1 mg/kg for 4 daysA single 4 mg/kg dose was as effective as four daily 1 mg/kg doses.[15][16]
1-Week Loading Dose StudyCandida-infected, immunosuppressed miceL-AmB20 mg/kg on days 2, 4, and 6, followed by 10 mg/kg on day 13Decreased fungal burden by up to 5 logs compared to controls.[15]
Acute Toxicity AssessmentC. albicans-infected miceDAmB1-3 mg/kgDeath within 3 hours at higher end of range.[2]
Acute Toxicity AssessmentC. albicans-infected miceL-AmB5-25 mg/kgMaximum tolerated dose was 5-fold greater than DAmB.[2]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study for L-AmB in Mice

An MTD study is performed to determine the highest dose that can be administered without causing life-threatening toxicity.[22][23]

  • Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. Use both male and female animals if no sex-specific data is available.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group (e.g., 5% Dextrose in Water, D5W) and at least 3-4 dose escalation groups.

  • Dose Selection: Based on literature, select a starting dose and escalating dose levels. For L-AmB, you might start at 25 mg/kg and escalate to 50 mg/kg, 75 mg/kg, etc., based on preliminary studies.[11]

  • Drug Preparation & Administration:

    • Reconstitute L-AmB lyophilized powder with Sterile Water for Injection to a concentration of 4 mg/mL, shaking vigorously for 30 seconds.[12][15][24]

    • Inspect the solution to ensure it is a translucent, yellow suspension with no particulate matter.[12][24]

    • Draw the required volume into a syringe through a 5-micron filter.[12]

    • Further dilute with D5W to the final concentration for injection.[12]

    • Administer via the desired route, typically intravenous (tail vein) injection.

  • Monitoring & Endpoints:

    • Observation Period: Monitor animals for 7-14 days.[23]

    • Clinical Signs: Observe animals at least twice daily for signs of toxicity (e.g., lethargy, hunched posture, ruffled fur, respiratory distress).

    • Body Weight: Measure body weight daily. A loss of over 10% in rodents is a common endpoint.[25]

    • Mortality: Record any deaths.

    • Terminal Analysis (Optional): At the end of the study, collect blood for clinical chemistry (BUN, creatinine) and organs for histopathology to assess for kidney or liver damage.

  • MTD Determination: The MTD is defined as the highest dose that does not produce major life-threatening toxicity or significant body weight loss for the duration of the study.[22]

Protocol 2: In Vivo Efficacy Study
  • Infection Model: Establish a relevant infection model (e.g., systemic candidiasis via intravenous injection of Candida albicans).

  • Group Allocation: Include an untreated control group, a vehicle control group, and multiple treatment groups receiving different doses of Amphotericin B. Doses should be selected based on the MTD study, typically below the MTD.

  • Treatment: Initiate treatment at a defined time point post-infection (e.g., 12-24 hours).[2] Administer the drug according to the planned schedule (e.g., daily or intermittently).

  • Efficacy Endpoints:

    • Survival: Monitor and record animal survival over a set period (e.g., 21-30 days).

    • Fungal Burden: At specific time points, euthanize a subset of animals from each group and harvest target organs (e.g., kidneys, liver, spleen). Homogenize the tissues and perform quantitative culture (colony-forming units per gram of tissue) to determine the fungal load.[9]

    • Clinical Score: A scoring system based on the animal's health (activity, posture, etc.) can also be used as a non-lethal endpoint.

Visualizations

Experimental & Logical Workflows

G cluster_prep Phase 1: Preparation & Dose Ranging cluster_efficacy Phase 2: Efficacy Testing cluster_opt Phase 3: Optimization Formulation Select AmB Formulation (Liposomal vs. Deoxycholate) StartDose Determine Starting Dose (Based on Literature Review) Formulation->StartDose MTD Conduct Pilot MTD Study StartDose->MTD Toxicity Identify Key Toxicity Markers (e.g., BUN, Creatinine, Weight Loss) MTD->Toxicity DoseSelect Select Dose Levels (Below MTD) Toxicity->DoseSelect Inform Dose Selection InfectionModel Establish Infection Model InfectionModel->DoseSelect Treat Administer Treatment DoseSelect->Treat Endpoints Measure Efficacy Endpoints (Survival, Fungal Burden) Treat->Endpoints Refine Refine Dosing Regimen (e.g., Intermittent Dosing) Endpoints->Refine Combo Consider Combination Therapy Endpoints->Combo

Caption: Workflow for optimizing Amphotericin B dose in animal studies.

G Monitor Monitor Animal Daily (Weight, Clinical Signs) MarkersOK Markers within acceptable limits? (e.g., Weight loss <10%) Monitor->MarkersOK Continue Continue Dosing Schedule MarkersOK->Continue Yes Assess Assess Severity MarkersOK->Assess No IsSevere Are signs severe? (e.g., >15% weight loss, moribund) Assess->IsSevere Euthanize Humane Euthanasia (Endpoint reached) IsSevere->Euthanize Yes ReduceDose Reduce Dose IsSevere->ReduceDose No IncreaseInterval Increase Dosing Interval ReduceDose->IncreaseInterval Switch Switch to Less Toxic Formulation IncreaseInterval->Switch

Caption: Decision tree for managing in-study toxicity.

G cluster_fungus Fungal Cell Membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Formation Ergosterol->Pore Disrupts & Forms Leakage Ion Leakage (K+) Pore->Leakage Death Fungal Cell Death Leakage->Death AmB Amphotericin B AmB->Ergosterol Binds to

Caption: Mechanism of action of Amphotericin B on the fungal cell membrane.

References

Technical Support Center: Mitigating Amphotericin B Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Amphotericin B (AmB) in their fluorescence-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescence signal is unexpectedly high, or my background is noisy after treating my cells with Amphotericin B. What could be the cause?

A1: Amphotericin B exhibits intrinsic fluorescence, also known as autofluorescence, which can interfere with your assay. This is a primary cause of increased background or unexpectedly high signals. The interference is most prominent in the blue to green spectral regions. Additionally, some commercial AmB formulations may contain fluorescent impurities that contribute to the background signal.[1][2][3]

Q2: Can Amphotericin B decrease my fluorescence signal?

A2: Yes, in some cases, AmB can cause fluorescence quenching. This can occur if the absorption spectrum of AmB overlaps with the emission spectrum of your fluorescent dye, leading to a decrease in the detected signal through processes like Förster Resonance Energy Transfer (FRET).

Q3: At what wavelengths does Amphotericin B fluoresce?

A3: The fluorescence of AmB is complex and can depend on its aggregation state (monomer vs. aggregate) and the solvent. Generally, it has two main excitation peaks and a broad emission spectrum. Refer to the spectral properties table below for more details.

Q4: How can I confirm that Amphotericin B is the source of the interference?

A4: To confirm that AmB is the source of interference, you should run a control experiment. Prepare a sample containing only your assay buffer and Amphotericin B at the same concentration used in your experiment (a "no-cell" or "no-reagent" control). Measure the fluorescence of this control sample using the same settings as your experimental samples. A significant signal from this control sample indicates that AmB is contributing to the fluorescence.

Q5: What are the primary strategies to mitigate interference from Amphotericin B?

A5: There are three main strategies to mitigate AmB interference:

  • Spectral Separation: Choose a fluorescent dye with excitation and emission spectra that do not overlap with those of AmB. Red-shifted or far-red dyes are often a good choice as AmB fluorescence is weaker in this region of the spectrum.

  • Background Subtraction: If spectral separation is not possible, you can measure the fluorescence of a control sample containing AmB (as described in Q4) and subtract this background value from your experimental measurements.

  • Use of Alternatives: In some cases, you may be able to substitute AmB with another antifungal agent that has lower or no intrinsic fluorescence in the spectral region of your assay.

Q6: Are there any non-fluorescent or less fluorescent alternatives to Amphotericin B?

A6: Yes, several alternatives are available, though their suitability will depend on your specific cell type and experimental goals. Some common alternatives include:

  • Azole antifungals (Fluconazole, Posaconazole, Voriconazole): These have different spectral properties than AmB and may be less likely to interfere, though they also exhibit some fluorescence.

  • Other antifungals: Depending on the contaminant, other classes of antifungals may be effective and have minimal fluorescence.

It is crucial to validate any alternative to ensure it does not interfere with your assay and is not toxic to your cells at the effective concentration.

Data Presentation: Spectral Properties

A summary of the spectral properties of Amphotericin B and some common alternatives is provided below. Note that these values can vary depending on the experimental conditions (e.g., solvent, pH, concentration).

CompoundExcitation Max (nm)Emission Max (nm)Notes
Amphotericin B ~325, ~416~525, ~560Fluorescence is dependent on aggregation state.[4] Excitation at 325 nm is associated with self-associated species.[4]
Posaconazole ~245~380Exhibits native fluorescence.[5]
Voriconazole ~254-260~370-372Has intrinsic fluorescence suitable for HPLC detection.[6][7]
Fluconazole Intrinsic fluorescenceQuenched by DESsHas intrinsic fluorescence that can be quenched.[8]

Experimental Protocols

Protocol 1: Background Subtraction for Microplate-Based Assays

This protocol describes how to correct for the background fluorescence contributed by Amphotericin B in a typical 96-well plate assay.

Materials:

  • 96-well microplate (black plates with clear bottoms are recommended for fluorescence assays to reduce crosstalk and background).

  • Your experimental cells and reagents.

  • Amphotericin B solution at the desired concentration.

  • Assay buffer.

  • Microplate reader with fluorescence detection capabilities.

Methodology:

  • Plate Setup:

    • Test Wells: Plate your cells and treat them with your experimental compounds and Amphotericin B as per your protocol.

    • AmB Control Wells: In separate wells, add the same volume of assay buffer and Amphotericin B as in the test wells, but without cells.

    • Cell Control Wells: Plate your cells and add the assay buffer, but no Amphotericin B or test compounds.

    • Blank Wells: Add only the assay buffer.

  • Incubation: Incubate the plate according to your experimental protocol.

  • Fluorescence Measurement:

    • Set the microplate reader to the excitation and emission wavelengths of your fluorescent probe.

    • Measure the fluorescence intensity of all wells.

  • Data Analysis:

    • Step 1: Blank Subtraction: Subtract the average fluorescence of the Blank Wells from all other wells.

    • Step 2: AmB Background Subtraction: Subtract the average fluorescence of the AmB Control Wells from your Test Wells.

    • The corrected fluorescence signal for your experimental samples is: Corrected Signal = (Fluorescence of Test Wells) - (Average Fluorescence of AmB Control Wells)

Protocol 2: Spectral Unmixing for Microscopy

For fluorescence microscopy, if there is significant spectral overlap between your fluorescent probe and Amphotericin B, spectral unmixing can be employed to separate the two signals. This requires a confocal microscope with a spectral detector.

Materials:

  • Confocal microscope with a spectral detector and unmixing software.

  • Your experimental sample stained with the fluorescent probe and treated with Amphotericin B.

  • A control sample with only the fluorescent probe (no AmB).

  • A control sample with only Amphotericin B (no fluorescent probe).

Methodology:

  • Acquire Reference Spectra:

    • On the confocal microscope, image the control sample containing only your fluorescent probe. Use the spectral detector to acquire the emission spectrum of your probe. This will be your "Probe" reference spectrum.

    • Image the control sample containing only Amphotericin B. Acquire its emission spectrum. This will be your "AmB" reference spectrum.

  • Acquire Image of Experimental Sample:

    • Image your experimental sample containing both the fluorescent probe and Amphotericin B using the same settings and the spectral detector.

  • Perform Spectral Unmixing:

    • Use the spectral unmixing software (e.g., in ZEN, LAS X, or ImageJ/Fiji) to linearly unmix the acquired image of your experimental sample.[9]

    • Use the "Probe" and "AmB" reference spectra you acquired in step 1 as the input for the unmixing algorithm.

  • Analyze Unmixed Images:

    • The software will generate separate images corresponding to the signal from your fluorescent probe and the signal from Amphotericin B.

    • Perform your image analysis on the unmixed image corresponding to your fluorescent probe.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_controls Control Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Plate Cells B Add Experimental Compounds A->B C Add Amphotericin B B->C G Incubate Plate C->G D AmB Control (No Cells) H Measure Fluorescence D->H E Cell Control (No AmB) E->H F Blank (Buffer Only) F->H G->H I Subtract Blank H->I J Subtract AmB Control I->J K Analyze Corrected Data J->K

Caption: Workflow for background subtraction in a microplate assay.

spectral_unmixing_workflow cluster_acquire Image Acquisition cluster_process Image Processing cluster_analyze Analysis A Acquire Reference Spectrum: Fluorescent Probe Only D Perform Linear Spectral Unmixing A->D B Acquire Reference Spectrum: Amphotericin B Only B->D C Acquire Spectral Image: Experimental Sample C->D E Generate Unmixed Images D->E F Analyze Probe-Specific Image E->F

Caption: Workflow for spectral unmixing in fluorescence microscopy.

decision_tree A Interference from AmB Suspected B Run 'AmB Only' Control A->B C Is Control Signal High? B->C D Yes C->D E No C->E G Can you use a red-shifted dye? D->G F Consider Other Sources of Interference E->F H Yes G->H I No G->I J Switch to a spectrally distinct dye H->J K Perform Background Subtraction I->K L Is interference resolved? J->L K->L M Yes L->M N No L->N O Proceed with Experiment M->O P Consider alternatives to AmB N->P

Caption: Troubleshooting decision tree for AmB interference.

References

Validation & Comparative

A Comparative Analysis of Amphotericin B and New Azole Antifungals in the Treatment of Invasive Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapy has evolved significantly with the introduction of new-generation azole agents, offering alternatives to the long-standing gold standard, Amphotericin B. This guide provides a comprehensive comparison of the efficacy, safety, and underlying mechanisms of Amphotericin B against newer azoles—namely isavuconazole, posaconazole, and voriconazole—supported by experimental data to inform research and clinical development.

Executive Summary

Amphotericin B, a polyene antifungal, has been a cornerstone in treating severe fungal infections for decades due to its broad spectrum of activity and fungicidal nature. However, its use is often limited by significant toxicities, particularly nephrotoxicity. The newer triazoles—voriconazole, posaconazole, and isavuconazole—offer improved safety profiles and are available in both intravenous and oral formulations. While generally considered fungistatic against molds like Aspergillus, they have demonstrated non-inferiority and, in some cases, superiority to Amphotericin B in clinical trials for specific indications. This guide will delve into the comparative data to provide a nuanced understanding of their respective roles in antifungal therapy.

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the antifungal activity of Amphotericin B and azoles lies in their distinct molecular targets within the fungal cell membrane.

Amphotericin B: This polyene antibiotic directly targets ergosterol, the primary sterol in fungal cell membranes. It binds to ergosterol, forming pores or channels that disrupt the membrane's integrity.[1][2][3] This disruption leads to the leakage of essential intracellular ions, such as potassium, and other small molecules, ultimately resulting in fungal cell death.[1][2][3] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicities.[4]

Azole Antifungals: In contrast, azoles inhibit the synthesis of ergosterol.[5][6][7] They specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[8] This enzyme is crucial for the conversion of lanosterol to ergosterol.[8] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane, disrupting its structure and function and inhibiting fungal growth.[5]

Antifungal Mechanisms of Action Mechanisms of Action: Amphotericin B vs. Azoles cluster_AmB Amphotericin B Pathway cluster_Azole Azole Pathway AmB Amphotericin B Ergosterol Ergosterol in Fungal Membrane AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death Azole Azole Antifungals Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51/ERG11) Azole->Lanosterol_Demethylase Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Ergosterol_Synth Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synth Toxic_Sterols Toxic Sterol Accumulation Lanosterol_Demethylase->Toxic_Sterols Leads to Membrane_Disruption Membrane Disruption Ergosterol_Synth->Membrane_Disruption Depletion leads to Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Mechanisms of Action: Amphotericin B vs. Azoles

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a critical in vitro measure of an antifungal agent's potency. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for Amphotericin B and the newer azoles against key fungal pathogens.

Fungus Antifungal Agent MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Aspergillus fumigatus Amphotericin B0.25 - 212
Isavuconazole0.25 - 211
Posaconazole0.03 - 0.50.1250.25
Voriconazole0.125 - 10.250.5
Candida albicans Amphotericin B0.125 - 10.51
Isavuconazole≤0.008 - 0.250.0150.03
Posaconazole≤0.008 - 0.250.0150.03
Voriconazole≤0.008 - 0.1250.0150.03
Mucorales Amphotericin B0.125 - 20.51
Isavuconazole0.5 - >82>8
Posaconazole0.125 - >160.58
Voriconazole>8>8>8

Note: MIC values can vary depending on the testing methodology (CLSI vs. EUCAST) and the specific isolates tested. The data presented is a general summary from multiple sources.[9][10][11][12][13][14]

Clinical Efficacy: A Head-to-Head Comparison

Clinical trials provide the most robust data for comparing the real-world efficacy of these antifungal agents.

Invasive Aspergillosis

For the primary treatment of invasive aspergillosis, voriconazole has demonstrated superiority over Amphotericin B deoxycholate.[15] More recently, isavuconazole has been shown to be non-inferior to voriconazole.[16] Network meta-analyses suggest that the efficacy of isavuconazole is superior to Amphotericin B deoxycholate and comparable to liposomal Amphotericin B (L-AmB) and voriconazole.[16][17][18]

Trial/Study Comparison Primary Endpoint Favorable Response Rate All-Cause Mortality
Herbrecht et al. (2002)Voriconazole vs. Amphotericin B deoxycholateOverall Response at 12 weeks52.8% vs. 31.6%29% vs. 42%
Maertens et al. (SECURE)Isavuconazole vs. VoriconazoleAll-cause mortality at day 42Non-inferior18.6% vs. 20.2%
Network Meta-analysisIsavuconazole vs. L-AmB (standard dose)Overall ResponseNo significant differenceNo significant difference
Invasive Candidiasis and Candidemia

In the treatment of candidemia in non-neutropenic patients, voriconazole has been found to be as effective as a regimen of Amphotericin B followed by fluconazole, with fewer toxic effects.[8]

Trial/Study Comparison Primary Endpoint Successful Outcome
Kullberg et al. (2005)Voriconazole vs. Amphotericin B -> FluconazoleClinical and mycological response 12 weeks post-treatment41% vs. 41%
Mucormycosis

Amphotericin B (particularly liposomal formulations) remains the first-line treatment for mucormycosis.[9] Posaconazole and isavuconazole are typically used as salvage therapy or in patients intolerant to Amphotericin B.[9] However, some studies suggest isavuconazole may be a viable first-line option with better safety.[19]

Study Comparison Outcome Result
Real-world studyIsavuconazole vs. Amphotericin BTreatment Failure Rate36% vs. 68% (p=0.001)
All-Cause MortalityNo significant difference

Safety and Tolerability Profile

A major differentiating factor between Amphotericin B and the newer azoles is their safety profile.

Adverse Event Amphotericin B (Liposomal) Isavuconazole Posaconazole Voriconazole
Nephrotoxicity CommonLess commonLess commonLess common
Infusion-related reactions CommonLess commonN/A (oral/IV)Less common
Hepatotoxicity Less commonCan occurCan occurMore common
Visual disturbances RareRareRareCommon (transient)
QTc prolongation Can occurLess common (QTc shortening)Can occurCan occur

Data compiled from multiple clinical trials and meta-analyses.[16][18][19][20]

Experimental Protocols

Standardized methodologies for in vitro antifungal susceptibility testing are crucial for reproducible and comparable results. The two primary standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Generalized Antifungal Susceptibility Testing Workflow

Antifungal Susceptibility Testing Workflow Generalized Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Fungal Isolate Culture Culture on Agar (e.g., Potato Dextrose Agar) Isolate->Culture Inoculum Prepare Inoculum Suspension Culture->Inoculum Standardize Standardize Inoculum (Spectrophotometer) Inoculum->Standardize Inoculate Inoculate Plate Standardize->Inoculate Plate Prepare Microdilution Plate with Antifungal Serial Dilutions Plate->Inoculate Incubate Incubate Plate (e.g., 35°C for 24-72h) Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) MIC->Interpret

References

A Researcher's Guide to Cross-Validation of Amphotericin B Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the susceptibility of fungal isolates to Amphotericin B is a cornerstone of both clinical diagnostics and novel antifungal agent development. While the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method remains the gold standard, a variety of alternative techniques are often employed for their speed, simplicity, or unique insights into fungal responses. This guide provides a comprehensive comparison of key methodologies, supported by experimental data, to aid in the selection and interpretation of Amphotericin B susceptibility results.

This document outlines the principles and protocols for four major Amphotericin B susceptibility testing methods: Broth Microdilution, Etest, Disk Diffusion, and Flow Cytometry. It presents a cross-validation of their results through a summary of quantitative data from various studies and provides detailed experimental protocols for each technique.

Comparative Analysis of Method Performance

The agreement between alternative methods and the reference broth microdilution (BMD) method is a critical factor in their validation. Key metrics for comparison include Essential Agreement (EA), where the Minimum Inhibitory Concentration (MIC) values are within a specified range (typically ±2 log₂ dilutions), and Categorical Agreement (CA), where the interpretation of susceptible, intermediate, or resistant is consistent.

Table 1: Quantitative Comparison of Amphotericin B Susceptibility Testing Methods

Method ComparisonFungal GroupEssential Agreement (EA) / Agreement within ±2 log₂ dilutionsCategorical Agreement (CA)Key Findings & Discrepancies
Etest vs. Broth MicrodilutionMolds71%Not specifiedEtest may better discriminate resistant molds like Scedosporium spp.
Etest vs. Broth MicrodilutionCandida aurisNot specified88.3%Significant differences in MICs observed, with a 33.3% very major error rate. Broth microdilution may be more conservative in detecting resistance.
Etest vs. Broth MicrodilutionCandida spp.89-90%Not specifiedGenerally good correlation, validating Etest as a reliable alternative.
Disk Diffusion vs. Broth MicrodilutionAspergillus spp.Not applicable87.5%Disk diffusion is a simpler screening tool, but with lower agreement than Etest.
Disk Diffusion vs. Broth MicrodilutionCandida spp.Not applicable67.4%Lower agreement compared to other antifungals, suggesting caution in its use for Candida.
Flow Cytometry vs. Broth MicrodilutionYeastsGood agreement (statistically not significant difference)Not specifiedFlow cytometry offers rapid results (4-6 hours) that are comparable to the reference method.

Note: Data is synthesized from multiple studies. Specific agreement rates can vary based on the fungal species, specific isolates tested, and the exact protocol followed.

Experimental Protocols

Accurate and reproducible susceptibility testing is contingent on standardized protocols. The following sections detail the methodologies for the discussed techniques, based on established guidelines and published research.

Broth Microdilution (Reference Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium. The procedure is standardized by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 for yeasts and M38 for filamentous fungi.

Protocol Outline:

  • Antifungal Preparation: Amphotericin B is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a range of concentrations.

  • Inoculum Preparation: Fungal colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL. This suspension is then further diluted in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.

  • Incubation: The inoculated microdilution plates are incubated at 35°C. Incubation times vary by organism: 24-48 hours for Candida species and up to 72 hours for Cryptococcus species. For molds, incubation can extend from 24 to 72 hours depending on the growth rate of the species.

  • Endpoint Determination: The MIC is read as the lowest concentration of Amphotericin B that causes complete inhibition of visual growth (100% inhibition).

Etest (Gradient Diffusion)

The Etest provides a direct, quantitative MIC value on an agar medium. It consists of a plastic strip with a predefined, continuous gradient of Amphotericin B.

Protocol Outline:

  • Agar Preparation: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is used for Candida species. For molds, non-supplemented Mueller-Hinton agar is often used.

  • Inoculation: A sterile swab is dipped into a fungal suspension adjusted to a 0.5 McFarland standard. The entire surface of the agar plate is evenly inoculated in three directions.

  • Strip Application: The Etest strip is placed onto the center of the inoculated agar surface.

  • Incubation: Plates are incubated at 35°C for 24 to 48 hours.

  • MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Disk Diffusion

This qualitative or semi-quantitative method assesses susceptibility based on the size of the inhibition zone around a paper disk impregnated with a fixed amount of Amphotericin B. The CLSI M44 document provides guidelines for this method.

Protocol Outline:

  • Agar and Inoculum: Similar to the Etest, Mueller-Hinton agar with supplements is used. The plate is inoculated with a fungal suspension of a standardized turbidity (0.5 McFarland).

  • Disk Placement: A paper disk containing a standard amount of Amphotericin B (e.g., 20 µg) is placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 20 to 24 hours.

  • Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This diameter is then correlated to interpretive categories (Susceptible, Intermediate, Resistant) based on established breakpoints.

Flow Cytometry

Flow cytometry offers a rapid method for assessing fungal viability after exposure to an antifungal agent. This technique measures cellular characteristics, such as membrane integrity, using fluorescent dyes.

Protocol Outline:

  • Incubation with Antifungal: A standardized fungal inoculum is incubated with various concentrations of Amphotericin B in a suitable medium (e.g., RPMI 1640) for a short period (typically 4-8 hours).

  • Staining: A fluorescent dye that differentiates between live and dead cells is added to the samples. Propidium iodide (PI) or DiOC5(3) are commonly used dyes. PI enters cells with compromised membranes (dead cells) and fluoresces, while DiOC5(3) is a membrane potential-sensitive dye.

  • Flow Cytometric Analysis: The samples are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Endpoint Determination: The endpoint is often defined as the lowest drug concentration that causes a significant increase in the fluorescent signal (e.g., a 50% increase in mean channel fluorescence compared to the drug-free control), indicating cell death. This concentration is considered the flow cytometry-derived inhibitory concentration.[1]

Experimental and Logical Workflow

The process of cross-validating Amphotericin B susceptibility results involves a systematic comparison of an alternative method against the established reference method. This workflow ensures that any new or alternative test is rigorously evaluated for its accuracy and reliability before being adopted for routine use.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion Isolate Fungal Isolate Culture Pure Culture (SDA) Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum BMD Broth Microdilution (CLSI Reference) Inoculum->BMD Inoculate Alt_Method Alternative Method (Etest, Disk, Flow Cytometry) Inoculum->Alt_Method Inoculate MIC_BMD Read MIC from BMD BMD->MIC_BMD Result_Alt Read Result from Alt. Method (MIC/Zone) Alt_Method->Result_Alt Compare Compare Results MIC_BMD->Compare Result_Alt->Compare Agreement Calculate Agreement (EA, CA) & Error Rates (VME, ME) Compare->Agreement Validate Validate/Reject Alternative Method Agreement->Validate

Workflow for cross-validating susceptibility testing methods.

Conclusion

The choice of an Amphotericin B susceptibility testing method depends on a balance of factors including the required turnaround time, the need for a quantitative MIC value, the fungal species being tested, and laboratory resources. While broth microdilution remains the definitive reference method, alternatives like the Etest show high levels of agreement and can be valuable in many research and clinical settings.[2] Disk diffusion serves as a useful screening tool, though its correlation with the reference method can be lower.[3] Emerging technologies like flow cytometry offer the significant advantage of speed, providing actionable data in a fraction of the time required for traditional growth-based assays.[4][5] A thorough understanding of the strengths and limitations of each method, supported by internal validation against the reference standard, is essential for generating reliable and meaningful susceptibility data.

References

A Head-to-Head Comparison of Novel Biomarkers for Early Detection of Amphotericin B-Induced Kidney Injury

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of emerging urinary biomarkers suggests a paradigm shift in the early detection of Amphotericin B (AmB)-induced nephrotoxicity, a common and severe side effect of this potent antifungal agent. This guide provides a detailed comparison of a promising new biomarker, Neutrophil Gelatinase-Associated Lipocalin (NGAL), against established and other novel biomarkers, offering researchers, scientists, and drug development professionals critical data for advancing renal safety monitoring.

Amphotericin B remains a cornerstone in treating life-threatening fungal infections, but its clinical utility is often hampered by its propensity to cause acute kidney injury (AKI). Traditional markers of kidney function, such as serum creatinine (sCr) and blood urea nitrogen (BUN), are often delayed indicators, rising only after significant renal damage has occurred. The validation of sensitive and specific early biomarkers is paramount for timely intervention and improved patient outcomes.

Performance of Urinary Biomarkers in Detecting AmB-Induced Nephrotoxicity

Recent studies have focused on validating novel urinary biomarkers that can signal kidney injury at a much earlier stage than sCr. Among these, urinary NGAL has shown significant promise in the specific context of AmB-induced nephrotoxicity.

BiomarkerSampleTime of MeasurementDiagnostic Performance (AUC)Fold Change vs. ControlReference
Urinary NGAL HumanDay 0 of AmB Treatment0.765 (95% CI: 0.588-0.962)-[1]
HumanDay 5 of AmB Treatment0.68 (95% CI: 0.41-0.95)-[2]
Human (AmB deoxycholate)Day 5 of AmB Treatment0.89 (95% CI: 0.67-1.00)-[2]
RatDay 4 of AmB Treatment-14.6[3]
Serum Creatinine (sCr) HumanDay 0 of AmB Treatment0.464 (95% CI: 0.268-0.660)-[1]
Urinary KIM-1 RatDay 4 of AmB Treatment-3.0[3]
Urinary L-FABP General Renal Injury-High correlation with tubular proteinuria-[4]
Urinary Clusterin RatDay 4 of AmB Treatment-3.5[3]
Urinary Osteopontin RatDay 4 of AmB Treatment-2.3[3]

AUC: Area Under the Receiver Operating Characteristic Curve. A value of 1.0 indicates a perfect test, while a value of 0.5 indicates a test with no discriminatory ability. Data for KIM-1 and L-FABP specifically for AmB-induced nephrotoxicity with AUC values were not available in the reviewed literature, highlighting a need for further research. The provided data for these markers is from a preclinical AmB study (fold change) or general renal injury studies.

The data clearly indicates that urinary NGAL outperforms serum creatinine in predicting AmB-induced nephrotoxicity, with a significantly higher AUC even at the initiation of treatment.[1][2] A preclinical study in rats further supports the utility of a panel of novel biomarkers, with NGAL showing the most substantial increase in response to AmB-induced injury.[3] While Kidney Injury Molecule-1 (KIM-1) and Liver-Type Fatty Acid-Binding Protein (L-FABP) are recognized as sensitive markers of tubular injury, their diagnostic performance specifically for AmB-induced nephrotoxicity requires further validation.[4]

Signaling Pathways in Amphotericin B-Induced Renal Injury

Amphotericin B induces renal injury through a multi-faceted mechanism involving direct tubular toxicity and renal vasoconstriction.[3][5] A key initiating event is the binding of AmB to cholesterol in the renal tubular cell membranes, leading to the formation of pores. This disrupts ion homeostasis and triggers a cascade of intracellular events.

G AmB Amphotericin B Membrane Renal Tubular Cell Membrane (Cholesterol) AmB->Membrane Binds to Oxidative_Stress Oxidative Stress (ROS Production) AmB->Oxidative_Stress Vasoconstriction Renal Vasoconstriction AmB->Vasoconstriction Indirect Effect Pores Pore Formation Membrane->Pores Ion_Imbalance Ion Imbalance (Na+ Influx) Pores->Ion_Imbalance Ca_Increase Increased Intracellular Ca2+ Ion_Imbalance->Ca_Increase MAPK MAPK Activation (p38, JNK, ERK) Ca_Increase->MAPK Oxidative_Stress->MAPK Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cell_Death Cell Death (Apoptosis/Necrosis) MAPK->Cell_Death Mitochondrial_Dysfunction->Cell_Death RBF_Decrease Decreased Renal Blood Flow & GFR Vasoconstriction->RBF_Decrease RBF_Decrease->Cell_Death Ischemia

Caption: Signaling pathway of Amphotericin B-induced nephrotoxicity.

The influx of sodium and subsequent increase in intracellular calcium, coupled with the generation of reactive oxygen species (ROS), leads to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK.[6] This cascade, along with mitochondrial dysfunction, ultimately results in renal tubular cell death.[7] Concurrently, AmB can induce renal vasoconstriction, reducing blood flow and glomerular filtration rate (GFR), which further exacerbates kidney damage.[5][8]

Experimental Protocols

Accurate and reproducible measurement of these novel biomarkers is crucial for their clinical and research application. The following outlines a general workflow and a specific protocol for the quantification of urinary NGAL.

G start Urine Sample Collection centrifuge Centrifugation (e.g., 10,000 x g, 10 min, 4°C) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant store Store at -80°C or Proceed to Assay supernatant->store elisa ELISA Assay store->elisa data Data Analysis (Standard Curve & Concentration Calculation) elisa->data end Results data->end

Caption: General workflow for urinary biomarker analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary NGAL

This protocol provides a general guideline for the quantitative measurement of NGAL in urine samples using a commercially available sandwich ELISA kit.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge samples at approximately 10,000 x g for 10 minutes at 4°C to remove cellular debris.

  • Collect the supernatant for analysis.

  • Dilute the supernatant according to the ELISA kit manufacturer's instructions. The dilution factor will depend on the expected concentration of NGAL in the samples.

2. ELISA Procedure:

  • Prepare all reagents, standards, and samples as directed in the kit manual.

  • Add the appropriate standards and diluted samples to the wells of the microplate pre-coated with an anti-NGAL antibody.

  • Incubate the plate for the time and temperature specified in the protocol to allow NGAL to bind to the immobilized antibody.

  • Wash the wells multiple times with the provided wash buffer to remove any unbound substances.

  • Add a biotin-conjugated anti-NGAL antibody to each well. This antibody will bind to the captured NGAL.

  • Incubate the plate as directed.

  • Wash the wells to remove unbound biotin-conjugated antibody.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotin on the detection antibody.

  • Incubate the plate.

  • Wash the wells to remove unbound streptavidin-HRP.

  • Add the TMB substrate solution to the wells. The HRP enzyme will catalyze a color change.

  • Incubate the plate in the dark for color development.

  • Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

3. Data Analysis:

  • Measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

  • Determine the concentration of NGAL in the samples by interpolating their OD values from the standard curve.

  • Adjust the final concentration for the initial dilution factor.

Conclusion and Future Directions

The evidence strongly supports the validation of urinary NGAL as an early and more accurate biomarker for Amphotericin B-induced kidney injury compared to traditional markers. Its implementation in preclinical studies and clinical monitoring could significantly improve the safety profile of AmB treatment. While KIM-1 and L-FABP are established markers of renal injury, further studies are warranted to specifically evaluate their diagnostic and prognostic utility in the context of AmB nephrotoxicity. The continued investigation and validation of a panel of these novel biomarkers will be instrumental in developing safer therapeutic strategies for patients requiring this life-saving antifungal medication.

References

comparative study of Amphotericin B's effect on different fungal species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Amphotericin B across key fungal species. This report provides a comparative summary of its in-vitro activity, detailed experimental protocols for susceptibility testing, and an overview of the signaling pathways implicated in its mode of action.

Amphotericin B, a polyene macrolide antibiotic, remains a cornerstone in the treatment of invasive fungal infections. Its broad spectrum of activity is attributed to its ability to bind to ergosterol, a primary component of the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death. However, the susceptibility to this potent antifungal agent varies significantly among different fungal species. This guide presents a comparative study of Amphotericin B's effect on clinically relevant fungal species, including Candida, Aspergillus, and Cryptococcus, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

In-Vitro Susceptibility to Amphotericin B: A Comparative Overview

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are critical parameters for assessing the in-vitro potency of an antifungal agent. The following table summarizes the MIC50 and MIC90 values for Amphotericin B against various species of Candida, Aspergillus, and Cryptococcus neoformans. These values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, highlight the inherent differences in susceptibility among these fungi.

Fungal SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MFC (µg/mL) Range
Candida Species
Candida albicans1070.250.50.5 - 4
Candida glabrata1070.510.06 - 2
Candida parapsilosis1070.510.06 - 2
Candida tropicalis1070.510.06 - 2
Candida krusei107110.06 - 2
Aspergillus Species
Aspergillus fumigatusNot Specified0.51Not Specified
Aspergillus flavusNot Specified0.51Not Specified
Aspergillus nigerNot Specified0.51Not Specified
Aspergillus terreusNot Specified12Not Specified
Cryptococcus neoformans 75Not SpecifiedNot Specified0.5

Experimental Protocols for Antifungal Susceptibility Testing

Accurate and reproducible determination of MIC values is paramount for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 provide standardized broth microdilution methods for yeast susceptibility testing.

CLSI M27-A3 Broth Microdilution Method (Abbreviated Protocol)
  • Medium Preparation: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS buffer.

  • Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Plate Inoculation: Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate containing 100 µL of serially diluted Amphotericin B.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of Amphotericin B that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.

EUCAST E.DEF 7.3.2 Broth Microdilution Method (Abbreviated Protocol)
  • Medium Preparation: Use RPMI 1640 medium supplemented with 2% glucose.

  • Inoculum Preparation: Prepare a yeast suspension and adjust it spectrophotometrically to a specified optical density. The final inoculum size in the wells should be 1-5 x 10⁵ CFU/mL.

  • Plate Inoculation: Inoculate the microtiter plates containing serially diluted Amphotericin B with the prepared yeast suspension.

  • Incubation: Incubate plates at 35-37°C for 24 hours.

  • Reading Results: Read the absorbance of the plates using a microplate reader. The MIC is defined as the lowest drug concentration that reduces growth by 50% compared to the drug-free control.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland / OD) Fungal_Culture->Inoculum_Prep Plate_Inoculation Plate Inoculation (96-well plate) Inoculum_Prep->Plate_Inoculation Drug_Dilution Amphotericin B Serial Dilution Drug_Dilution->Plate_Inoculation Incubation Incubation (35-37°C, 24-48h) Plate_Inoculation->Incubation Read_Results Read Results (Visual / Spectrophotometer) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Fig. 1: Generalized workflow for antifungal susceptibility testing.

Unraveling the Molecular Response: Signaling Pathways

Beyond direct membrane disruption, Amphotericin B elicits a cascade of intracellular events that contribute to its fungicidal activity. These responses can differ between fungal species, providing insights into their differential susceptibility.

Candida albicans: Induction of Apoptosis

In Candida albicans, Amphotericin B has been shown to induce a programmed cell death pathway resembling apoptosis.[1][2][3] This process is characterized by the production of reactive oxygen species (ROS), caspase activation, and DNA fragmentation.

Apoptosis_Pathway_Candida AmB Amphotericin B Ergosterol Ergosterol Binding AmB->Ergosterol Membrane_Pores Membrane Pore Formation Ergosterol->Membrane_Pores ROS Reactive Oxygen Species (ROS) Production Membrane_Pores->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Fig. 2: Amphotericin B-induced apoptotic pathway in C. albicans.
Aspergillus fumigatus: Oxidative Stress Response

In Aspergillus fumigatus, a key mechanism of Amphotericin B's action involves the induction of oxidative stress. This leads to an imbalance in the cellular redox state and subsequent damage to cellular components. The fungus, in turn, activates stress response pathways, such as the high osmolarity glycerol (HOG) pathway, in an attempt to counteract the drug's effects.

Oxidative_Stress_Aspergillus AmB Amphotericin B Mitochondria Mitochondrial Dysfunction AmB->Mitochondria ROS_Production ROS Production Mitochondria->ROS_Production Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage HOG_Pathway HOG Pathway (MAPK Signaling) ROS_Production->HOG_Pathway Cell_Death Cell Death Oxidative_Damage->Cell_Death Stress_Response Stress Response Gene Expression HOG_Pathway->Stress_Response

Fig. 3: Oxidative stress pathway in A. fumigatus.
Cryptococcus neoformans: Impact on the TOR Pathway

In Cryptococcus neoformans, the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation, is affected by Amphotericin B.[4][5][6] While the direct interaction is still under investigation, evidence suggests that the cellular stress induced by Amphotericin B can lead to the modulation of TOR-mediated processes, impacting protein synthesis and cell cycle progression.

TOR_Pathway_Cryptococcus AmB Amphotericin B Membrane_Stress Cell Membrane Stress AmB->Membrane_Stress TOR_Pathway TOR Signaling Pathway Membrane_Stress->TOR_Pathway modulates Protein_Synthesis Inhibition of Protein Synthesis TOR_Pathway->Protein_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest TOR_Pathway->Cell_Cycle_Arrest Growth_Inhibition Inhibition of Fungal Growth Protein_Synthesis->Growth_Inhibition Cell_Cycle_Arrest->Growth_Inhibition

Fig. 4: Amphotericin B's effect on the TOR pathway in C. neoformans.

This comparative guide underscores the multifaceted nature of Amphotericin B's interaction with different fungal pathogens. While the primary mechanism of action is conserved, the downstream cellular responses and ultimate susceptibility vary, highlighting the importance of species-specific considerations in antifungal therapy and drug development. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate the intricate mechanisms of antifungal drug action and to develop novel therapeutic strategies against invasive fungal diseases.

References

Unraveling Amphotericin B Resistance: A Comparative Guide to the Role of Key Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the impact of specific gene mutations on Amphotericin B (AmB) resistance in pathogenic fungi. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to facilitate a deeper understanding of AmB resistance mechanisms.

Key Findings on Gene-Specific Amphotericin B Resistance

Resistance to Amphotericin B, a cornerstone of antifungal therapy, is frequently linked to alterations in the ergosterol biosynthesis pathway. Ergosterol, the primary sterol in fungal cell membranes, is the main target of AmB. Mutations in genes within this pathway can lead to a reduction or complete loss of ergosterol, thereby diminishing the drug's efficacy.

The most commonly implicated genes in AmB resistance are members of the ERG gene family. Mutations in ERG2, ERG3, and ERG6 have been shown to confer significant resistance to AmB. These genetic alterations result in the accumulation of alternative sterols in the cell membrane that have a lower affinity for AmB, rendering the drug less effective.

Another mechanism of AmB action involves the induction of oxidative stress through the production of reactive oxygen species (ROS). Consequently, genes involved in the fungal oxidative stress response may also play a role in mitigating the drug's effects, though this is a less frequently characterized mechanism of resistance compared to ergosterol pathway alterations.

Comparative Analysis of Amphotericin B Resistance in Fungal Mutants

The following table summarizes the minimum inhibitory concentration (MIC) values of Amphotericin B against various fungal species with mutations in key resistance-associated genes. The data clearly demonstrates the significant increase in AmB resistance conferred by mutations in the ergosterol biosynthesis pathway.

Fungal SpeciesGenotypeAmphotericin B MIC (µg/mL)Fold Change vs. Wild-TypeReference
Candida lusitaniaeWild-Type0.094-[1]
Candida lusitaniaeerg6Δ8 - 1285x - 128x[1]
Candida aurisWild-Type (LNV001)0.19-[2]
Candida aurisERG3 frameshift>32>168x[2]
Candida glabrataWild-Type≤0.5-[3]
Candida glabrataERG2 or ERG6 mutation≥1≥2x[3]
Mucor circinelloidesWild-Type--[4]
Mucor circinelloideserg3Δ-2x[4]
Mucor circinelloideserg6aΔ--[4]
Mucor lusitanicusWild-Type--[4]
Mucor lusitanicuserg3Δ-4x[4]

Visualizing the Pathways of Resistance

To illustrate the molecular mechanisms underlying Amphotericin B resistance, the following diagrams depict the ergosterol biosynthesis pathway and a simplified representation of the oxidative stress response.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol lanosterol->fecosterol ERG11 zymosterol->fecosterol ERG6 episterol Episterol zymosterol->episterol ERG2 fecosterol->episterol ERG24 ergosterol Ergosterol episterol->ergosterol ERG3, ERG5 pore Pore Formation & Cell Death ergosterol->pore amb Amphotericin B amb->ergosterol Binds to erg11 ERG11 erg24 ERG24 erg6 ERG6 erg2 ERG2 erg3 ERG3 erg5 ERG5

Caption: The ergosterol biosynthesis pathway and the inhibitory action of Amphotericin B.

Oxidative_Stress_Response amb Amphotericin B ros Reactive Oxygen Species (ROS) amb->ros Induces cell_damage Cellular Damage ros->cell_damage antioxidant_genes Antioxidant Genes (e.g., SOD, CAT) ros->antioxidant_genes Activates detoxification ROS Detoxification antioxidant_genes->detoxification survival Cell Survival detoxification->survival

Caption: Simplified overview of the oxidative stress response to Amphotericin B.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the findings presented, the following are detailed protocols for key experimental procedures.

Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M27-A4)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.

1. Inoculum Preparation: a. From a 24-hour-old culture on Sabouraud Dextrose Agar, select several distinct colonies. b. Suspend the colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. d. Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to achieve a final inoculum density of 1-5 x 10^3 cells/mL.

2. Antifungal Agent Preparation: a. Prepare a stock solution of Amphotericin B in dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the AmB stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

3. Inoculation and Incubation: a. Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. b. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum). c. Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.

Fungal Sterol Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of sterols from fungal cells.

1. Sample Preparation and Saponification: a. Harvest fungal cells from a liquid culture by centrifugation. b. Wash the cell pellet with distilled water and lyophilize to determine the dry weight. c. Add a known amount of an internal standard (e.g., cholesterol) to the dried cells. d. Saponify the lipids by refluxing the cell pellet in 25% alcoholic potassium hydroxide (w/v) at 80°C for 1 hour.

2. Sterol Extraction: a. After cooling, extract the non-saponifiable lipids (including sterols) three times with n-heptane. b. Pool the heptane fractions and evaporate to dryness under a stream of nitrogen.

3. Derivatization: a. To increase volatility for GC analysis, derivatize the sterol extracts by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heating at 65°C for 30 minutes.

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a non-polar column). b. Use a temperature program that allows for the separation of different sterol compounds. c. The eluting compounds are detected by a mass spectrometer, which provides a mass spectrum for each peak. d. Identify and quantify the sterols by comparing their retention times and mass spectra to those of known standards.

Gene Expression Analysis: Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is for quantifying the expression levels of target genes, such as those in the ERG pathway.

1. RNA Extraction: a. Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium. b. Harvest the cells by centrifugation and immediately freeze them in liquid nitrogen to preserve RNA integrity. c. Disrupt the cells using mechanical means (e.g., bead beating) in the presence of a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate). d. Purify the total RNA from the lysate using a commercial RNA extraction kit or a phenol-chloroform extraction protocol. e. Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers. b. Include a no-reverse-transcriptase control to check for genomic DNA contamination.

3. Quantitative PCR (qPCR): a. Prepare a qPCR reaction mixture containing the cDNA template, gene-specific primers for the target gene and a housekeeping gene (e.g., ACT1), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system. b. Perform the qPCR in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

4. Data Analysis: a. Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a defined threshold. b. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). c. Calculate the relative gene expression (fold change) using the 2-ΔΔCt method, comparing the ΔCt of the treated/mutant sample to that of a control/wild-type sample.[5]

References

The Power of Two: Validating the Synergistic Effect of Amphotericin B with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing battle against invasive fungal infections, combination therapy has emerged as a promising strategy to enhance efficacy, reduce toxicity, and combat the rise of antifungal resistance. Amphotericin B (AmB), a potent polyene antifungal, has long been a cornerstone of treatment. Its efficacy can be significantly amplified when used in synergy with other antifungal agents. This guide provides an objective comparison of Amphotericin B's synergistic effects with various antifungal partners, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

In Vitro Synergistic Activity of Amphotericin B Combinations

The synergistic potential of Amphotericin B with other antifungals is typically quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy, meaning the combined effect of the drugs is significantly greater than the sum of their individual effects.

Table 1: Synergistic Effect of Amphotericin B and Fluconazole against Candida Species

Fungal SpeciesFluconazole MIC (alone) (µg/mL)Amphotericin B MIC (alone) (µg/mL)Fluconazole MIC (in combination) (µg/mL)Amphotericin B MIC (in combination) (µg/mL)FICISynergy Outcome
Candida albicans0.25 - 0.510.03 - 0.060.125 - 0.250.12 - 0.5Synergy[1][2]
Candida tropicalis0.5 - 10.50.06 - 0.1250.06 - 0.1250.06 - 0.5Synergy[1]
Candida glabrata16 - 320.52 - 40.125 - 0.250.25 - 0.5Synergy[3]
Candida krusei≥640.58 - 160.125 - 0.250.25 - 0.5Synergy[3]

Table 2: Synergistic Effect of Amphotericin B and Echinocandins against Aspergillus Species

Fungal SpeciesEchinocandinEchinocandin MEC (alone) (µg/mL)Amphotericin B MIC (alone) (µg/mL)Echinocandin MEC (in combination) (µg/mL)Amphotericin B MIC (in combination) (µg/mL)FICISynergy Outcome
Aspergillus fumigatusCaspofungin0.125 - 0.250.5 - 10.015 - 0.030.06 - 0.125≤0.5Synergy
Aspergillus fumigatusAnidulafungin0.03 - 0.060.5 - 10.007 - 0.0150.125 - 0.25≤0.5Synergy[4]

Table 3: Synergistic Effect of Amphotericin B and Voriconazole against Cryptococcus neoformans

Fungal SpeciesVoriconazole MIC (alone) (µg/mL)Amphotericin B MIC (alone) (µg/mL)Voriconazole MIC (in combination) (µg/mL)Amphotericin B MIC (in combination) (µg/mL)FICISynergy Outcome
Cryptococcus neoformans0.03 - 0.1250.125 - 0.50.007 - 0.030.03 - 0.125≤0.5Synergy

In Vivo Efficacy of Amphotericin B Combination Therapy

Animal models provide crucial insights into the clinical potential of synergistic antifungal combinations.

Table 4: Summary of In Vivo Studies on Amphotericin B Combination Therapy

Animal ModelFungal PathogenCombination TherapyKey FindingsReference
Neutropenic MouseCandida albicansAmphotericin B + FluconazoleSignificantly prolonged survival and reduced kidney fungal burden compared to controls. No antagonism was observed.[5]
Immunocompromised MouseCandida albicansAmphotericin B + FluconazoleCombination therapy was superior to fluconazole alone and at least as efficacious as Amphotericin B alone.[6]
Immunodeficient MouseCryptococcus neoformans (Fluconazole-resistant)Amphotericin B + VoriconazoleCombination prolonged survival and resulted in the lowest fungal colonization in the lungs and brain.[7]
Murine Model of Invasive AspergillosisAspergillus fumigatusAmphotericin B + AnidulafunginCombination therapy prolonged survival, but was not superior to the most active single drug in reducing kidney fungal burden.[4]

Experimental Protocols

Accurate validation of synergistic effects relies on standardized and meticulously executed experimental protocols.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., water or DMSO) at a concentration that is a multiple of the highest concentration to be tested.

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial twofold dilutions of Drug A horizontally (e.g., across columns 1-10).

    • Perform serial twofold dilutions of Drug B vertically (e.g., down rows A-G).

    • This creates a matrix of wells containing various concentrations of both drugs.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27 for yeasts, M38 for filamentous fungi) to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include growth control (no drug) and sterility control (no inoculum) wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Calculation of FICI: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Indifference (or additive)

    • FICI > 4: Antagonism

Time-Kill Assay Protocol

The time-kill assay provides a dynamic assessment of the antifungal activity of drug combinations over time.[8][9]

  • Preparation: Prepare tubes with a standardized fungal inoculum (typically 1-5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., RPMI 1640).[10]

  • Drug Addition: Add the antifungal agents to the tubes at predetermined concentrations (e.g., at their MIC, or multiples of the MIC), both individually and in combination. Include a growth control tube without any drug.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation.[10] At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each drug and combination.

  • Interpretation:

    • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

Visualizing the Synergistic Mechanisms and Workflows

Signaling Pathways of Synergistic Action

The synergy between Amphotericin B and other antifungals often arises from their complementary mechanisms of action, targeting different essential components of the fungal cell.

Synergistic_Mechanisms cluster_AmB Amphotericin B Action cluster_Azole Azole Action cluster_Echino Echinocandin Action AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leads to Membrane_Damage Membrane Damage & Increased Permeability Pore->Membrane_Damage Azole Azole (e.g., Fluconazole) Membrane_Damage->Azole Facilitates Entry Echinocandin Echinocandin (e.g., Caspofungin) Membrane_Damage->Echinocandin Increases Access to Cell Wall Target Lanosterol_Demethylase Lanosterol 14-alpha-demethylase Azole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Blocks Cell_Wall_Stress Cell Wall Stress Glucan_Synthesis->Cell_Wall_Stress Cell_Wall_Stress->Membrane_Damage Increases Susceptibility to Osmotic Lysis

Caption: Synergistic mechanisms of Amphotericin B with azoles and echinocandins.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow start Start prep_stocks Prepare Antifungal Stock Solutions start->prep_stocks serial_dilute_A Serial Dilute Drug A (Horizontally) prep_stocks->serial_dilute_A serial_dilute_B Serial Dilute Drug B (Vertically) prep_stocks->serial_dilute_B inoculate Inoculate 96-Well Plate serial_dilute_A->inoculate serial_dilute_B->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard assay to determine antifungal synergy.

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow cluster_sampling Time-Point Sampling start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum add_drugs Add Antifungals (Alone & in Combination) prep_inoculum->add_drugs incubate Incubate with Agitation (35°C) add_drugs->incubate sample_t0 T=0h incubate->sample_t0 sample_tx T=2, 4, 6, 8, 12, 24, 48h incubate->sample_tx serial_dilute Serial Dilute Samples sample_t0->serial_dilute sample_tx->serial_dilute plate Plate on Agar serial_dilute->plate count_cfu Incubate & Count CFUs plate->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data interpret Interpret Synergy plot_data->interpret end End interpret->end

Caption: Workflow for the time-kill assay to assess dynamic antifungal interactions.

References

Fungal Showdown: Unmasking Transcriptomic Responses to Amphotericin B and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing battle against invasive fungal infections, Amphotericin B (AmB) and fluconazole remain cornerstone therapies. However, their distinct mechanisms of action and the growing threat of antifungal resistance necessitate a deeper understanding of how fungi respond to these agents at the molecular level. This guide provides a comparative transcriptomic analysis of the fungal response to Amphotericin B and fluconazole, offering insights into their divergent effects on gene expression and cellular pathways. The data presented here is synthesized from multiple studies on clinically relevant fungal pathogens, primarily Candida species.

At a Glance: Comparative Fungal Response

The transcriptomic response of fungi to Amphotericin B and fluconazole reveals fundamentally different survival strategies. Amphotericin B, a polyene that directly binds to ergosterol and disrupts membrane integrity, elicits a broad stress response. In contrast, fluconazole, an azole that inhibits ergosterol biosynthesis, triggers a more targeted response centered on overcoming the disruption of this critical metabolic pathway.

FeatureAmphotericin B ResponseFluconazole Response
Primary Target Ergosterol in the fungal cell membraneLanosterol 14-α-demethylase (Erg11p) in the ergosterol biosynthesis pathway
Key Upregulated Pathways Cell wall integrity and biogenesis, oxidative stress response, lipid and ergosterol biosynthesis, drug transport.[1][2][3][4]Ergosterol biosynthesis, multidrug efflux pumps.[4][5]
Key Downregulated Pathways Varies among species, often includes aspects of growth and metabolism.Often shows fewer significantly downregulated pathways in resistant isolates.
Commonly Upregulated Genes KRE1, SKN1 (β-1,6-glucan biosynthesis), genes involved in oxidative stress defense (e.g., catalases, superoxide dismutases).[4]ERG1, ERG3, ERG11, ERG25 (ergosterol biosynthesis), CDR1, CDR2, MDR1 (efflux pumps).[4][5]
Resistance Mechanisms Alterations in membrane lipid composition, upregulation of genes for ergosterol biosynthesis and cell wall remodeling, increased drug efflux.[1][2][3]Upregulation or mutation of ERG11, overexpression of efflux pumps.[5]

Experimental Insights: How the Data is Generated

The transcriptomic data summarized in this guide is primarily derived from RNA-sequencing (RNA-seq) experiments. The following provides a generalized experimental protocol based on common methodologies.

A General RNA-Seq Workflow for Antifungal Drug Response

G cluster_culture Fungal Culture and Treatment cluster_rna RNA Processing cluster_seq Sequencing and Analysis start Fungal Isolate culture Liquid Culture Growth (e.g., YPD, RPMI) start->culture treatment Exposure to Antifungal (Amphotericin B or Fluconazole) and Control (e.g., DMSO) culture->treatment harvest Cell Harvest and Lysis treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep mRNA Purification and cDNA Library Preparation rna_qc->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing seq_qc Sequencing Data Quality Control sequencing->seq_qc alignment Read Alignment to Reference Genome seq_qc->alignment expression Differential Gene Expression Analysis alignment->expression pathway Pathway Enrichment Analysis expression->pathway

Generalized RNA-Seq Experimental Workflow.

1. Fungal Strain and Culture Conditions:

  • Organism: A clinically relevant fungal species (e.g., Candida albicans, Candida auris, Aspergillus fumigatus).

  • Media: Standard laboratory media such as YPD or RPMI-1640 is used for initial growth.

  • Growth Phase: Cultures are typically grown to mid-logarithmic phase to ensure active metabolism.

2. Antifungal Treatment:

  • Drugs: Amphotericin B or fluconazole are added to the cultures at specific concentrations (often at or above the minimum inhibitory concentration, MIC).

  • Control: A vehicle control (e.g., DMSO, the solvent for the drugs) is run in parallel.

  • Incubation: Cultures are incubated for a defined period (e.g., 1-24 hours) to allow for a transcriptomic response.

3. RNA Extraction and Sequencing:

  • Harvesting: Fungal cells are harvested by centrifugation.

  • Lysis: Cells are mechanically or enzymatically lysed to release cellular contents.

  • Extraction: Total RNA is isolated using commercially available kits or standard protocols.

  • Quality Control: The integrity and concentration of the extracted RNA are assessed.

  • Library Preparation: mRNA is typically selected, fragmented, and converted to a cDNA library for sequencing.

  • Sequencing: The cDNA library is sequenced using a high-throughput platform.

4. Bioinformatic Analysis:

  • Data Quality Control: Raw sequencing reads are filtered to remove low-quality data.

  • Alignment: Reads are mapped to a reference fungal genome.

  • Differential Expression: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the drug-treated samples compared to the control.

  • Pathway Analysis: Gene ontology (GO) and pathway enrichment analyses are used to identify the biological processes and pathways affected by the differentially expressed genes.

Signaling Pathways Under Pressure

The transcriptomic changes induced by Amphotericin B and fluconazole reflect the activation of distinct signaling pathways crucial for fungal survival.

Amphotericin B: A Multi-faceted Stress Response

Exposure to Amphotericin B triggers a broad stress response aimed at mitigating membrane damage and maintaining cellular homeostasis. This involves the upregulation of genes related to cell wall integrity, ergosterol biosynthesis (as a compensatory mechanism), and oxidative stress.

cluster_membrane Cell Membrane cluster_response Cellular Response amb Amphotericin B ergosterol Ergosterol Binding amb->ergosterol membrane_damage Membrane Damage & Pore Formation ergosterol->membrane_damage stress Oxidative Stress membrane_damage->stress cwi Cell Wall Integrity Pathway Activation membrane_damage->cwi erg_up Ergosterol Biosynthesis Upregulation membrane_damage->erg_up

Fungal Response to Amphotericin B.
Fluconazole: Overcoming a Metabolic Blockade

Fluconazole's inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates. The fungal response is primarily aimed at overcoming this metabolic blockade. This includes the upregulation of the ergosterol biosynthesis pathway and the increased expression of multidrug efflux pumps to reduce the intracellular concentration of the drug.

cluster_erg Ergosterol Biosynthesis cluster_response Cellular Response flu Fluconazole erg11 Erg11p Inhibition flu->erg11 erg_depletion Ergosterol Depletion & Toxic Sterol Accumulation erg11->erg_depletion erg_pathway_up Upregulation of ERG Pathway Genes erg_depletion->erg_pathway_up efflux_up Upregulation of Efflux Pumps (CDR, MDR) erg_depletion->efflux_up

Fungal Response to Fluconazole.

Conclusion

Comparative transcriptomics provides a powerful lens through which to view the distinct strategies fungi employ to counteract the effects of Amphotericin B and fluconazole. While Amphotericin B elicits a broad, damage-control response, fluconazole triggers a more focused effort to bypass a specific metabolic inhibition. Understanding these divergent transcriptomic signatures is crucial for the development of novel antifungal therapies and strategies to combat emerging drug resistance. The data underscores the importance of targeting multiple pathways to enhance therapeutic efficacy and circumvent the remarkable adaptability of fungal pathogens.

References

Safety Operating Guide

Navigating the Disposal of Ambiguously Labeled Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper identification and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While a specific chemical abbreviated as "AMBHP" is not readily identifiable in standard chemical databases, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of ambiguously labeled chemical substances. Adherence to these procedures is essential to ensure personal safety and regulatory compliance.

Immediate Safety and Handling Precautions

When encountering a substance that is not clearly identified, it is imperative to treat it as hazardous until its properties are fully understood. The following are immediate steps to be taken:

  • Assume the substance is hazardous: Handle with the highest level of precaution.

  • Wear appropriate Personal Protective Equipment (PPE): This should include, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated area: Use a fume hood if there is any risk of inhalation.

  • Avoid direct contact: Do not taste, smell, or directly handle the substance with bare hands.

  • Isolate the material: Store the container in a secure, designated area away from incompatible materials.

**Step-by-Step Disposal Protocol for Unidentified Chemicals

The primary objective is to correctly identify the chemical to access its specific disposal guidelines as outlined in its Safety Data Sheet (SDS).

  • Chemical Identification:

    • Check for alternative identifiers: Look for a full chemical name, CAS (Chemical Abstracts Service) number, or any other labeling on the container.

    • Consult laboratory inventory records: Cross-reference any available information with purchasing and inventory logs.

    • Contact the manufacturer or supplier: If the source of the chemical is known, they can provide the necessary safety information.

  • Locate the Safety Data Sheet (SDS):

    • Once the chemical is identified, obtain the SDS. This document is the primary source of information regarding hazards, handling, storage, and disposal.

    • The SDS will provide specific instructions under "Section 13: Disposal Considerations."[1][2][3][4]

  • Waste Segregation and Storage:

    • Based on the SDS, segregate the chemical waste. Do not mix incompatible waste streams.

    • Store the waste in a properly labeled, sealed, and leak-proof container. The label should clearly indicate the contents and associated hazards.

  • Institutional Disposal Procedures:

    • Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Provide the EHS office with the SDS and any other relevant information about the waste.

  • Arranging for Pickup and Disposal:

    • The EHS office will coordinate the pickup and disposal of the hazardous waste through a licensed disposal facility.

    • Ensure all required paperwork is completed accurately.

Quantitative Data from Safety Data Sheets

Once the specific chemical is identified, its SDS will provide quantitative data crucial for safe handling. The table below serves as a template for summarizing this information.

PropertyValueSource (SDS Section)
Physical State Solid, Liquid, Gas9
pH As specified9
Boiling Point/Range Value in °C or °F9
Flash Point Value in °C or °F9
Density g/mL or kg/m ³9
Acute Toxicity (Oral) LD50 (e.g., mg/kg)11
Exposure Limits PEL, TLV, etc.8

Experimental Protocols

Detailed experimental protocols involving any hazardous chemical should always be designed with information from the substance's SDS. Key sections to consult for protocol development include:

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements.

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary PPE and engineering controls.

  • Section 10: Stability and Reactivity: Details chemical stability and potential hazardous reactions to avoid.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a chemical substance, starting from the point of identification.

start Encounter Unidentified Chemical 'this compound' identify 1. Identify Chemical (Full Name, CAS#) start->identify sds 2. Obtain Safety Data Sheet (SDS) identify->sds assess 3. Assess Hazards & Disposal Info (SDS Section 13) sds->assess segregate 4. Segregate & Label Waste assess->segregate contact_ehs 5. Contact Institutional EHS segregate->contact_ehs pickup 6. Arrange for Professional Disposal contact_ehs->pickup end Safe & Compliant Disposal pickup->end

Caption: Workflow for Safe Chemical Waste Disposal.

By following these procedural steps, laboratories can ensure that all chemical waste, including ambiguously labeled substances, is managed in a manner that prioritizes safety, environmental protection, and regulatory compliance.

References

Crucial Safety Notice: Chemical Identification Required

Author: BenchChem Technical Support Team. Date: November 2025

The substance "Ambhp" could not be definitively identified through our resources. It is highly probable that "this compound" is a typographical error or an internal abbreviation. The safe handling of any chemical substance is critically dependent on its specific properties. Before proceeding with any laboratory work, it is imperative that you positively identify the chemical you are working with and consult its specific Safety Data Sheet (SDS).

This guide provides information for a potential, structurally similar compound, 3-Aminobenzotrifluoride , as an illustrative example. This information is for educational purposes only and must not be used as a substitute for the specific SDS of your substance.

Illustrative Example: 3-Aminobenzotrifluoride

Summary of Hazards and Personal Protective Equipment (PPE)

The following table summarizes the hazards and recommended PPE for 3-Aminobenzotrifluoride, based on available safety data.

Hazard ClassGHS PictogramsRequired Personal Protective Equipment
Flammable Liquid🔥Flame-retardant lab coat
Acute Toxicity (Oral, Dermal, Inhalation)💀Chemical-resistant gloves (Nitrile, Neoprene), Respirator
Skin Corrosion/IrritationcorrosiveChemical-resistant gloves, Lab coat
Serious Eye Damage/IrritationcorrosiveChemical safety goggles, Face shield
Specific Target Organ Toxicityhealth_and_safetyVentilated enclosure (fume hood), Respirator
Detailed Personal Protective Equipment (PPE) Specifications

Proper selection and use of PPE are essential when handling hazardous chemicals. The following table provides guidance on selecting appropriate PPE for handling a substance like 3-Aminobenzotrifluoride.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.[1][2]
Hand Protection Nitrile or neoprene gloves. Check the SDS for specific breakthrough times.Prevents skin contact which can be harmful.[1][3]
Body Protection Flame-retardant and chemical-resistant lab coat.Protects against splashes and fire hazards.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a ventilated enclosure or if vapors are present.[1][2]

Operational Plan for Handling Hazardous Chemicals

This section provides a general, step-by-step guide for the safe handling of a hazardous chemical like the illustrative example, 3-Aminobenzotrifluoride.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Required Amount prep_setup->handle_aliquot handle_reaction Perform Chemical Reaction handle_aliquot->handle_reaction cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose

Caption: General workflow for safely handling hazardous chemicals in a laboratory setting.

Detailed Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for the specific chemical to understand its hazards, handling precautions, and emergency procedures.

    • Put on all required personal protective equipment (PPE) as specified in the SDS.[2] This includes, at a minimum, a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[1]

    • Ensure all work is conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Handling:

    • Carefully measure and transfer the chemical, avoiding splashes and the creation of aerosols.

    • Keep all containers tightly closed when not in use.

    • Be aware of the location of the nearest safety shower and eyewash station.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

Waste Disposal Decision Diagram

start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous hazardous_waste Segregate into appropriate hazardous waste container (e.g., halogenated, non-halogenated) is_hazardous->hazardous_waste Yes non_hazardous_waste Dispose of in designated non-hazardous waste container is_hazardous->non_hazardous_waste No label_waste Label waste container with full chemical name and hazard information hazardous_waste->label_waste dispose_waste Arrange for pickup by Environmental Health and Safety label_waste->dispose_waste

Caption: Decision-making process for the proper disposal of chemical waste.

Disposal Protocol
  • Waste Segregation:

    • Do not mix different types of chemical waste.

    • For the illustrative example, 3-Aminobenzotrifluoride waste should be collected in a designated, labeled container for halogenated organic waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name(s) of the contents and the associated hazards.

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Follow your institution's procedures for the final disposal of hazardous waste, which typically involves contacting the Environmental Health and Safety (EHS) office for pickup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.